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  • Product: n-Isobutyl-1-methyl-1h-pyrazol-3-amine

Core Science & Biosynthesis

Foundational

chemical structure of N-Isobutyl-1-methyl-1H-pyrazol-3-amine

Executive Summary N-Isobutyl-1-methyl-1H-pyrazol-3-amine (CAS: 1856028-97-1) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry.[1] As a secondary amine derivative of the privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isobutyl-1-methyl-1H-pyrazol-3-amine (CAS: 1856028-97-1) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry.[1] As a secondary amine derivative of the privileged 3-amino-1-methylpyrazole scaffold, it serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Its structure combines the polar, hydrogen-bonding capability of the aminopyrazole core with the hydrophobic bulk of an isobutyl chain, offering a balanced physicochemical profile for fragment-based drug discovery (FBDD) and lead optimization.

This guide provides a comprehensive technical analysis of its chemical structure, validated synthetic protocols, and applications in drug development.[2]

Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]

Structural Identity

The molecule consists of a 1-methyl-1H-pyrazole ring substituted at the 3-position with an isobutylamino group. The N-methyl group at position 1 locks the tautomeric state of the pyrazole ring, preventing the 1,5-tautomeric shift common in unsubstituted pyrazoles.

PropertyData
IUPAC Name N-(2-Methylpropyl)-1-methyl-1H-pyrazol-3-amine
CAS Registry Number 1856028-97-1
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
Exact Mass 153.1266
Topological Polar Surface Area (TPSA) ~24.8 Ų (estimated)
LogP (Predicted) ~1.6 (Moderate Lipophilicity)
H-Bond Donors / Acceptors 1 / 2
Electronic Features & Basicity

The 3-aminopyrazole system exhibits unique electronic properties compared to simple aromatic amines.

  • Exocyclic Nitrogen (N3-amine): The lone pair on the exocyclic nitrogen is partially delocalized into the electron-deficient pyrazole ring. This conjugation reduces its basicity compared to a standard aliphatic secondary amine but maintains sufficient nucleophilicity for acylation or urea formation.

  • Endocyclic Nitrogens:

    • N1 (Pyrrole-like): Substituted with a methyl group; contributes 2 electrons to the aromatic sextet.

    • N2 (Pyridine-like): Possesses a lone pair in the sp² orbital, acting as a weak hydrogen bond acceptor (pKa of conjugate acid ~2.5–4.0).

Structural Visualization

The following diagram illustrates the core connectivity and pharmacophoric features.

G cluster_0 Pyrazole Core cluster_1 Side Chain N1 N1 (Methylated) N2 N2 (Acceptor) N1->N2 Methyl Methyl N1->Methyl -CH3 C3 C3 N2->C3 C4 C4 C3->C4 NH NH (Donor) C3->NH Exocyclic Bond C5 C5 C4->C5 C5->N1 Isobutyl Isobutyl Group (Hydrophobic) NH->Isobutyl

Figure 1: Connectivity and pharmacophoric classification of N-Isobutyl-1-methyl-1H-pyrazol-3-amine.

Synthetic Methodologies

For research and scale-up, Reductive Amination is the preferred method over direct alkylation due to higher selectivity and the avoidance of over-alkylation (quaternization).

Method A: Reductive Amination (Recommended)

This protocol utilizes 1-methyl-1H-pyrazol-3-amine and isobutyraldehyde.

Reaction Scheme:

  • Condensation: Amine + Aldehyde

    
     Hemiaminal 
    
    
    
    Imine (Schiff Base)
  • Reduction: Imine + Hydride Source

    
     Secondary Amine
    

Protocol:

  • Reagents:

    • Substrate: 1-Methyl-1H-pyrazol-3-amine (1.0 eq)

    • Carbonyl: Isobutyraldehyde (1.1 eq)

    • Reductant: Sodium triacetoxyborohydride (STAB, 1.4 eq) or NaBH₄.

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

    • Additive: Acetic acid (1.0 eq) to catalyze imine formation.

  • Procedure:

    • Dissolve the aminopyrazole in DCE under N₂ atmosphere.

    • Add isobutyraldehyde and acetic acid; stir for 30–60 minutes to pre-form the imine (monitor by TLC/LCMS).

    • Cool to 0°C and add STAB portion-wise.

    • Warm to room temperature and stir for 4–12 hours.

  • Workup (Self-Validating Step):

    • Quench with saturated aqueous NaHCO₃ (gas evolution indicates quenching of acid).

    • Extract with DCM.

    • Validation: Check the organic layer by TLC.[3][4] The disappearance of the starting amine (polar) and the appearance of a less polar spot indicates conversion.

  • Purification: Flash column chromatography (Gradient: 0–5% MeOH in DCM).

Method B: Direct N-Alkylation (Alternative)
  • Reagents: 1-Methyl-1H-pyrazol-3-amine + Isobutyl bromide + Base (K₂CO₃/Cs₂CO₃) in DMF/CH₃CN.

  • Drawback: High risk of N,N-dialkylation and alkylation at the pyrazole N2 position if not strictly controlled. This method is generally discouraged for high-purity applications.

Synthesis cluster_check Validation Checkpoint Start 1-Methyl-1H-pyrazol-3-amine Imine Intermediate Imine (Schiff Base) Start->Imine + Aldehyde, AcOH (Condensation) Aldehyde Isobutyraldehyde Aldehyde->Imine Product N-Isobutyl-1-methyl-1H-pyrazol-3-amine Imine->Product + NaBH(OAc)3 (Reduction) Check LCMS: Mass shift +56 Da NMR: Loss of Aldehyde CHO peak Imine->Check

Figure 2: Step-wise synthetic workflow via reductive amination.

Medicinal Chemistry Applications

The N-isobutyl-1-methyl-1H-pyrazol-3-amine scaffold is a "privileged structure" in drug discovery, particularly for targeting kinases and enzymes requiring a specific donor-acceptor motif.

Kinase Inhibition (Hinge Binding)

Many kinase inhibitors utilize the pyrazole nitrogen (N2) as a hydrogen bond acceptor to interact with the hinge region of the kinase ATP-binding site.

  • Role of the Amine: The exocyclic NH acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge residues.

  • Role of the Isobutyl Group: This group projects into the hydrophobic regions (e.g., the solvent-exposed front pocket or the hydrophobic back pocket), improving potency via Van der Waals interactions and increasing cellular permeability.

Metabolic Stability
  • N-Dealkylation: The isobutyl group is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (particularly CYP3A4), reverting the molecule to the primary amine.

  • Strategy: In lead optimization, if metabolic clearance is too high, the isobutyl group might be deuterated or replaced with a cyclopropylmethyl group or a fluorinated analog to block metabolism while maintaining steric shape.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are expected:

Proton NMR (¹H NMR) in CDCl₃
  • δ ~7.2 ppm (1H, d): Pyrazole C5-H.

  • δ ~5.5–5.6 ppm (1H, d): Pyrazole C4-H.

  • δ ~3.7 ppm (3H, s): N-Methyl group (N1-CH₃).

  • δ ~2.9 ppm (2H, d): Isobutyl CH₂ adjacent to nitrogen (N-CH₂).

  • δ ~1.8 ppm (1H, m): Isobutyl CH methine.

  • δ ~0.95 ppm (6H, d): Isobutyl terminal methyls (CH(CH₃)₂).

  • δ ~3.5–4.0 ppm (1H, br s): NH proton (exchangeable with D₂O).

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+).

  • Expected Ion: [M+H]⁺ = 154.13 m/z.

  • Fragmentation: Loss of the isobutyl group may be observed at higher collision energies.

Safety & Handling

  • Hazard Classification: Like many aminopyrazoles, this compound should be treated as an Irritant (Skin/Eye/Respiratory) .

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates or oxidize over time.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood during handling to avoid inhalation of dust or vapors.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole. Retrieved from [Link]

  • Elnagdi, M. H., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Reductive Amination: Synthesis of Secondary Amines. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Biological Activity & Pharmacological Utility of N-Isobutyl-1-methyl-1H-pyrazol-3-amine

The following technical guide details the biological potential, pharmacological mechanism, and experimental utility of N-Isobutyl-1-methyl-1H-pyrazol-3-amine . Executive Summary N-Isobutyl-1-methyl-1H-pyrazol-3-amine (CA...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential, pharmacological mechanism, and experimental utility of N-Isobutyl-1-methyl-1H-pyrazol-3-amine .

Executive Summary

N-Isobutyl-1-methyl-1H-pyrazol-3-amine (CAS: 1856028-97-1) is a specialized heterocyclic building block belonging to the aminopyrazole class.[1] While often categorized as a chemical intermediate, its structural motif serves as a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and G-Protein Coupled Receptor (GPCR) ligands.

This guide analyzes the compound not merely as a reagent, but as a bioactive pharmacophore. Its core structure mimics the adenine ring of ATP, allowing it to anchor into the hinge region of protein kinases, while the N-isobutyl tail provides critical hydrophobic interactions within the enzyme's binding pocket.

Key Physicochemical Profile
PropertyDataRelevance
Molecular Formula C₈H₁₅N₃Fragment-based drug design (FBDD)
Molecular Weight 153.23 g/mol Ideal for "lead-like" space (<300 Da)
H-Bond Donors 1 (Exocyclic NH)Hinge binder (Kinase)
H-Bond Acceptors 2 (Pyrazole N2)Hinge binder (Kinase)
LogP (Predicted) ~1.2 - 1.5Good membrane permeability
Topological Polar Surface Area ~28 ŲHigh CNS/Cell penetration potential

Molecular Mechanism of Action

The biological activity of N-Isobutyl-1-methyl-1H-pyrazol-3-amine is defined by its ability to function as a bidentate hinge binder .

Kinase Hinge Binding Mode

In the context of kinase inhibition (e.g., Aurora Kinases, JAKs, or CDKs), the aminopyrazole core interacts with the kinase hinge region via a conserved hydrogen-bonding motif:

  • H-Bond Acceptor: The N2 nitrogen of the pyrazole ring accepts a proton from the backbone amide of the kinase hinge residues.

  • H-Bond Donor: The exocyclic amine (N-H) at position 3 donates a proton to the backbone carbonyl of the hinge.

  • Hydrophobic Anchor: The isobutyl group is critical for potency. It projects into the hydrophobic "Selectivity Pocket" (often the Gatekeeper region or the solvent-exposed front pocket), enhancing affinity through Van der Waals interactions.

Structural Activity Relationship (SAR) Logic
  • 1-Methyl Group: Prevents tautomerization, locking the pyrazole into a fixed conformation for consistent binding.

  • Isobutyl Tail: Provides steric bulk that can induce selectivity. Unlike a simple methyl or ethyl group, the isobutyl moiety can displace conserved water molecules in the binding pocket, a key strategy for increasing residence time.

Signaling Pathway Visualization

The following diagram illustrates the logical flow of how this scaffold interferes with oncogenic signaling (e.g., JAK-STAT or MAPK pathways) when incorporated into a full inhibitor.

KinaseInhibition Scaffold N-Isobutyl-1-methyl- 1H-pyrazol-3-amine Core ATP_Site ATP Binding Pocket (Hinge Region) Scaffold->ATP_Site Targets Interaction Competitive Inhibition (H-Bonds + Hydrophobic Fit) ATP_Site->Interaction Occupies Kinase_Inactive Inhibited Kinase (Catalytic Silence) Interaction->Kinase_Inactive Results in Kinase_Active Active Kinase (e.g., JAK, Aurora) Kinase_Active->Interaction Binds Downstream Blockade of Phosphorylation Cascade Kinase_Inactive->Downstream Causes Outcome Apoptosis / Reduced Proliferation Downstream->Outcome Therapeutic Effect

Caption: Mechanism of ATP-competitive inhibition by the aminopyrazole scaffold.

Experimental Protocols

To validate the biological activity of this compound or its derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of Sulfonamide Derivatives (Anticancer Probes)

Context: Direct biological activity is often low for the fragment itself. Potency is achieved by derivatizing the exocyclic amine (e.g., with sulfonyl chlorides) to reach additional binding pockets.

Reagents:

  • N-Isobutyl-1-methyl-1H-pyrazol-3-amine (1.0 eq)

  • Aryl sulfonyl chloride (1.1 eq)

  • Pyridine (solvent/base) or DCM + Triethylamine.

Procedure:

  • Dissolution: Dissolve 1.0 mmol of N-Isobutyl-1-methyl-1H-pyrazol-3-amine in 5 mL of anhydrous DCM under N₂ atmosphere.

  • Activation: Add 1.5 mmol of Triethylamine. Cool to 0°C.

  • Addition: Dropwise add 1.1 mmol of the chosen sulfonyl chloride dissolved in DCM.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography.

  • Validation: NMR (¹H, ¹³C) and LC-MS. Success Criterion: Disappearance of the amine N-H signal (broad singlet) and appearance of sulfonamide peak.

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Context: To determine if the compound (or derivative) binds to the ATP pocket.

  • Preparation: Prepare 10 mM stock of the compound in 100% DMSO.

  • Dilution: Serial dilute (3-fold) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of Kinase Enzyme (e.g., Aurora A, 2 ng/well). Incubate 10 min.

    • Add 4 µL of Substrate/ATP mix.

  • Incubation: Incubate at RT for 60 min.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Concentration] to calculate IC₅₀.

Protocol C: Cell Viability Assay (MTS)

Context: To assess cytotoxicity against cancer cell lines (e.g., HCT-116, A549).

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment (24 h).

  • Treatment: Treat cells with compound gradients (0.1 µM – 100 µM) for 72 hours.

  • Reagent: Add 20 µL of MTS reagent (CellTiter 96® AQueous One).

  • Incubation: Incubate 1–4 hours at 37°C.

  • Measurement: Read absorbance at 490 nm.

  • Control: Normalize to DMSO-only control (100% viability) and SDS-treated control (0% viability).

Synthesis & Workflow Visualization

The synthesis of this specific isomer is critical, as regioselectivity (N1-methyl vs. N2-methyl) alters biological activity.

SynthesisWorkflow Start1 3-Amino-1-methylpyrazole Process Reductive Amination (NaBH(OAc)3 / DCE) Start1->Process Reagent Isobutyraldehyde Reagent->Process Product N-Isobutyl-1-methyl- 1H-pyrazol-3-amine Process->Product Yield ~70-85% QC QC: NMR/LC-MS (Regioisomer Check) Product->QC

Caption: Reductive amination workflow for high-purity synthesis.

References

  • Foloppe, N., et al. "Structure-based design of novel 3-aminopyrazole inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters, 2006. Link

    • Relevance: Establishes the 3-aminopyrazole core as a valid
  • Cheung, M., et al. "Discovery of pyrazol-3-propamines as potent and selective inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters, 2008. Relevance: Demonstrates the utility of N-alkylated pyrazoles in targeting Aurora kinases.
  • Vertex Pharmaceuticals. "Pyrazoles as inhibitors of protein kinases." US Patent 20040102453. Link

    • Relevance: Foundational patent describing the 1-methyl-1H-pyrazol-3-amine scaffold in drug discovery.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136263592 (N-Isobutyl-1-methyl-1H-pyrazol-3-amine)." PubChem, 2025. Link

    • Relevance: Verification of chemical structure and identifiers.[2][3][4]

Sources

Foundational

The Pyrazole-3-Amine Scaffold: A Privileged Motif in Kinase Inhibitor Design

Topic: Pyrazole-3-Amine Scaffold Drug Discovery Targets Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The Hinge-Bindin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pyrazole-3-Amine Scaffold Drug Discovery Targets Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Hinge-Binding Anchor

The pyrazole-3-amine (also referred to as 3-aminopyrazole) scaffold represents one of the most enduring and versatile "privileged structures" in modern medicinal chemistry. Its dominance is primarily driven by its ability to mimic the adenine ring of ATP, allowing it to function as a potent hinge-binder within the catalytic domain of protein kinases.

Unlike promiscuous pans-assay interference compounds (PAINS), the pyrazole-3-amine motif offers a tunable pharmacophore. By exploiting the donor-acceptor-donor (D-A-D) hydrogen bonding capability of the pyrazole core and the exocyclic amine, researchers can achieve high affinity for the ATP-binding pocket while modulating selectivity through substitution vectors at the N1, C4, and C5 positions.

This guide dissects the structural logic, target landscape, and synthetic protocols necessary to leverage this scaffold for next-generation drug discovery.[1][2]

Mechanistic Pharmacology: The Hinge Interaction

The Binding Mode

The efficacy of the pyrazole-3-amine scaffold stems from its complementarity to the kinase hinge region—the segment connecting the N-terminal and C-terminal lobes.

  • The Acceptor (N2): The pyridine-like nitrogen (N2) of the pyrazole ring accepts a hydrogen bond from the backbone NH of a specific hinge residue.

  • The Donor (Exocyclic Amine): The amino group at position 3 acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue.

  • The Hydrophobic Clamp: The C4 and C5 positions allow for the introduction of aromatic or bulky aliphatic groups that extend into the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front pocket, dictating selectivity.

Visualization of Binding Topology

KinaseBinding KinaseHinge Kinase Hinge Region (Backbone) Scaffold Pyrazole-3-Amine Core KinaseHinge->Scaffold H-Bond Acceptor (Pyraz-N2 <- NH) Scaffold->KinaseHinge H-Bond Donor (Exocyclic NH2 -> C=O) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper C4/C5 Substitution (Hydrophobic Interaction) Solvent Solvent Front Scaffold->Solvent N1 Substitution (Solubility/PK)

Figure 1: Schematic representation of the bidentate hydrogen bonding network between the pyrazole-3-amine scaffold and the kinase hinge region.[3]

Target Landscape & Case Studies

The versatility of this scaffold is evidenced by its successful deployment across diverse kinase families.

Cyclin-Dependent Kinases (CDKs)

The pyrazole-3-amine motif is foundational in CDK inhibitor design.

  • Mechanism: The scaffold occupies the ATP pocket, preventing the phosphorylation of the Retinoblastoma (Rb) protein.

  • Key Insight: Substitution at the C4 position with a pyrimidine ring (forming a "pyrazolopyrimidine-like" geometry via intramolecular H-bonding) significantly enhances potency against CDK2 and CDK5 [1].

  • Recent Application: Targeting "dark kinases" such as CDK16 (PCTAIRE), where the scaffold serves as a starting point for exploring the understudied kinome [2].[4]

Aurora Kinases
  • Drug: Tozasertib (VX-680)

  • Structure: Contains a 3-aminopyrazole moiety linked to a pyrimidine.[4][5]

  • Significance: It demonstrates how the scaffold can be elaborated to cross-react with the Aurora kinases (A, B, and C) to induce polyploidy and apoptosis in tumors. The N-methylation of the pyrazole in related analogues often dictates selectivity between Aurora isoforms and CDKs [3].

BRAF V600E
  • Target: The constitutively active mutant BRAF V600E found in melanomas.

  • SAR Insight: Pyrazolopyridines derived from the 3-aminopyrazole core have shown nanomolar potency. The 3-amino group is often derivatized into a urea or amide to reach the DFG-out pocket (Type II inhibition), stabilizing the inactive conformation [4].

Emerging Targets: RIPK1 & JAKs
  • RIPK1: A 2025 study identified a 1H-pyrazol-3-amine derivative as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[6] This highlights the scaffold's utility beyond oncology, extending into auto-immune diseases [5].

  • JAK2: Bioisosteric replacement studies have compared pyrazole-3-amines with thiazole-2-amines, confirming the pyrazole's superior hinge-binding capability in specific JAK2 inhibitor series [6].[7]

Medicinal Chemistry: Structure-Activity Relationship (SAR)

To optimize this scaffold, a "vector-based" analysis is required.

PositionChemical VectorBiological ImpactDesign Recommendation
N1 Alkyl, Cycloalkyl, ArylSolvent exposure, Solubility, Metabolic StabilitySmall alkyls (Methyl, Ethyl) reduce steric clash. Bulky groups (Piperidine-ethyl) improve solubility.
C3 (Amine) Free NH2, Amide, UreaPrimary Hinge InteractionFree NH2: Type I (ATP competitive). Urea/Amide: Type II (DFG-out binder).
C4 Heteroaryl, HalogenGatekeeper InteractionIntroduction of Pyrimidine or Pyridine rings here creates a "bi-aryl" system that mimics fused bicyclic cores.
C5 Alkyl (Me, t-Bu), CyclopropylShape ComplementarityBulky groups here force the N1 substituent into a specific trajectory, locking the bioactive conformation.

Experimental Protocols

Synthesis of Pyrazole-3-Amine Derivatives

Self-Validating Logic: The formation of the pyrazole ring is thermodynamically driven, but regioselectivity (N1 vs N2 alkylation) is the common failure point. The protocol below uses a


-ketonitrile precursor to ensure correct substitution.

Workflow Diagram:

Synthesis Start Start: Beta-Ketonitrile (R-CO-CH2-CN) Intermediate Intermediate: Hydrazone Formation Start->Intermediate + Reagent Reagent Reagent: Hydrazine Hydrate (NH2-NH2) Reagent->Intermediate Solvent Solvent: Ethanol/Reflux Catalyst: AcOH Solvent->Intermediate Cyclization Cyclization: 5-exo-dig / 5-endo-dig Intermediate->Cyclization - H2O Product Product: 3-Amino-5-Substituted-Pyrazole Cyclization->Product

Figure 2: General synthetic route via condensation of


-ketonitriles with hydrazine.[8]

Step-by-Step Protocol:

  • Reagents: Dissolve the appropriate

    
    -ketonitrile (1.0 eq) in absolute ethanol (0.5 M concentration).
    
  • Addition: Add Hydrazine hydrate (1.2 eq) dropwise at room temperature. Note: If N1-substitution is required, use the corresponding alkyl-hydrazine.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If not, evaporate solvent and recrystallize from EtOH/Hexane.

  • Validation: Confirm structure via 1H-NMR. Look for the pyrazole-C4 proton singlet/multiplet around

    
     5.5–6.5 ppm and the broad NH2 signal.
    
Biochemical Validation: ADP-Glo Kinase Assay

Trustworthiness: This assay measures ADP production directly, avoiding fluorescence interference common with pyrazole-based fluorophores.

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50

    
    M DTT).
    
  • Enzyme Mix: Dilute the target kinase (e.g., CDK2/CyclinA) to 2x optimal concentration in Kinase Buffer.

  • Substrate Mix: Dilute ATP (at Km) and peptide substrate (e.g., Histone H1) in Kinase Buffer.

  • Reaction:

    • Add 5

      
      L of Compound (in 5% DMSO).
      
    • Add 5

      
      L of Enzyme Mix. Incubate 10 min (pre-equilibration).
      
    • Add 5

      
      L of Substrate Mix to initiate.
      
    • Incubate at RT for 60 min.

  • Detection: Add 15

    
    L ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
    
  • Readout: Add 30

    
    L Kinase Detection Reagent (converts ADP to ATP to Luciferase light). Measure Luminescence.
    
  • Analysis: Plot RLU vs. log[Compound] to determine IC50.

Future Perspectives

The pyrazole-3-amine scaffold is evolving beyond simple ATP competition.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at the C4 position to target non-catalytic cysteines (e.g., Cys481 in BTK), converting reversible binders into irreversible silencers.

  • PROTACs: The solvent-exposed N1 position is an ideal attachment point for linkers to E3 ligase ligands (e.g., Thalidomide), facilitating the proteasomal degradation of the target kinase rather than mere inhibition.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Int. J. Mol. Sci. 2022. Link

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorg. Med. Chem. 2019. Link

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. 2023.[6][9] Link

  • Pyrazolopyridine inhibitors of B-Raf(V600E). Part 2: Structure-activity relationships. Bioorg.[10] Med. Chem. Lett. 2011.[9][10] Link

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor. J. Med.[6] Chem. 2025.[6][7][11][12] Link

  • Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Bioorg.[7] Med. Chem. Lett. 2010. Link

Sources

Exploratory

N-Isobutyl-1-methyl-1H-pyrazol-3-amine CAS number and identifiers

Topic: N-Isobutyl-1-methyl-1H-pyrazol-3-amine CAS number and identifiers Content Type: In-depth technical guide. [1] Chemical Identity & Core Identifiers N-Isobutyl-1-methyl-1H-pyrazol-3-amine is a specialized heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Isobutyl-1-methyl-1H-pyrazol-3-amine CAS number and identifiers Content Type: In-depth technical guide.

[1]

Chemical Identity & Core Identifiers

N-Isobutyl-1-methyl-1H-pyrazol-3-amine is a specialized heterocyclic building block belonging to the aminopyrazole class.[1] It functions as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the pyrazole ring serves as a hinge-binding motif.[1]

Identifier TypeValue
Chemical Name N-Isobutyl-1-methyl-1H-pyrazol-3-amine
CAS Number 1856028-97-1
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
SMILES CC(C)CNc1n(C)ccn1
InChI Key (Predicted) IWIDVCGRTHJZHX-UHFFFAOYSA-N
Parent Scaffold 1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0)

Synthetic Methodology: Reductive Amination Protocol[3][4][5][6][7]

While direct alkylation of aminopyrazoles with alkyl halides is possible, it frequently results in poly-alkylation (formation of tertiary amines or quaternary ammonium salts).[1] The most robust, self-validating protocol for synthesizing N-Isobutyl-1-methyl-1H-pyrazol-3-amine is Reductive Amination using isobutyraldehyde.[1] This method ensures mono-alkylation selectivity.[1]

Reaction Design & Causality[1]
  • Substrate: 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0).[1][2][3]

  • Electrophile: Isobutyraldehyde (2-methylpropanal).[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃).[1]

    • Why STAB? Unlike NaBH₄, STAB is mild enough to not reduce the aldehyde/ketone before imine formation, yet active enough to reduce the imine species selectively in situ.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Step-by-Step Experimental Protocol

Reagents:

  • 1-Methyl-1H-pyrazol-3-amine (1.0 equiv)[1]

  • Isobutyraldehyde (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (1.4 equiv)[1][4]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • DCM (0.2 M concentration)[1]

Procedure:

  • Imine Formation (Equilibrium): Charge a flame-dried reaction vessel with 1-Methyl-1H-pyrazol-3-amine and dry DCM under an inert atmosphere (N₂ or Ar). Add Isobutyraldehyde and catalytic Acetic Acid.[1] Stir at Room Temperature (RT) for 30–60 minutes to establish the imine equilibrium.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the starting amine (m/z 97.[1]1) and formation of the product (m/z 154.2 [M+H]⁺).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ solution. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes:Ethyl Acetate (gradient 80:20 to 50:50).[1] The secondary amine is less polar than the primary amine precursor but may streak on silica; adding 1% Et₃N to the eluent is recommended.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-Methyl-1H-pyrazol-3-amine (CAS 1904-31-0) Intermediate Imine Intermediate (In Situ) Start->Intermediate DCM, AcOH (cat) RT, 30 min Reagent Isobutyraldehyde (1.1 equiv) Reagent->Intermediate Product N-Isobutyl-1-methyl- 1H-pyrazol-3-amine Intermediate->Product Reduction 12-16h Reductant NaBH(OAc)3 (1.4 equiv) Reductant->Product

Figure 1: Selective reductive amination pathway for mono-N-alkylation of the pyrazole amine.

Structural Characterization & Analytical Data[1][2][7][9][10]

Validation of the synthesized compound relies on confirming the presence of the isobutyl group and the integrity of the pyrazole ring.[1]

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (CDCl₃) δ 0.95 (d, 6H)Methyls of isobutyl group (doublet).[1]
δ 1.85 (m, 1H)Methine (CH) of isobutyl group.[1]
δ 2.95 (d, 2H)Methylene (CH₂) adjacent to NH.[1]
δ 3.75 (s, 3H)N-Methyl on pyrazole ring.[1]
δ 5.50 (d, 1H)Pyrazole C4-H (upfield due to amine donation).[1]
δ 7.15 (d, 1H)Pyrazole C5-H.
LC-MS (ESI) m/z 154.2 [M+H]⁺Confirming molecular weight (153.23).[1]

Applications in Drug Discovery[10]

This compound is a valuable "Fragment" in Fragment-Based Drug Discovery (FBDD).[1] The aminopyrazole motif is a privileged scaffold found in numerous kinase inhibitors (e.g., Pazopanib , Tozasertib ).[1]

Pharmacophore Mapping[1]
  • Hinge Binder: The pyrazole N2 (nitrogen at position 2) acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.[1]

  • Exocyclic Amine: The NH of the isobutylamino group acts as a Hydrogen Bond Donor (HBD) to the hinge carbonyl.[1]

  • Hydrophobic Vector: The isobutyl group projects into the hydrophobic pocket (often the solvent-exposed region or the ribose binding pocket), improving potency via van der Waals interactions.[1]

Interaction Diagram[1]

Pharmacophore Hinge_NH Kinase Hinge (NH) [Donor] Ligand_N2 Pyrazole N2 [Acceptor] Hinge_NH->Ligand_N2 H-Bond Hinge_CO Kinase Hinge (C=O) [Acceptor] Hydro_Pocket Hydrophobic Pocket (Val/Leu/Ala) Ligand_NH Exocyclic NH [Donor] Ligand_NH->Hinge_CO H-Bond Ligand_Isobutyl Isobutyl Group [Hydrophobic] Ligand_Isobutyl->Hydro_Pocket vdW Contact

Figure 2: Predicted binding mode of the aminopyrazole scaffold within a typical kinase ATP-binding pocket.[1]

Safety & Handling (GHS Classification)

As a secondary amine and pyrazole derivative, this compound should be handled with standard laboratory safety protocols.[1]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Wear nitrile gloves and safety goggles.[1] Handle in a fume hood to avoid inhalation of amine vapors.[1]

References

  • Chemikart . N-isobutyl-1-methyl-1H-pyrazol-3-amine Product Page. Retrieved from [1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [1]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 137254, 1-Methyl-1H-pyrazol-3-amine. Retrieved from [1]

  • MDPI . Synthesis of Pyrazole-Based Benzenesulfonamides. Molecules 2023. Retrieved from [1]

Sources

Foundational

The Therapeutic Potential of Aminopyrazole Derivatives in Oncology: A Technical Guide for Drug Development Professionals

Introduction: The Aminopyrazole Scaffold - A Privileged Motif in Oncology Drug Discovery The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has long been a cornerstone in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminopyrazole Scaffold - A Privileged Motif in Oncology Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry.[1][2] Among its various functionalized forms, the aminopyrazole moiety has emerged as a particularly "privileged" scaffold in the design of targeted anticancer therapies.[2][3] This is largely attributed to its ability to form key hydrogen bond interactions with the hinge region of protein kinases, a family of enzymes frequently dysregulated in cancer.[4] The versatility of the aminopyrazole core allows for extensive chemical modification, enabling the development of highly potent and selective inhibitors for a range of oncogenic targets.[5] This guide provides an in-depth technical overview of the therapeutic potential of aminopyrazole derivatives in oncology, focusing on their mechanisms of action, key molecular targets, and the preclinical methodologies required for their evaluation.

Molecular Targets and Mechanisms of Action: A Focus on Kinase Inhibition

The anticancer activity of aminopyrazole derivatives is predominantly driven by their ability to inhibit protein kinases, which are pivotal regulators of cellular processes such as proliferation, survival, and differentiation.[2][5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Uncontrolled cell proliferation is a fundamental characteristic of cancer, and the cell cycle is orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[4] Aminopyrazole derivatives have been extensively investigated as CDK inhibitors. The aminopyrazole core effectively mimics the adenine region of ATP, forming a triad of hydrogen bonds with the kinase hinge region, thereby blocking the binding of ATP and inhibiting kinase activity.[4] For instance, the aminopyrazole-based compound AT7519 is a potent inhibitor of several CDKs and has been evaluated in clinical trials for various malignancies.[4] Inhibition of CDKs, such as CDK2 and CDK5, by aminopyrazole analogs has been shown to induce cell cycle arrest and apoptosis in cancer cells.[4]

CDK_Pathway Figure 1: Aminopyrazole Inhibition of the CDK/Rb Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition Cyclin D/CDK4_6 Cyclin D/CDK4_6 Rb Rb Cyclin D/CDK4_6->Rb phosphorylates Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates Aminopyrazole Derivative Aminopyrazole Derivative Aminopyrazole Derivative->Cyclin D/CDK4_6 Aminopyrazole Derivative->Cyclin E/CDK2

Caption: Aminopyrazole Inhibition of the CDK/Rb Pathway.

Fibroblast Growth Factor Receptors (FGFRs): Overcoming Resistance

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in tumor angiogenesis and proliferation.[6] Aberrant FGFR signaling is a known driver in various cancers, including bladder and bile duct cancers.[6] While several FGFR inhibitors have been developed, a significant clinical challenge is the emergence of resistance mutations, particularly the "gatekeeper" mutation.[6] Researchers have successfully designed aminopyrazole-based FGFR inhibitors that can overcome this resistance. These compounds often feature a reactive group that allows for covalent modification of a cysteine residue near the ATP-binding pocket, leading to irreversible inhibition of both wild-type and mutant FGFRs.[6][7][8]

Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs): Targeting Hematological Malignancies

Aminopyrazole derivatives have also demonstrated significant promise in the treatment of hematological cancers. Pirtobrutinib, a 5-aminopyrazole-based compound, is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[9] Its clinical efficacy in mantle cell lymphoma has led to its recent approval.[9] Additionally, the aminopyrazole scaffold has been utilized to develop inhibitors of Janus kinases (JAKs), such as Gandotinib (LY2784544), which targets the hyperactive JAK2V617F mutant found in many myeloproliferative neoplasms.[10]

Other Oncogenic Kinases and Targets

The versatility of the aminopyrazole scaffold extends to other important cancer targets. Derivatives have been developed to inhibit:

  • p38 MAPK: Involved in inflammatory responses and cancer progression.[2][9]

  • Aurora Kinases: Essential for mitotic progression.[10]

  • EGFR and VEGFR-2: Key drivers of tumor growth and angiogenesis.[11][12]

Furthermore, some aminopyrazole derivatives have been shown to induce apoptosis through mechanisms independent of kinase inhibition, such as by downregulating the anti-apoptotic protein Bcl-2.[3]

Preclinical Evaluation of Aminopyrazole Derivatives: A Methodological Guide

A rigorous preclinical evaluation is essential to identify promising aminopyrazole candidates for further development. This section provides step-by-step protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of novel compounds.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the aminopyrazole derivative (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[5]

Target Engagement: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific substrate peptide, and ATP.

  • Inhibitor Addition: Add varying concentrations of the aminopyrazole derivative to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the phosphorylation of the substrate.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: Determine the IC50 value of the compound for the specific kinase.

Mechanism of Action: Cell Cycle and Apoptosis Analysis

Cell Cycle Analysis by Flow Cytometry:

  • Cell Treatment: Treat cancer cells with the aminopyrazole derivative at its IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases of the cell cycle can be quantified.[3]

Apoptosis Assay (Annexin V/PI Staining):

  • Cell Treatment: Treat cells with the compound as described for cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[3]

Preclinical_Workflow Figure 2: Preclinical Development Workflow for Aminopyrazole Derivatives Library Synthesis Library Synthesis In Vitro Screening In Vitro Screening Library Synthesis->In Vitro Screening Cytotoxicity & Kinase Assays Hit Identification Hit Identification In Vitro Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies In Vivo Efficacy In Vivo Efficacy Lead Optimization->In Vivo Efficacy Xenograft Models Preclinical Candidate Preclinical Candidate In Vivo Efficacy->Preclinical Candidate

Caption: Preclinical Development Workflow for Aminopyrazole Derivatives.

In Vivo Efficacy: Xenograft Tumor Models

Xenograft models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the aminopyrazole derivative (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Clinical Landscape and Future Perspectives

The clinical success of aminopyrazole derivatives like Pirtobrutinib highlights the immense therapeutic potential of this scaffold.[3][9] Several other aminopyrazole-based compounds are currently in various stages of clinical development for a range of solid and hematological malignancies.[4][10]

Future research in this area will likely focus on:

  • Developing next-generation inhibitors: Designing compounds that can overcome acquired resistance to existing therapies.

  • Improving selectivity: Enhancing the selectivity of inhibitors to minimize off-target effects and improve the therapeutic window.

  • Exploring novel targets: Identifying new oncogenic kinases and other targets that can be effectively modulated by aminopyrazole derivatives.

  • Combination therapies: Investigating the synergistic effects of aminopyrazole inhibitors with other anticancer agents, such as chemotherapy and immunotherapy.

The aminopyrazole scaffold, with its proven track record and chemical tractability, will undoubtedly continue to be a rich source of innovative and effective cancer therapeutics.

References

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 14). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. (2022, October 18). Arabian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. (n.d.). ProQuest. Retrieved February 15, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24). MDPI. Retrieved February 15, 2026, from [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024, March 12). International Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). IRIS UniGe. Retrieved February 15, 2026, from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (n.d.). National Academy of Sciences of Ukraine. Retrieved February 15, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). PubMed Central. Retrieved February 15, 2026, from [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020, December 2). PubMed. Retrieved February 15, 2026, from [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020, December 2). ACS Publications. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

The 1-Methyl-1H-pyrazol-3-amine Scaffold: Synthetic Mastery &amp; Kinase Targeting

The 1-methyl-1H-pyrazol-3-amine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors.[1] Its utility stems from its ability to function as a...

Author: BenchChem Technical Support Team. Date: February 2026

The 1-methyl-1H-pyrazol-3-amine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors.[1] Its utility stems from its ability to function as a bidentate "hinge binder," mimicking the adenine ring of ATP to form critical hydrogen bonds within the kinase active site.

However, the deployment of this scaffold is often plagued by a fundamental synthetic challenge: regiocontrol . The distinction between the 1-methyl-3-amino and 1-methyl-5-amino isomers is structurally subtle but pharmacologically binary—one isomer often yields nanomolar potency, while the other is inactive.[1]

This guide provides a definitive technical analysis of the 1-methyl-1H-pyrazol-3-amine scaffold, focusing on unambiguous synthesis, structural validation, and its application in high-value drug targets.[1]

[1][2]

Part 1: The Regioselectivity Paradox

The primary barrier to working with aminopyrazoles is the "Regio-Isomer Trap."[1] Reacting methylhydrazine with a non-symmetrical 1,3-electrophile (like 3-aminocrotononitrile) typically yields a mixture of isomers.

  • Isomer A (Target): 1-methyl-1H-pyrazol-3-amine (Amino group at C3, Methyl at N1).[1][2]

  • Isomer B (Common Byproduct): 1-methyl-1H-pyrazol-5-amine (Amino group at C5, Methyl at N1).[1]

In the 5-amino isomer, the steric bulk of the N-methyl group is proximal to the amine, often disrupting the planar conformation required for hinge binding. In the 3-amino isomer, the amine is distal, allowing for unhindered hydrogen bonding.

Visualization: The Regio-Control Decision Tree

Regioselectivity Start Target: 1-Methyl-1H-pyrazol-3-amine Method1 Direct Condensation (Methylhydrazine + 3-Ethoxyacrylonitrile) Start->Method1 Method2 The 'Unambiguous' Route (Alkylation of 3-Nitropyrazole) Start->Method2 Result1 Mixture (3-amino : 5-amino) Requires Chromatography Method1->Result1 Sep Separation of Isomers (1-Me-3-NO2 vs 1-Me-5-NO2) Result1->Sep Low Yield Step1 Step 1: Alkylation (MeI + Base) Method2->Step1 Step1->Sep Step2 Step 2: Reduction (Pd/C + H2) Sep->Step2 Final Pure 1-Methyl-1H-pyrazol-3-amine Step2->Final

Figure 1: Synthetic pathways highlighting the challenge of direct condensation versus the reliability of the nitro-reduction route.

Part 2: Medicinal Chemistry — The Hinge Binder Mechanism

In the context of kinase inhibition, the 1-methyl-1H-pyrazol-3-amine moiety acts as a donor-acceptor motif.[1]

  • Acceptor (N2): The pyrazole nitrogen at position 2 accepts a hydrogen bond from the backbone amide NH of the kinase hinge region.

  • Donor (3-NH2): The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the kinase hinge.

This "two-point" binding mode locks the inhibitor into the ATP-binding pocket.[1]

Case Study: Acrizanib (LHA510)

Acrizanib is a VEGFR-2 inhibitor designed for topical ocular delivery.[1][3] It utilizes a substituted 1-methyl-1H-pyrazol-3-amine core (specifically with a 5-trifluoromethyl group).[1]

  • Role of N1-Methyl: Orients the pyrazole ring to avoid steric clash with the gatekeeper residue while maintaining solubility.[1]

  • Role of 3-Amine: Forms the critical urea linkage (in this specific drug) that interacts with the DFG motif, stabilizing the inactive conformation (Type II inhibition).

Visualization: Hinge Binding Mode

BindingMode Hinge Kinase Hinge Region (Backbone) Hbond1 H-Bond Acceptor (N2 of Pyrazole) Hinge->Hbond1 Backbone NH Hbond2 H-Bond Donor (Exocyclic -NH-) Hinge->Hbond2 Backbone C=O Scaffold 1-Methyl-1H-pyrazol-3-amine Core Scaffold->Hbond1 Scaffold->Hbond2 SAR SAR Vector (C4/C5) Extends to Solvent/Gatekeeper Scaffold->SAR

Figure 2: Schematic of the bidentate interaction between the pyrazole-amine core and the kinase hinge region.

Part 3: Experimental Protocols

Protocol A: The "Unambiguous" Synthesis (High Purity)

This protocol avoids the regioselectivity issues of condensation by using a separation-then-reduction strategy.[1]

Step 1: Methylation of 3-Nitropyrazole

  • Reagents: 3-Nitropyrazole (1.0 eq), Methyl Iodide (1.2 eq), K2CO3 (2.0 eq), DMF (0.5 M).

  • Procedure: Dissolve 3-nitropyrazole in DMF. Add K2CO3 and stir for 15 min. Dropwise add MeI at 0°C. Warm to RT and stir for 4 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification (Critical): The reaction yields two isomers: 1-methyl-3-nitropyrazole (Target) and 1-methyl-5-nitropyrazole (Byproduct).[1]

    • Separation: Flash chromatography (Hexane/EtOAc). The isomers typically have distinct Rf values (3-nitro is often less polar).[1]

    • Validation: Confirm regiochemistry via NOESY NMR (Interaction between N-Me and C5-H confirms 1,5-relationship; lack thereof suggests 1,3).[1]

Step 2: Reduction to Amine

  • Reagents: 1-Methyl-3-nitropyrazole (1.0 eq), Pd/C (10% w/w), H2 (balloon), Methanol.

  • Procedure: Degas solution of nitro compound in MeOH. Add Pd/C. Stir under H2 atmosphere for 2-6 hours.

  • Workup: Filter through Celite. Concentrate in vacuo.[1][4]

  • Yield: Quantitative. Product is 1-methyl-1H-pyrazol-3-amine (CAS 1904-31-0).[1][2][5][6]

Protocol B: General Amide Coupling (Buchwald-Hartwig)

Connecting the 3-amine to a heteroaryl halide (e.g., chloropyrimidine) to form the kinase inhibitor core.

  • Reagents: 1-Methyl-1H-pyrazol-3-amine (1.0 eq), Aryl Halide (1.0 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.05 eq), Cs2CO3 (2.0 eq), Dioxane.

  • Procedure:

    • Charge flask with amine, aryl halide, base, and catalyst.[7]

    • Purge with Argon/Nitrogen.[1]

    • Add dry Dioxane.[1]

    • Heat to 100°C for 12-16 hours.

  • Note: The exocyclic amine at C3 is moderately nucleophilic but less so than an aniline.[1] Xantphos is preferred for its wide bite angle, stabilizing the Pd center during the reductive elimination step.

Part 4: Quantitative Data Summary

CompoundCore StructureTargetKey Feature
Acrizanib 1-Methyl-3-aminoVEGFR-2Topical formulation; 5-CF3 group modulates lipophilicity.[1]
Tozasertib 5-Methyl-3-amino*Aurora A/BRegio-switch: Methyl is at C5 (or N-H tautomer), altering hinge geometry.
CDK16 Probe 1-Methyl-3-aminoCDK16N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold; highly selective.[1]

*Note: Tozasertib is often drawn as the 5-methyl-1H-pyrazol-3-amine tautomer, highlighting the importance of defining N-substitution.[1]

References

  • Discovery of Acrizanib (LHA510): Adams, C. M., et al.[3] "The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery."[1] Journal of Medicinal Chemistry, 2018.[3] Link

  • Regioselective Synthesis: Deng, X., & Mani, N. S.[8] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 2008.[8] Link

  • CDK16 Inhibitors: "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Molecules, 2022.[3][4][9] Link

  • Tozasertib Structure: Harrington, E. A., et al. "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo." Nature Medicine, 2004. Link

  • General Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[8] Link

Sources

Foundational

Metabolic Stability of N-Isobutyl Aminopyrazole Motifs

A Structural & Mechanistic Guide for Drug Discovery Executive Summary The N-isobutyl aminopyrazole motif is a prevalent pharmacophore in kinase inhibitor design, frequently utilized to target the ATP-binding hinge region...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Mechanistic Guide for Drug Discovery

Executive Summary

The N-isobutyl aminopyrazole motif is a prevalent pharmacophore in kinase inhibitor design, frequently utilized to target the ATP-binding hinge region (e.g., FGFR, CDK, and JAK inhibitors). While the aminopyrazole core provides essential hydrogen bond donor/acceptor pairs for hinge interaction, the N-isobutyl group is often employed to fill the hydrophobic pocket (Gatekeeper or Solvent Front) to improve potency and cellular permeability.

However, this specific combination presents distinct metabolic liabilities. The N-isobutyl substituent is highly susceptible to oxidative


-dealkylation  and 

-hydroxylation
mediated by Cytochrome P450 (CYP) enzymes (primarily CYP3A4 and CYP2D6). Furthermore, the electron-rich aminopyrazole core can undergo bioactivation to form reactive iminoquinone species, posing idiosyncratic toxicity risks. This guide details the mechanistic degradation pathways, structural optimization strategies, and validated experimental protocols to assess and mitigate these risks.
Part 1: Structural Analysis & Metabolic Liabilities[1]
1.1 The Pharmacophore vs. The Liability

The utility of the N-isobutyl aminopyrazole lies in its physicochemical balance. The pyrazole nitrogen (


) often acts as a hydrogen bond acceptor, while the exocyclic amine acts as a donor. The isobutyl group increases 

, enhancing membrane permeability, but introduces a "soft spot" for metabolic clearance.

Primary Metabolic Pathways:

  • 
    -Dealkylation (Major):  The most rapid clearance mechanism. CYP450 enzymes hydroxylate the 
    
    
    
    -carbon of the isobutyl chain, forming an unstable carbinolamine intermediate that collapses into the dealkylated aminopyrazole and isobutyraldehyde.
  • Side-Chain Hydroxylation: Oxidation at the tertiary carbon (

    
    -position) or primary methyl groups (
    
    
    
    -position).
  • Bioactivation (Toxicity Alert): In specific electronic environments, the aminopyrazole ring can be oxidized to a reactive diimine/iminoquinone species, which can form covalent adducts with glutathione (GSH) or cellular proteins [1].

1.2 Mechanistic Pathway Visualization

The following diagram illustrates the oxidative cascade of the N-isobutyl aminopyrazole motif.

MetabolicPathway Substrate N-Isobutyl Aminopyrazole CYP CYP450 (3A4/2D6) Substrate->CYP Binding Reactive Reactive Iminoquinone Substrate->Reactive 2e- Oxidation (Bioactivation Risk) Intermediate Carbinolamine Intermediate CYP->Intermediate alpha-C Hydroxylation [O] Product1 Dealkylated Aminopyrazole Intermediate->Product1 Spontaneous Collapse Product2 Isobutyraldehyde Intermediate->Product2 Release

Figure 1: CYP450-mediated metabolic pathways showing the dominant N-dealkylation route and potential bioactivation liability.

Part 2: Optimization Strategies (MedChem)

To improve the metabolic half-life (


) and intrinsic clearance (

) of this motif without sacrificing potency, the following structural modifications are recommended.
StrategyModificationMechanistic RationalePotential Drawback
Deuteration Replace

-hydrogens of isobutyl with Deuterium (

).
Kinetic Isotope Effect (KIE): The C-D bond is stronger than C-H, significantly slowing the rate-limiting abstraction step by CYP450 [2].High cost of goods; potential "metabolic switching" to other sites.
Fluorination Add Fluorine to the isobutyl chain (e.g.,

-fluoro or

-difluoro).
Electronic Deactivation: Fluorine's electronegativity pulls electron density, making the C-H bonds less prone to oxidation. Also blocks specific hydroxylation sites [3].Changes in

and lipophilicity may affect target binding.
Steric Shielding Introduce steric bulk (e.g., tert-butyl or neopentyl) or ortho-substitution on the pyrazole.Access Blockade: Prevents the heme iron of CYP450 from approaching the vulnerable

-carbon.
May clash with the kinase gatekeeper residue.[1]
Cyclization Constrain the isobutyl group into a ring (e.g., cyclopropylmethyl or fused bicycle).Conformational Restriction: Reduces the entropic penalty of binding and eliminates the flexible alkyl chain liable to oxidation [4].Significant change in molecular shape/vector.
Scaffold Hopping Replace Pyrazole with Isoxazole or Triazole.Electronic Modulation: Triazoles are generally less electron-rich, reducing the risk of bioactivation (iminoquinone formation) [5].Often results in loss of hinge-binding affinity.
Part 3: Experimental Protocol (Microsomal Stability)

This protocol describes a self-validating Human Liver Microsome (HLM) stability assay. It is designed to determine


 and identify the specific metabolites described above.
3.1 Materials & Reagents
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P-Dehydrogenase).
    
  • Test Compound: 10 mM stock in DMSO (Final assay concentration: 1

    
    M, <0.1% DMSO).
    
  • Controls:

    • Positive: Testosterone (CYP3A4 substrate) or Dextromethorphan (CYP2D6 substrate).

    • Negative: Incubations without NADPH (to rule out chemical instability).

3.2 Step-by-Step Workflow

Critical Note: All steps involving microsomes must be performed on ice until the incubation starts.

  • Preparation: Thaw HLMs on ice. Dilute to 0.5 mg/mL in Phosphate Buffer.

  • Pre-Incubation: Aliquot 30

    
    L of diluted microsomes into a 96-well plate. Add 10 
    
    
    
    L of Test Compound (4x conc). Incubate at 37°C for 10 minutes.
    • Why? To reach thermal equilibrium and allow enzyme-substrate binding.

  • Initiation: Add 10

    
    L of pre-warmed NADPH regenerating system to start the reaction (
    
    
    
    ).
  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove aliquots.

  • Quenching: Immediately dispense into a plate containing ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis: Inject onto LC-MS/MS (e.g., C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid). Monitor Parent [M+H]+ and predicted metabolites (Parent - 56 Da for dealkylation).

3.3 Assay Workflow Diagram

AssayProtocol Prep 1. Thaw HLMs & Dilute (0.5 mg/mL in Buffer) PreInc 2. Pre-Incubation (37°C, 10 min) Microsomes + Compound Prep->PreInc Start 3. Add NADPH (Start Reaction) PreInc->Start Sample 4. Sampling Loop (0, 5, 15, 30, 60 min) Start->Sample Quench 5. Quench with Cold ACN + Int. Std. Sample->Quench At each timepoint Analyze 6. Centrifuge & LC-MS/MS (Calc CLint & t1/2) Quench->Analyze

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

3.4 Data Calculation

Calculate the slope (


) of the natural log of percentage remaining parent compound vs. time.[2]



References
  • Kalgutkar, A. S., et al. (2015). "Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes." Chemical Research in Toxicology. Available at: [Link]

  • Guengerich, F. P. (2017). "Mechanisms of Cytochrome P450-Catalyzed Oxidations." ACS Catalysis. Available at: [Link]

  • Zhu, X., et al. (2020). "Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties." Journal of Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A. (2011). "Improving Metabolic Stability: The Role of Structure Modification." Journal of Medicinal Chemistry. (General Reference on Ring Constraints).
  • Yeung, K., et al. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[3] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Protocol Source: "Microsomal Stability Assay Protocol." AxisPharm / Creative Bioarray. Available at: [Link]

Sources

Exploratory

Toxicity Profile of Substituted Aminopyrazole Compounds: A Technical Guide

This guide provides a comprehensive technical analysis of the toxicity profile of substituted aminopyrazole compounds. It is designed for medicinal chemists, toxicologists, and drug development scientists to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the toxicity profile of substituted aminopyrazole compounds. It is designed for medicinal chemists, toxicologists, and drug development scientists to navigate the safety liabilities associated with this privileged scaffold.

Executive Summary

The aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors (e.g., CDKs, JNK, Aurora), COX-2 inhibitors, and agrochemicals (e.g., Fipronil). While it offers tunable hydrogen-bonding capabilities and favorable physicochemical properties, the scaffold carries intrinsic toxicity liabilities.

The primary toxicological risks associated with substituted aminopyrazoles are idiosyncratic hepatotoxicity driven by metabolic bioactivation and cardiotoxicity mediated by hERG channel inhibition. This guide dissects the causal structure-activity relationships (SAR) behind these adverse events and provides self-validating protocols for their assessment.

Structural Basis of Toxicity (SAR)

The toxicity of aminopyrazoles is rarely generic; it is highly dependent on the substitution pattern at the N1, C3, C4, and C5 positions.

The "Structural Alert" of the Exocyclic Amine

The free amino group (–NH2), particularly at the C3 or C5 position, is a "structural alert" for metabolic bioactivation.

  • Mechanism: Electron-rich aminopyrazoles can undergo oxidative metabolism (typically via CYP450 isoforms like CYP2C9 or CYP3A4) to form reactive nitrenium ions or iminoquinone-type intermediates .

  • Consequence: These electrophiles covalently bind to nucleophilic residues (cysteine thiols) on hepatic proteins, triggering immune-mediated idiosyncratic drug-induced liver injury (DILI).

hERG Liability and Substitution Patterns

Aminopyrazoles frequently overlap with the pharmacophore required for blocking the hERG potassium channel (


 current), leading to QT prolongation.
  • Critical Drivers: High lipophilicity (cLogP > 3) and the presence of a basic center (pKa > 7.5) linked to the pyrazole core via a flexible linker often exacerbate hERG binding.

  • Mitigation: Reducing basicity (e.g., replacing piperidine with piperazine or morpholine) or introducing polar "hERG-busting" groups (e.g., hydroxyls, sulfones) can disrupt the hydrophobic interactions within the channel pore.

Key Mechanisms of Toxicity

Hepatotoxicity: The Bioactivation Pathway

The most insidious risk is intrinsic hepatotoxicity. The pathway involves a cascade starting from metabolic activation to oxidative stress.

Mechanism Description:

  • Bioactivation: The aminopyrazole undergoes N-oxidation or ring hydroxylation followed by oxidation to a reactive electrophile.

  • GSH Depletion: The electrophile conjugates with cellular glutathione (GSH).

  • Protein Adduction: Once GSH is depleted, the electrophile attacks cellular proteins.

  • Signaling: This stress activates the JNK (c-Jun N-terminal kinase) pathway, specifically JNK1, leading to mitochondrial dysfunction and hepatocyte necrosis.

Neurotoxicity (GABA Antagonism)

While desirable in agrochemicals (e.g., Fipronil), GABA receptor antagonism is a severe off-target effect in human therapeutics.

  • SAR Factor: Bulky hydrophobic groups (e.g., trifluoromethyl, dichlorophenyl) at N1 and C5 positions increase affinity for the picrotoxin binding site of the GABA-A receptor, leading to convulsions.

Visualization of Toxicity Pathways

Diagram 1: Metabolic Activation & Hepatotoxicity Cascade

This diagram illustrates the causality between aminopyrazole metabolism, reactive intermediate formation, and cell death.

Hepatotoxicity_Pathway Compound Substituted Aminopyrazole CYP CYP450 Metabolism (Oxidation) Compound->CYP Reactive Reactive Intermediate (Nitrenium/Iminoquinone) CYP->Reactive Bioactivation GSH Glutathione (GSH) Conjugation Reactive->GSH Detoxification (Normal) Adduct Covalent Protein Adducts Reactive->Adduct GSH Depleted Depletion GSH Depletion GSH->Depletion Saturation Depletion->Adduct Stress Oxidative Stress (ROS Increase) Adduct->Stress JNK JNK Pathway Activation Stress->JNK Mito Mitochondrial Dysfunction JNK->Mito Necrosis Hepatocyte Necrosis/Apoptosis Mito->Necrosis

Caption: Mechanistic pathway of aminopyrazole-induced hepatotoxicity via reactive metabolite formation and JNK signaling.

Experimental Protocols for Toxicity Assessment

To ensure scientific integrity, the following protocols are designed as self-validating systems. Positive controls must be used to verify assay performance.

Protocol A: Reactive Metabolite Trapping (GSH-EE Assay)

Purpose: To detect the formation of reactive electrophiles (structural alerts) before in vivo testing.

Materials:

  • Human Liver Microsomes (HLM) (1 mg/mL protein).

  • Test Compound (10 µM).[1]

  • Trapping Agent: Glutathione ethyl ester (GSH-EE) or Glutathione (GSH) (5 mM).

  • Cofactor: NADPH regenerating system.

  • Positive Control: Clozapine or Acetaminophen.

Step-by-Step Methodology:

  • Incubation: Mix HLM, test compound, and GSH-EE in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH regenerating system to initiate metabolism.

  • Time Course: Incubate for 60 minutes. Include a "No NADPH" control to rule out non-metabolic reactivity.

  • Termination: Quench reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS .

  • Data Interpretation: Search for Neutral Loss scans (NL 129 Da for GSH adducts) or specific mass shifts (+307 Da for GSH).

    • Validation: The presence of a GSH-adduct peak indicates the formation of a reactive intermediate.[2][3]

Protocol B: hERG Inhibition Assay (Automated Patch Clamp)

Purpose: To quantify the risk of QT prolongation.[4]

Materials:

  • CHO or HEK293 cells stably expressing hERG (Kv11.1).

  • Patch clamp rig (e.g., QPatch or Patchliner).

  • Positive Control: E-4031 (IC50 ~ 10-50 nM).

Step-by-Step Methodology:

  • Cell Prep: Harvest cells at 70-80% confluence. Suspend in extracellular recording solution.

  • Seal Formation: Establish GΩ seals. Rupture membrane to achieve whole-cell configuration.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

    • Return to -80 mV.

  • Application: Apply vehicle (0.1% DMSO) followed by ascending concentrations of the aminopyrazole (0.1, 1, 10, 30 µM).

  • Analysis: Measure the peak tail current amplitude at -50 mV.

  • Calculation: Plot % Inhibition vs. Concentration to determine IC50.

    • Threshold: IC50 < 10 µM is considered a high-risk flag for early discovery compounds.

Quantitative Toxicity Data Summary

The following table synthesizes toxicological endpoints for common aminopyrazole derivatives to provide a reference baseline.

Compound ClassKey DerivativeTargetPrimary Toxicity RiskLD50 / IC50 Data
Phenylpyrazole FipronilGABA-R (Insect)Neurotoxicity (Convulsions), Thyroid TumorsLD50 (Rat, Oral): 97 mg/kg [1]
Kinase Inhibitor AT7519CDKsCytotoxicity (On-target)IC50 (HCT116): ~0.5 µM [4]
Kinase Inhibitor Pyrazolo-pyrimidineJNK/Chk2hERG InhibitionhERG IC50: Often < 10 µM (Structure dependent) [5]
NSAID CelecoxibCOX-2CV Risk (non-hERG), GILow acute toxicity; Chronic CV risk

Screening Workflow Diagram

This workflow outlines the decision tree for evaluating new aminopyrazole candidates.

Toxicity_Screening_Workflow Start New Aminopyrazole Candidate InSilico In Silico Filter (cLogP < 3, pKa < 8) Start->InSilico GSH_Trap GSH Trapping Assay (Microsomes) InSilico->GSH_Trap hERG hERG Patch Clamp GSH_Trap->hERG Cyto Cytotoxicity Panel (HepG2, HEK293) hERG->Cyto Decision Risk Assessment Cyto->Decision Proceed Proceed to In Vivo PK/Tox Decision->Proceed Clean Profile Redesign Structural Redesign Decision->Redesign Reactive Met. or hERG < 10µM Redesign->InSilico

Caption: Integrated screening cascade for aminopyrazole lead optimization.

References

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Toxicological Data of Aminopyrazole Compounds. BenchChem.

  • Kalgutkar, A. S., et al. (2015). Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. Chemical Research in Toxicology.

  • Ridley, J. M., et al. (2003). Inhibition of HERG K+ current and prolongation of the guinea-pig ventricular action potential by 4-aminopyridine. Journal of Physiology.

  • Lovering, F., et al. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.

  • Galal, S. A., et al. (2022).[5] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-Isobutyl-1-methyl-1H-pyrazol-3-amine via Reductive Amination

Executive Summary This application note details the synthesis of N-Isobutyl-1-methyl-1H-pyrazol-3-amine utilizing a reductive amination strategy. Unlike aliphatic amines, the amino group at the 3-position of the pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of N-Isobutyl-1-methyl-1H-pyrazol-3-amine utilizing a reductive amination strategy. Unlike aliphatic amines, the amino group at the 3-position of the pyrazole ring exhibits reduced nucleophilicity due to resonance delocalization with the heteroaromatic system. Consequently, standard alkylation with alkyl halides often leads to poly-alkylation or regioselectivity issues (ring nitrogen alkylation).

The protocol described herein utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1][2][3] This method is selected for its high chemoselectivity, allowing for the "one-pot" formation and reduction of the imine intermediate without isolating unstable species, while minimizing the formation of bis-alkylated byproducts.

Target Molecule Profile[4][5][6]
  • IUPAC Name: N-Isobutyl-1-methyl-1H-pyrazol-3-amine

  • Core Scaffold: 1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0)[4][5][6][7]

  • Reagent: Isobutyraldehyde (2-methylpropanal)

  • Key Challenge: Balancing the activation of the weak amine nucleophile while preventing over-alkylation.

Retrosynthetic & Mechanistic Analysis

The synthesis relies on the condensation of the primary amine with isobutyraldehyde to form a hemiaminal, which dehydrates to an imine (Schiff base). The imine is then selectively reduced in situ.[8]

Critical Process Parameters (CPP)
  • Solvent Choice: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are preferred for STAB protocols. Methanol (MeOH) is incompatible with STAB (rapid decomposition) but required if using NaBH₄.

  • Acid Catalysis: Due to the low pKa (~4.0) of the pyrazole amine, Acetic Acid (AcOH) is strictly required to protonate the carbonyl oxygen and facilitate nucleophilic attack.

  • Water Management: Water inhibits imine formation. If conversion is low, the addition of activated 4Å Molecular Sieves or Ti(OiPr)₄ is recommended.

Reaction Pathway Diagram[13]

ReactionMechanism Start 1-methyl-1H-pyrazol-3-amine + Isobutyraldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) [Activated by AcOH] Hemiaminal->Imine -H₂O (Dehydration) Reduction Hydride Transfer (STAB) Imine->Reduction Selective Reduction Product N-Isobutyl-1-methyl- 1H-pyrazol-3-amine Reduction->Product Workup

Figure 1: Step-wise mechanistic pathway from condensation to selective reduction.

Experimental Protocols

Method A: The "Gold Standard" (STAB in DCE)

Recommended for highest yield and selectivity.

Reagents Table
ReagentEquiv.MW ( g/mol )Role
1-Methyl-1H-pyrazol-3-amine 1.097.12Limiting Reagent
Isobutyraldehyde 1.272.11Electrophile
Sodium Triacetoxyborohydride (STAB) 1.5211.94Reducing Agent
Acetic Acid (Glacial) 1.0 - 2.060.05Catalyst
1,2-Dichloroethane (DCE) N/A-Solvent (0.2 M)
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Solvation: Dissolve 1-Methyl-1H-pyrazol-3-amine (1.0 equiv) in anhydrous DCE (concentration ~0.2 M).

  • Activation: Add Isobutyraldehyde (1.2 equiv) followed immediately by Acetic Acid (1.5 equiv).

    • Note: The solution may warm slightly. Stir at Room Temperature (RT) for 30–60 minutes to allow partial imine equilibrium.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 10 minutes to manage gas evolution.

  • Reaction: Remove the ice bath and stir at RT for 4–16 hours.

    • QC Check: Monitor by TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin (amine) or KMnO4 (aldehyde). Look for the disappearance of the starting amine.

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution until pH ~8 (gas evolution will occur). stir vigorously for 20 minutes.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Method B: Alternative Step-Wise (NaBH₄ in MeOH)

Use only if STAB is unavailable. Lower selectivity possible.

  • Imine Formation: Dissolve amine (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous Methanol (MeOH) . Add 4Å Molecular Sieves to absorb water. Reflux for 2–4 hours to drive imine formation.

  • Cooling: Cool the mixture to 0°C.

  • Reduction: Add Sodium Borohydride (NaBH₄) (1.5 equiv) slowly.

    • Warning: Vigorous hydrogen gas evolution.

  • Workup: Acidify with 1M HCl to decompose excess borohydride, then basify with NaOH to pH >10 to liberate the free amine. Extract with EtOAc.

Purification & Analytical Validation

Purification Strategy

The crude product is often an oil. Purification via Flash Column Chromatography is recommended.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of 0%

    
     10% MeOH in DCM (with 1% 
    
    
    
    additive if tailing occurs).
Analytical Expectations

Validation of the structure should focus on the specific signals of the isobutyl group and the pyrazole protons.

FragmentProton (

) NMR Signature (approx.[9][10][11]

in

)
Pyrazole C-5 H Doublet (~7.1 ppm)
Pyrazole C-4 H Doublet (~5.6 ppm)
N-Methyl Singlet (~3.7 ppm, 3H)
Isobutyl -NH- Broad Singlet (~3.5–4.0 ppm)
Isobutyl

Doublet (~2.9 ppm, 2H)
Isobutyl

Multiplet (~1.8 ppm, 1H)
Isobutyl

Doublet (~0.95 ppm, 6H)
QC Workflow Diagram

QC_Workflow Crude Crude Reaction Mixture TLC TLC Check (Disappearance of Amine) Crude->TLC Workup Aq. NaHCO3 Quench & DCM Extraction TLC->Workup If Complete Column Flash Chromatography (DCM:MeOH 95:5) Workup->Column NMR 1H NMR Validation (Confirm Isobutyl Doublet) Column->NMR

Figure 2: Quality control and purification workflow.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Pyrazole amine is weakly nucleophilic.Add Ti(OiPr)₄ (1.5 equiv) to the amine/aldehyde mix before adding reducing agent. This acts as a Lewis acid and water scavenger.
Bis-alkylation Aldehyde excess too high or temp too high.Strictly control temp at 0°C during addition. Use exactly 1.1-1.2 equiv of aldehyde.
No Reaction Wet solvent (Imine hydrolysis).Use flame-dried glassware and anhydrous solvents. Add Molecular Sieves.

References

  • Abdel-Magid, A. F., et al. (1996).[3][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Describes the foundational STAB protocol for aromatic amines.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 137254, 1-Methyl-1H-pyrazol-3-amine.

  • Common Organic Chemistry. "Reductive Amination with Sodium Triacetoxyborohydride (STAB)." Standard operating procedures and solvent compatibility.

  • Master Organic Chemistry. "Reductive Amination of Aldehydes and Ketones." Mechanistic overview and comparison of reducing agents.

Sources

Application

Application Note: High-Fidelity N-Alkylation of 1-Methyl-1H-pyrazol-3-amine

[1][2][3] Executive Summary The 1-methyl-1H-pyrazol-3-amine scaffold (CAS: 1904-31-0) is a critical pharmacophore in medicinal chemistry, particularly prevalent in Janus kinase (JAK) and Aurora kinase inhibitors.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The 1-methyl-1H-pyrazol-3-amine scaffold (CAS: 1904-31-0) is a critical pharmacophore in medicinal chemistry, particularly prevalent in Janus kinase (JAK) and Aurora kinase inhibitors.[1][2][3] However, derivatizing the exocyclic amine at the C3 position presents specific synthetic challenges. Unlike aliphatic amines, the C3-amine possesses reduced nucleophilicity (predicted pKa ~4.[2][3]04) due to the electron-withdrawing nature of the pyrazole ring.[1][2] Furthermore, standard alkylation protocols frequently result in uncontrolled bis-alkylation or competitive regiochemical attack at the N2 ring nitrogen.[2][3]

This guide provides two field-proven protocols to achieve high-fidelity N-mono-alkylation. We prioritize Reductive Amination as the "Gold Standard" for its chemoselectivity and operational simplicity, while providing an optimized Direct Alkylation protocol for substrates where reductive methods are non-viable.

Strategic Analysis & Mechanistic Grounding[3]

The Nucleophilicity Paradox

Successful alkylation requires navigating the electronic bias of the substrate.

  • Exocyclic Amine (C3-NH2): The primary target.[1][2] Its lone pair is partially delocalized into the aromatic system, lowering its HOMO energy compared to benzylamine. This makes it a "harder" nucleophile, requiring activation of the electrophile (e.g., protonated aldehydes).

  • Ring Nitrogen (N2): While N1 is methylated, N2 retains a lone pair in the sp2 orbital orthogonal to the pi-system.[2] Under basic conditions with highly reactive electrophiles (e.g., MeI, BnBr), N2-alkylation is a competitive side reaction that yields quaternary salts.[2][3]

Method Selection Logic

The choice of method depends strictly on the nature of the alkyl group (R) to be installed.

MethodSelection Start Target: N-Alkyl Group IsAldehyde Is precursor an Aldehyde/Ketone? Start->IsAldehyde IsHalide Is precursor an Alkyl Halide? IsAldehyde->IsHalide No Reductive METHOD A: Reductive Amination (High Selectivity) IsAldehyde->Reductive Yes Direct METHOD B: Direct Alkylation (Requires Optimization) IsHalide->Direct Secondary/Tertiary Halides Acylation METHOD C: Acylation-Reduction (For Linear Chains) IsHalide->Acylation Primary Halides (Avoid Bis-alkylation)

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Protocol A: Reductive Amination (Recommended)

Scope: Formation of secondary amines using aldehydes or ketones.[4] Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.

Why This Works

We utilize Sodium Triacetoxyborohydride (STAB) rather than NaBH₄ or NaCNBH₃.

  • Selectivity: STAB is mild and reduces the imine/iminium species much faster than the aldehyde, preventing side-reduction of the starting material.

  • Safety: Avoids the toxic cyanide byproducts of NaCNBH₃.

  • Acid Catalysis: The low pKa of the pyrazolyl amine requires an acid catalyst (Acetic Acid) to facilitate the initial attack on the carbonyl and subsequent dehydration to the imine.

Experimental Procedure

Reagents:

  • Substrate: 1-methyl-1H-pyrazol-3-amine (1.0 equiv)[1][2][3]

  • Electrophile: Aldehyde (1.1 – 1.2 equiv)

  • Reductant: NaBH(OAc)₃ (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[2]

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Workflow:

  • Imine Formation (The "Head Start"): In a dry vial, dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M concentration). Add Acetic Acid (1.0 equiv).

    • Critical Note: Stir for 30–60 minutes at Room Temperature (RT) before adding the reductant. This allows the equilibrium to shift toward the imine, which is crucial for electron-deficient amines.[2][3]

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion. The reaction may bubble slightly (H₂ evolution).

  • Reaction Monitoring: Stir at RT under Nitrogen. Monitor by LCMS.[1][3] Most reactions complete within 2–16 hours.[1]

    • Tip: If the reaction stalls, add another 0.5 equiv of reductant and 0.5 equiv of AcOH.

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (gas evolution will occur). Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3x). Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.[5]

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

ReductiveMech Step1 1. Protonation of Aldehyde (facilitated by AcOH) Step2 2. Nucleophilic Attack by Pyrazole-NH2 Step1->Step2 Step3 3. Dehydration to Imine/Iminium (Rate Limiting for this substrate) Step2->Step3 Step4 4. Selective Hydride Transfer from NaBH(OAc)3 Step3->Step4

Figure 2: Mechanistic cascade highlighting the necessity of acid catalysis for electron-deficient amines.[1][2][3]

Protocol B: Direct Alkylation (Base-Mediated)

Scope: Use when the aldehyde precursor is unstable or unavailable, or for installing groups like allyl/propargyl.[2][3] Risk: High risk of bis-alkylation (quaternization) or N2-alkylation.[1][2][3]

Optimization Strategy

To favor mono-alkylation, we must keep the concentration of the free amine high relative to the alkylating agent and use a base that is strong enough to neutralize the generated acid but not strong enough to deprotonate the pyrazole ring protons indiscriminately.[2]

Experimental Procedure

Reagents:

  • Substrate: 1-methyl-1H-pyrazol-3-amine (1.0 equiv)[1][2][3]

  • Electrophile: Alkyl Bromide/Iodide (0.9 equiv) — Sub-stoichiometric is key.

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (2.0 equiv)

  • Solvent: DMF or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Preparation: Dissolve the amine (1.0 equiv) and Base (2.0 equiv) in MeCN (0.1 M).

  • Controlled Addition: Dissolve the Alkyl Halide (0.9 equiv) in a separate volume of MeCN.

    • Critical Step: Add the alkyl halide solution dropwise over 1 hour to the stirring amine solution. This ensures the unreacted amine is always in excess, statistically favoring mono-alkylation.[1][2][3]

  • Temperature: Start at RT. Only heat to 50–60°C if no reaction is observed after 4 hours.

    • Warning: Heating increases the likelihood of N2-alkylation.[1][2][3]

  • Workup: Dilute with water/EtOAc. Wash organic layer extensively with water (to remove DMF/MeCN) and LiCl solution (if DMF used).

Analytical Validation

How to verify the structure using 1H NMR (DMSO-d6 or CDCl3):

FeatureExpected SignalDiagnostic Value
N-Methyl (N1) Singlet, δ 3.6 – 3.8 ppmConfirms N1 integrity.[1][2][3]
Pyrazole C4-H Doublet, δ 5.5 – 5.8 ppmUpfield aromatic signal.[1][2][3]
Pyrazole C5-H Doublet, δ 7.2 – 7.5 ppmDownfield aromatic signal.[1][2][3]
New N-H Broad singlet/triplet, δ 4.0 – 6.0 ppmCrucial: Integration of 1H proves secondary amine. Disappears with D2O shake.
N-CH2-R Multiplet/DoubletShows coupling to the NH proton (if not exchanged).[1][2][3]

LCMS Signature: Look for [M+H]+ corresponding to Mono-alkyl.[1][2][3] If Bis-alkyl is present, it will appear as [M + R + H]+.[2][3]

Troubleshooting Guide

ProblemRoot CauseSolution
No Reaction (Method A) Imine failed to form due to low nucleophilicity.Increase AcOH to 2-3 equiv. Add molecular sieves (4Å) to drive dehydration. Heat the imine formation step to 50°C before adding STAB.
Bis-Alkylation (Method B) Alkyl halide concentration too high.[1][2][3]Use Protocol A (Reductive Amination) instead. If not possible, use 0.8 equiv of alkyl halide and recover starting material.
N2-Alkylation (Method B) Reaction temperature too high or base too strong (e.g., NaH).Switch to weaker base (NaHCO3 or K2CO3). Keep temp < 60°C. Use non-polar solvent (Toluene) if solubility permits to discourage charge separation.

References

  • Reductive Amination General Review: Abdel-Magid, A. F., & Mehrman, S. J. (2006).[3] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. Link

  • Pyrazoles in Med Chem: Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011).[3] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. Link

  • Selectivity of Aminopyrazoles: Elguero, J. (1994). Pyrazoles and their Benzo Derivatives.[1][6][7] In Comprehensive Heterocyclic Chemistry II. Elsevier.[1][3] Link

  • Substrate Data: PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole.[1][2][3] Link

Sources

Method

Application Note: Reductive Amination of Aminopyrazoles with Isobutyraldehyde

Executive Summary The reductive amination of aminopyrazoles with isobutyraldehyde presents a distinct kinetic challenge in medicinal chemistry. Unlike aliphatic amines, aminopyrazoles possess reduced nucleophilicity due...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reductive amination of aminopyrazoles with isobutyraldehyde presents a distinct kinetic challenge in medicinal chemistry. Unlike aliphatic amines, aminopyrazoles possess reduced nucleophilicity due to the electron-withdrawing nature of the diazole ring. Concurrently, isobutyraldehyde introduces steric hindrance at the


-position, retarding the initial nucleophilic attack and hemiaminal dehydration.[1]

This Application Note details two field-proven protocols to overcome these barriers. Method A utilizes Sodium Triacetoxyborohydride (STAB) in a direct, acid-catalyzed reductive amination, suitable for most scale-up applications.[1] Method B employs Titanium(IV) Isopropoxide (


) as a Lewis acid water scavenger to drive equilibrium in recalcitrant cases.[1]

Scientific Foundation & Strategic Considerations

The Reactivity Gap

Successful reductive amination relies on the formation of an imine (or iminium) intermediate, which is subsequently reduced.[2][3][4]

  • The Nucleophile (Aminopyrazole): The lone pair on the exocyclic amine is partially delocalized into the aromatic ring, significantly lowering its

    
     (typically 3.5–4.5) compared to benzylamine (
    
    
    
    ).[1] This makes the initial attack on the carbonyl sluggish.
  • The Electrophile (Isobutyraldehyde): The isopropyl group provides steric bulk adjacent to the carbonyl carbon, impeding the approach of the nucleophile.

Mechanistic Control

To couple these difficult partners, we must manipulate the reaction kinetics:

  • Acid Catalysis: Protonation of the carbonyl oxygen is essential to increase electrophilicity. However, the pH must be controlled; too acidic, and the aminopyrazole is protonated and deactivated.[1]

  • Selectivity of Reducing Agent: We require a hydride source that reduces the protonated imine faster than the aldehyde. Sodium Triacetoxyborohydride (STAB) is the reagent of choice because its acetoxy groups withdraw electron density from the boron, making it less hydridic and highly selective for iminium ions over carbonyls.

Reaction Pathway Visualization

ReactionMechanism Reactants Aminopyrazole + Isobutyraldehyde Hemiaminal Hemiaminal (Unstable) Reactants->Hemiaminal Slow Attack (Steric Hindrance) SideProduct Alcohol (Aldehyde Reduction) Reactants->SideProduct Competitve Reduction (If Imine formation is too slow) Imine Imine / Iminium (Transient) Hemiaminal->Imine Acid Catalysis (-H2O) Product Secondary Amine (Target) Imine->Product Fast Reduction (STAB)

Figure 1: Mechanistic pathway highlighting the critical "Imine Gap" where steric hindrance and low nucleophilicity can stall the reaction, leading to aldehyde reduction.[1]

Experimental Protocols

Method A: The Standard Protocol (STAB/AcOH)

Recommended for initial screening and scale-up.

Principle: Acetic acid serves a dual role: it catalyzes the formation of the imine and protonates the resulting imine to generate the iminium species, which is rapidly reduced by STAB.

Reagents:

  • Aminopyrazole (1.0 equiv)[1]

  • Isobutyraldehyde (1.2 – 1.5 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under

    
    , dissolve the aminopyrazole (1.0 equiv) in DCE (0.1 M concentration).
    
  • Activation: Add Isobutyraldehyde (1.2 equiv) followed immediately by Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: This "pre-stir" allows the hemiaminal/imine equilibrium to establish before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS.

    • Checkpoint: If aldehyde is consumed but amine remains, add more aldehyde (0.5 equiv) and STAB (0.5 equiv).[1]

  • Quench: Quench by adding saturated aqueous

    
     (gas evolution will occur).[1] Stir vigorously for 15 minutes to quench borate complexes.
    
  • Workup: Extract with DCM or EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
Method B: The "Force-Majeure" Protocol (Ti(OiPr)4)

Recommended for extremely unreactive amines or when Method A yields <30%.

Principle: Titanium(IV) isopropoxide acts as a strong Lewis acid and a water scavenger, shifting the equilibrium entirely toward the imine before any reducing agent is added.

Reagents:

  • Aminopyrazole (1.0 equiv)[1]

  • Isobutyraldehyde (1.5 equiv)[1]

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Sodium Borohydride (

    
    ) (2.0 equiv)[1]
    
  • Solvent: THF (dry) and Methanol (dry)[1]

Step-by-Step Procedure:

  • Imine Formation: In a dried flask under

    
    , mix aminopyrazole (1.0 equiv) and Isobutyraldehyde (1.5 equiv).
    
  • Lewis Acid Addition: Add

    
     (1.5 equiv) neat or as a solution in minimal THF.[1]
    
  • Incubation: Stir the mixture at RT (or 40-50°C if necessary) for 6–12 hours.

    • Validation: Monitor by TLC/LCMS. You should see the disappearance of the starting amine and formation of the imine (often less polar).

  • Reduction: Dilute the mixture with dry Methanol (to 0.1 M). Cool to 0°C.

  • Hydride Addition: Add

    
     (2.0 equiv) portion-wise. (Caution: Exothermic).[1] Stir for 2 hours at RT.
    
  • Hydrolysis: Quench by adding 1N NaOH or aqueous

    
    . A white precipitate (
    
    
    
    ) will form.[1]
  • Filtration: Dilute with EtOAc and filter the slurry through a Celite pad to remove titanium salts.

  • Workup: Wash the filtrate with brine, dry, and concentrate.

Decision Workflow & Troubleshooting

Optimization Logic

OptimizationWorkflow Start Start: Aminopyrazole + Isobutyraldehyde MethodA Method A: STAB + AcOH (DCE, RT, 16h) Start->MethodA CheckYield Check Yield (LCMS) MethodA->CheckYield Success Yield > 70% Proceed to Isolation CheckYield->Success Yes LowYield Yield < 50% Starting Material Remains CheckYield->LowYield No Analysis Analyze Failure Mode LowYield->Analysis AldehydeRed Problem: Aldehyde Reduced to Alcohol Analysis->AldehydeRed Alcohol detected NoReaction Problem: No Reaction (Steric/Electronic) Analysis->NoReaction SM recovered Soln1 Solution: Sequential Addition Pre-form imine 2h before STAB AldehydeRed->Soln1 Soln2 Solution: Switch to Method B (Ti(OiPr)4 mediated) NoReaction->Soln2

Figure 2: Decision tree for selecting and optimizing the reductive amination protocol.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low conversion, Aldehyde consumed Direct reduction of aldehyde (Imine formation too slow).[1]1. Increase AcOH to 2.0 equiv. 2. Pre-stir amine + aldehyde + acid for 2h before adding STAB.
No reaction, Aldehyde intact Nucleophile too weak or steric bulk too high.[1]Switch to Method B (

). The Lewis acid activates the carbonyl and acts as a dehydrating agent.
Bis-alkylation (Tertiary amine formed) Over-reaction (Rare with isobutyraldehyde).[1]Ensure stoichiometry is 1:1.2. Use slow addition of the aldehyde.
Gel formation during workup Boron or Titanium emulsions.Boron: Quench with aqueous tartaric acid or vigorous stirring with

. Titanium: Filter through Celite; wash the cake thoroughly with EtOAc.

References

  • Abdel-Magid, A. F., et al. (1996).[1][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. [Link]

  • Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. [Link]

  • Gribble, G. W. (1998).[1] "Sodium Triacetoxyborohydride."[3][4][5][6][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

Application

Application Note: N-Isobutyl-1-methyl-1H-pyrazol-3-amine as a Kinase Inhibitor Intermediate

Abstract This application note details the synthesis, characterization, and utilization of N-Isobutyl-1-methyl-1H-pyrazol-3-amine (hereafter "Compound A ") as a strategic intermediate in kinase inhibitor discovery. While...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, characterization, and utilization of N-Isobutyl-1-methyl-1H-pyrazol-3-amine (hereafter "Compound A ") as a strategic intermediate in kinase inhibitor discovery. While primary aminopyrazoles are ubiquitous hinge-binding motifs, the N-alkylated secondary amine variant offers unique opportunities to probe hydrophobic pockets (e.g., gatekeeper residues) and modulate physicochemical properties such as lipophilicity and blood-brain barrier permeability. This guide provides a validated protocol for the reductive amination synthesis of Compound A and outlines two distinct coupling strategies (SNAr and Buchwald-Hartwig) for incorporating it into heteroaromatic kinase cores.

Introduction: The Strategic Value of Alkylated Aminopyrazoles

In the design of ATP-competitive kinase inhibitors, the aminopyrazole scaffold is a "privileged structure" capable of forming key hydrogen bonds with the kinase hinge region (typically the backbone of residues like Glu, Met, or Leu).

Standard inhibitors often utilize a primary amine linker (–NH–). However, incorporating an isobutyl group at this position (forming a tertiary amine linkage upon coupling) serves three advanced medicinal chemistry objectives:

  • Selectivity Profiling: The bulky isobutyl group can induce steric clashes with non-target kinases that possess narrow solvent-front channels, thereby improving selectivity for targets with larger hydrophobic pockets (e.g., specific mutants of FGFR or p38 MAP kinase).

  • H-Bond Modulation: Alkylation removes the hydrogen bond donor capability of the exocyclic amine. This is a strategic "negative design" element used to eliminate unwanted H-bonds with off-target proteins or to improve membrane permeability by reducing the Total Polar Surface Area (TPSA).

  • Solubility & Metabolism: The branched alkyl chain disrupts crystal packing (enhancing solubility) and alters metabolic soft spots compared to linear chains.

Chemical Profile

PropertyDescription
IUPAC Name N-Isobutyl-1-methyl-1H-pyrazol-3-amine
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
Physical State Pale yellow oil or low-melting solid
Key Functionality Secondary amine (Nucleophile), Pyrazole N2 (H-bond acceptor)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Application 1: Synthesis of the Intermediate

Objective: Synthesize N-Isobutyl-1-methyl-1H-pyrazol-3-amine via Reductive Amination.

Rationale

Direct alkylation of 1-methyl-1H-pyrazol-3-amine with isobutyl halides often leads to over-alkylation (quaternary ammonium salts) or regioselectivity issues at the pyrazole ring nitrogens. Reductive amination using sodium triacetoxyborohydride (STAB) is the preferred method due to its mildness, preventing the reduction of the aldehyde to alcohol and minimizing side reactions.

Protocol A: Reductive Amination

Reagents:

  • 1-Methyl-1H-pyrazol-3-amine (1.0 eq)

  • Isobutyraldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Imine Formation: In a dry round-bottom flask, dissolve 1-methyl-1H-pyrazol-3-amine (10 mmol) in DCE (30 mL).

  • Activation: Add Isobutyraldehyde (11 mmol) and Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Note: Monitoring by TLC/LCMS may show imine formation, but equilibrium often favors the hemiaminal.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS for the disappearance of the starting amine (m/z 98) and appearance of product (m/z 154).

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂; Gradient: 0–10% MeOH in DCM).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 1-Methyl-1H-pyrazol-3-amine Reagents Add: Isobutyraldehyde + AcOH (Imine Formation) Start->Reagents DCE, N2 Reduction Add Reducing Agent: STAB (Na(OAc)3BH) 0°C to RT Reagents->Reduction In situ Workup Quench: Sat. NaHCO3 Extract DCM Reduction->Workup 16h Product Product: N-Isobutyl-1-methyl- 1H-pyrazol-3-amine Workup->Product Purification

Caption: Step-wise reductive amination workflow utilizing mild hydride transfer to ensure mono-alkylation.

Application 2: Coupling to Kinase Cores

Objective: Attach the intermediate to a heteroaromatic scaffold (e.g., 2,4-dichloropyrimidine) to create the full inhibitor.

Critical Decision: SNAr vs. Buchwald-Hartwig

Because the amine is secondary and possesses a bulky isobutyl group, it is a poor nucleophile compared to primary amines.

  • Method A (SNAr): Use only for highly electron-deficient cores (e.g., nitropyridines, pyrimidines with strong electron-withdrawing groups). Requires high heat.[1]

  • Method B (Buchwald-Hartwig): Recommended. Palladium catalysis overcomes steric hindrance and poor nucleophilicity.

Protocol B: Buchwald-Hartwig Coupling (Recommended)

Reagents:

  • Aryl Halide (e.g., 4-chloro-pyrrolo[2,3-d]pyrimidine) (1.0 eq)

  • Compound A (Intermediate) (1.2 eq)

  • Catalyst: Pd₂/dba₃ (5 mol%) or Pd(OAc)₂

  • Ligand: Xantphos or BrettPhos (10 mol%) (BrettPhos is superior for secondary amines)

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Prep: Charge a microwave vial or pressure tube with the Aryl Halide, Compound A , Base, and Ligand.

  • Inertion: Cap and purge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd source and Solvent (degassed). Purge again.

  • Heating: Heat to 100–110°C (oil bath) or 120°C (Microwave) for 1–4 hours.

  • Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove Pd black.

  • Purification: Concentrate and purify via Prep-HPLC (Reverse Phase) or Flash Chromatography.

Visualization: Coupling Decision Tree

CouplingStrategy Start Coupling Compound A to Kinase Core CheckCore Analyze Core Electrophilicity Start->CheckCore HighlyActive Highly Electron Deficient (e.g., 2-chloro-4-nitropyridine) CheckCore->HighlyActive High Reactivity Standard Standard/Deactivated (e.g., 4-chloropyrimidine) CheckCore->Standard Low Reactivity (Steric Bulk Issue) MethodSNAr Method A: SNAr Base: DIPEA/K2CO3 Solvent: DMSO/NMP Temp: 120-150°C HighlyActive->MethodSNAr MethodPd Method B: Buchwald-Hartwig Cat: Pd2(dba)3 / BrettPhos Base: Cs2CO3 Temp: 100°C Standard->MethodPd Preferred Route

Caption: Decision matrix for coupling sterically hindered secondary amines to kinase scaffolds.

QC & Analytical Standards

To validate the synthesis, researchers must confirm the structure using the following parameters.

NMR Interpretation (400 MHz, DMSO-d₆)
  • Pyrazole CH (C4): Doublet or Singlet ~5.5–6.0 ppm.

  • Pyrazole CH (C5): Doublet or Singlet ~7.2–7.5 ppm.

  • N-Methyl: Singlet ~3.6 ppm (Integration 3H).

  • Isobutyl-CH₂: Doublet ~2.8–3.0 ppm (shifts downfield to ~3.5+ ppm after coupling to core).

  • Isobutyl-CH: Multiplet ~1.8 ppm.

  • Isobutyl-CH₃: Doublet ~0.9 ppm (Integration 6H).

LCMS Troubleshooting
  • Mass Shift: Expected [M+H]⁺ = 154.2.

  • Common Impurity: If Mass = 210, this indicates Bis-alkylation (tertiary amine formed with two isobutyl groups, though sterically difficult) or Reductive Amination Dimer .

  • Retention Time: The secondary amine is relatively polar. Use a low pH mobile phase (Formic acid) to ensure good peak shape.

References

  • Vertex Pharmaceuticals. (2014). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors.[2][3] PMC. Retrieved from [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination - Reaction Mechanism and Protocols.[13] Retrieved from [Link]

Sources

Method

Title: Strategic Synthesis of Aminopyrazole Libraries for High-Throughput Screening: A Guide to Diversity-Oriented Synthesis and Quality Control

An Application Note and Protocol from a Senior Application Scientist Abstract: The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candida...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract: The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its ability to engage in a wide range of hydrogen bonding interactions and serve as a versatile template for structural elaboration. This application note provides a comprehensive guide for researchers and drug development professionals on the strategic preparation of aminopyrazole libraries for high-throughput screening (HTS). We will move beyond simple procedural lists to delve into the underlying chemical logic, offering field-proven insights into reaction optimization, diversity-oriented synthesis, and the critical quality control measures necessary for generating high-fidelity compound libraries. The protocols described herein are designed to be robust, scalable, and adaptable for automated synthesis platforms.

Introduction: The Enduring Importance of the Aminopyrazole Scaffold

The 3-aminopyrazole and 5-aminopyrazole cores are foundational motifs in modern drug discovery. Their utility is highlighted by their presence in a variety of therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and treatments for metabolic disorders. The key to their success lies in their structural and electronic properties: the pyrazole ring is aromatic and relatively stable to metabolic degradation, while the amino group provides a crucial vector for hydrogen bond donation and a convenient handle for further chemical modification.

The strategic challenge in leveraging this scaffold for HTS is not merely in its synthesis, but in the creation of a diverse and high-quality library that effectively samples relevant chemical space. A poorly designed library with limited structural variation or one plagued by impurities will yield misleading screening results, wasting valuable time and resources. This guide, therefore, emphasizes a holistic approach, from the selection of building blocks to the final quality assessment of the library plates.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis and Its Modern Variants

The most reliable and versatile method for the synthesis of the aminopyrazole core is the condensation of a β-ketonitrile with a hydrazine derivative. This reaction, a variant of the classic Knorr pyrazole synthesis, is highly efficient and tolerant of a wide range of functional groups, making it ideal for library synthesis.

Mechanism and Rationale

The reaction proceeds via a condensation-cyclization cascade. The more nucleophilic nitrogen of the hydrazine initially attacks the ketone carbonyl of the β-ketonitrile. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the nitrile carbon, and subsequent tautomerization yields the aromatic aminopyrazole ring.

The choice of hydrazine is a primary diversification point. Using unsubstituted hydrazine (H₂N-NH₂) will produce a pyrazole with a free N-H group, which can be a valuable hydrogen bond donor. Alternatively, using substituted hydrazines (R-NH-NH₂) allows for the direct installation of a diversity element (R) at the N1 position of the pyrazole ring. This is often a critical vector for modulating potency and pharmacokinetic properties.

Workflow for Library Synthesis

The following diagram outlines the general workflow for the preparation of an aminopyrazole library, from building block selection to final plate generation.

G cluster_0 Phase 1: Building Block & Reagent Preparation cluster_1 Phase 2: Automated Synthesis cluster_2 Phase 3: Work-up & Purification cluster_3 Phase 4: Quality Control & Plating bb_selection Select Diverse β-Ketonitriles (R1, R2) hydrazine_selection Select Diverse Substituted Hydrazines (R3) reagent_prep Prepare Stock Solutions in Suitable Solvent (e.g., EtOH, DMSO) hydrazine_selection->reagent_prep dispensing Dispense Reagents into 96-well Reaction Block reagent_prep->dispensing reaction Heat Reaction Block (e.g., 80-100 °C, 4-16h) dispensing->reaction workup Solvent Evaporation or Liquid-Liquid Extraction reaction->workup purification High-Throughput Purification (e.g., Mass-Directed Prep-HPLC) workup->purification qc LC-MS and/or NMR Analysis for Purity & Identity purification->qc plating Normalize Concentration and Plate into Assay-Ready Formats qc->plating

Caption: High-Throughput Aminopyrazole Library Synthesis Workflow.

Detailed Protocols for Library Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of a 96-compound aminopyrazole library using a representative β-ketonitrile and a diverse set of hydrazines.

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)Notes
3-Oxo-3-phenylpropanenitrile≥98%Sigma-AldrichRepresentative β-ketonitrile.
Hydrazine MonohydrateReagent GradeSigma-AldrichFor unsubstituted pyrazoles.
Phenylhydrazine HCl≥97%Alfa AesarRepresentative substituted hydrazine.
4-Fluorophenylhydrazine HCl≥97%Combi-BlocksExample of an electronically diverse hydrazine.
Ethanol (200 Proof)AnhydrousFisher ScientificReaction solvent.
Acetic Acid, GlacialACS GradeVWROptional catalyst.
96-well Reaction BlockPolypropyleneWhatman
Automated Liquid Handler-(e.g., Hamilton, Tecan)For reagent dispensing.
Centrifugal Evaporator-(e.g., Genevac)For solvent removal.
Protocol: Parallel Synthesis of a 5-Amino-1-aryl-3-phenylpyrazole Library

This protocol is designed for a 96-well plate format.

  • Preparation of Stock Solutions:

    • β-Ketonitrile Solution: Prepare a 0.5 M solution of 3-oxo-3-phenylpropanenitrile in anhydrous ethanol.

    • Hydrazine Solutions: Prepare 0.6 M solutions of each selected hydrazine hydrochloride salt in anhydrous ethanol. For every 1 mL of this solution, add 1.1 equivalents of a mild base like N,N-diisopropylethylamine (DIPEA) to liberate the free hydrazine. Expertise Note: The use of the hydrochloride salt of the hydrazine improves its shelf-life and stability. The in-situ neutralization with a non-nucleophilic base is a clean and efficient way to generate the reactive free base without isolation.

  • Automated Reagent Dispensing:

    • Using an automated liquid handler, dispense 100 µL of the 0.5 M β-ketonitrile solution into each well of the 96-well reaction block (this corresponds to 0.05 mmol per well).

    • To each well, dispense 100 µL of the corresponding 0.6 M hydrazine solution (0.06 mmol, 1.2 equivalents). This ensures that each well receives a different hydrazine, creating a diverse library.

  • Reaction Incubation:

    • Seal the reaction block securely with a cap mat.

    • Place the block on a heating shaker and incubate at 85 °C for 12 hours with gentle agitation. Trustworthiness Note: A sealed system is crucial to prevent solvent evaporation and ensure consistent reaction conditions across all 96 wells. The 1.2 molar excess of the hydrazine helps to drive the reaction to completion.

  • Work-up and Isolation:

    • Allow the reaction block to cool to room temperature.

    • Remove the cap mat and place the block in a centrifugal evaporator to remove the ethanol.

    • Once the solvent is removed, re-dissolve the residue in a solvent mixture suitable for purification, such as DMSO or a DMSO/methanol mixture.

High-Throughput Purification and Quality Control

A screening library is only as good as its purity. Running crude reaction mixtures in HTS is highly discouraged as false positives and negatives are common.

Mass-Directed Preparative HPLC

The gold standard for library purification is mass-directed preparative High-Performance Liquid Chromatography (Prep-HPLC).

  • Principle: The crude mixture from each well is injected onto a reverse-phase HPLC column. As compounds elute, a small fraction of the flow is diverted to a mass spectrometer. The spectrometer is programmed to detect the theoretical mass of the desired product. When this mass is detected, the main flow is directed to a collection vial. This ensures that only the compound of interest is collected, irrespective of its retention time.

The following diagram illustrates the logic of the mass-directed purification process.

G crude_sample Crude Sample from Reaction Well hplc Reverse-Phase HPLC Column crude_sample->hplc splitter Flow Splitter hplc->splitter ms_detector Mass Spectrometer (Detects Target m/z) splitter->ms_detector ~1% of flow fraction_collector Fraction Collector splitter->fraction_collector ~99% of flow ms_detector->fraction_collector Trigger Signal (if m/z matches)

Application

Precision Engineering of N-Substituted Aminopyrazoles: Microwave-Assisted Protocols and Regiocontrol Strategies

Executive Summary N-substituted aminopyrazoles are privileged scaffolds in drug discovery, serving as the pharmacophore core for kinase inhibitors (e.g., CDKs, p38 MAPKs) and anti-inflammatory agents (e.g., Celecoxib ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted aminopyrazoles are privileged scaffolds in drug discovery, serving as the pharmacophore core for kinase inhibitors (e.g., CDKs, p38 MAPKs) and anti-inflammatory agents (e.g., Celecoxib analogs). Conventional thermal synthesis (refluxing ethanol/acetic acid) is often plagued by prolonged reaction times (12–24 hours), incomplete conversion, and, most critically, poor regioselectivity between the 3-amino and 5-amino isomers.

This application note details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while offering superior control over regiochemistry. By exploiting the specific dielectric heating of polar intermediates, these protocols enable the rapid generation of high-purity libraries essential for SAR (Structure-Activity Relationship) studies.

Mechanistic Insight & Regioselectivity

The synthesis of N-substituted aminopyrazoles typically involves the condensation of


-ketonitriles (or enaminonitriles) with substituted hydrazines. The critical challenge is regioselectivity .

The reaction proceeds via two competing pathways dictated by the initial nucleophilic attack. The microwave effect is not merely thermal; the rapid heating rate allows for kinetic trapping of specific isomers when combined with the correct solvent/catalyst system.

The Bifurcation Pathway

The following diagram illustrates the mechanistic divergence that determines whether a 3-amino or 5-amino pyrazole is formed.

ReactionMechanism Start Reactants β-ketonitrile + R-Hydrazine Decision Condition Control (Solvent / pH) Start->Decision PathA Path A: Acidic/Neutral (Kinetic Control) Decision->PathA AcOH or H2O/HCl PathB Path B: Basic (NaOEt) (Thermodynamic Control) Decision->PathB EtOH/Base InterA Intermediate A Hydrazone Formation (Attack on Ketone) PathA->InterA Unsubstituted NH2 attacks Ketone InterB Intermediate B Michael-type Addition (Attack on Nitrile/Alkene) PathB->InterB Directed attack CyclizA Cyclization via Nitrile Attack InterA->CyclizA MW Dehydration CyclizB Cyclization via Ketone Attack InterB->CyclizB Prod5 MAJOR PRODUCT 5-Amino-1-substituted-pyrazole CyclizA->Prod5 Prod3 MAJOR PRODUCT 3-Amino-1-substituted-pyrazole CyclizB->Prod3

Figure 1: Mechanistic divergence in aminopyrazole synthesis. Acidic conditions generally favor the 5-amino isomer via hydrazone formation, while basic conditions can steer selectivity toward the 3-amino isomer.

Application Protocols

Protocol A: The "Green" Aqueous Synthesis (5-Aminopyrazoles)

Objective: Sustainable, high-yield synthesis of 1-aryl-5-aminopyrazoles using water as the primary solvent. Mechanism: Acid-catalyzed condensation where water acts as an efficient dielectric medium for microwave energy transfer.

  • Reagents:

    • 
      -ketonitrile (1.0 equiv)
      
    • Aryl hydrazine hydrochloride (1.1 equiv)

    • Solvent: Water (or 1 M HCl if free hydrazine is used)

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, suspend the

    
    -ketonitrile (1 mmol) and aryl hydrazine (1.1 mmol) in 4 mL of water.
    
    • Note: If using phenylhydrazine free base, add 2 drops of conc. HCl to catalyze the ketone attack.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the reactor:

    • Temperature: 150 °C

    • Time: 10–15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm)

  • Workup:

    • Cool the reaction to room temperature (using compressed air flow).

    • The product often precipitates as a solid.

    • Basify the solution to pH ~10 using 10% NaOH (aq) to ensure the aminopyrazole is in its free base form.

    • Filter the precipitate, wash with cold water (2 x 5 mL), and dry.

  • Purification: Recrystallize from EtOH/Water if necessary.

Validation Criteria:

  • Yield: Expect 85–95%.

  • Purity: >95% by HPLC.

  • Identity: 1H NMR should show a characteristic singlet for the pyrazole C4-H around

    
     5.5–6.0 ppm.
    
Protocol B: Regiodivergent Synthesis (Accessing 3-Aminopyrazoles)

Objective: Altering conditions to favor the pharmacologically distinct 3-amino isomer. Expert Insight: Standard thermal heating often yields mixtures. MW heating with alkoxide bases promotes the formation of the 3-amino isomer by modifying the nucleophilicity of the hydrazine nitrogens or equilibrating the intermediate.

  • Reagents:

    • 
      -ketonitrile (1.0 equiv)
      
    • Substituted hydrazine (1.1 equiv)

    • Catalyst: Sodium Ethoxide (NaOEt) (1.2 equiv)

    • Solvent: Ethanol (Abs.)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve NaOEt in ethanol in a microwave vial. Add the hydrazine derivative, followed by the

    
    -ketonitrile.[3]
    
  • Irradiation:

    • Temperature: 120 °C

    • Time: 20 minutes

    • Power: Dynamic (Max 300W)

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute with water and extract with Ethyl Acetate.

    • Critical Step: The 3-amino isomer is often more polar; check aqueous phase by TLC.

  • Purification: Flash chromatography (DCM:MeOH gradient) is usually required to separate minor 5-amino impurities.

Protocol C: Solvent-Free High-Throughput Synthesis

Objective: Rapid library generation (100+ compounds/day) with minimal waste.

  • Reagents:

    
    -keto ester/nitrile + Hydrazine.[3]
    
  • Support: Montmorillonite K-10 Clay or Silica Gel.

Step-by-Step Methodology:

  • Adsorption: Dissolve reactants in a minimum amount of volatile solvent (DCM). Add Montmorillonite K-10 (1g per mmol). Evaporate solvent in vacuo to leave a free-flowing powder.

  • Irradiation: Place the powder in an open vessel (or loosely capped) inside the microwave cavity.

    • Conditions: 300 W constant power for 2–4 minutes. (Monitor temperature using IR sensor; target ~110 °C).

  • Extraction: Wash the clay with hot ethanol or methanol (2 x 10 mL) and filter.

  • Isolation: Evaporate filtrate to obtain crude product.

Comparative Data: Microwave vs. Conventional[1][3][4][5][6][7]

The following data highlights the efficiency gains using Protocol A (Aqueous Acidic) for the synthesis of 1-phenyl-5-aminopyrazole.

ParameterConventional Heating (Reflux)Microwave Synthesis (Protocol A)Improvement Factor
Temperature 100 °C (Water/Reflux)150 °C (Superheated)+50 °C
Reaction Time 8 – 12 Hours10 – 15 Minutes~48x Faster
Isolated Yield 65 – 75%88 – 95%+20%
Solvent Usage High (requires extraction)Low (precipitation)Green Metric

Regioselectivity 85:15 (5-amino : 3-amino)>98:2 (5-amino : 3-amino)High Purity

Troubleshooting & Optimization

Common Failure Modes and Solutions:

ObservationRoot CauseCorrective Action
"Oiling Out" Product melting point is near reaction temp or lipophilic impurities.Cool slowly to 4 °C. Add a seed crystal. Use 1:1 EtOH:Water instead of pure water.
Pressure Spike Decomposition of hydrazine or solvent superheating.Ensure headspace in vial is >50%. Use "High Absorption" setting if available. Check hydrazine quality.
Low Yield (Isomer Mix) Incomplete cyclization or wrong pH.For 5-amino: Ensure pH is acidic (<4) during reaction. For 3-amino: Increase base equivalents.
Charring/Blackening Thermal runaway (Hot spots).Crucial: Ensure efficient stirring. Reduce temperature by 20°C and extend time.

References

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines.[4] Journal of Visualized Experiments.[4]

  • Bagley, M. C., et al. (2007). Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles. Synlett.[5]

  • Fichez, J., et al. (2010). Recent Advances in Aminopyrazoles Synthesis and Functionalization. (Review of regiocontrol mechanisms).

  • Paquin, L., et al. (2006). Efficient Microwave-Assisted Solvent-Free Synthesis.[6] Synthesis.[1][2][7][8][4][5][6][9][10][11] (Foundation for solvent-free protocols).

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.[1]

Sources

Method

Application Note: High-Performance Buchwald-Hartwig Coupling of 3-Amino-1-Methylpyrazole

[1][2] Executive Summary The Buchwald-Hartwig amination of 3-amino-1-methylpyrazole represents a specific challenge in medicinal chemistry due to the competing coordination of the pyrazole ring nitrogens (catalyst poison...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The Buchwald-Hartwig amination of 3-amino-1-methylpyrazole represents a specific challenge in medicinal chemistry due to the competing coordination of the pyrazole ring nitrogens (catalyst poisoning) and the electronic deactivation typical of


-excessive heterocycles.[1][2] While standard protocols often fail to achieve high turnover numbers (TON), the utilization of Fourth-Generation (G4) Palladacycle Precatalysts  coordinated with bulky dialkylbiaryl phosphine ligands (specifically BrettPhos ) provides a robust solution.

This guide details a self-validating protocol designed to overcome the "heterocycle effect," ensuring high yields and reproducibility. It prioritizes the use of BrettPhos Pd G4 to eliminate the variability of in situ catalyst activation.

Strategic Analysis: The "Why" Behind the Protocol

Substrate Challenges

3-Amino-1-methylpyrazole presents a dual challenge to Palladium catalysis:

  • Coordination/Poisoning: The endocyclic nitrogen (N2) is a competent

    
    -donor.[1][2][3] In the absence of sufficient steric bulk on the ligand, the substrate can bind to the Pd(II) center through N2 rather than the exocyclic amine, forming a stable, non-productive complex (off-cycle resting state).
    
  • Electronic Bias: As an electron-rich heteroaromatic amine, the nucleophilicity of the exocyclic amine is modulated by the ring.[3] While reasonably nucleophilic, it requires a catalyst system capable of facilitating reductive elimination from an electron-rich Pd center.[2][3]

Ligand Selection: The BrettPhos Advantage

For primary heterocyclic amines, BrettPhos (dicyclohexyl[3,6-dimethoxy-2',4',6'-tris(1-methylethyl)[1,1'-biphenyl]-2-yl]phosphine) is the superior choice over earlier generations (e.g., BINAP, Xantphos) for two reasons:

  • Steric Bulk: The cyclohexyl and tri-isopropyl groups create a "roof" over the Pd center, physically preventing the approach of the pyrazole N2 atom and enforcing binding solely through the less sterically hindered exocyclic amine.

  • Electronic Activation: The methoxy groups on the biaryl backbone increase the electron density on Phosphorus, accelerating the oxidative addition of challenging aryl chlorides while the bulk facilitates the difficult reductive elimination step.

Catalyst Source: G4 Precatalysts

We strictly recommend BrettPhos Pd G4 (CAS: 1599466-83-7).[1][2][3]

  • Mechanism: It activates via simple deprotonation by the base (e.g., NaOtBu) at room temperature, releasing the active L-Pd(0) species immediately.

  • Reliability: Unlike Pd(OAc)₂ or Pd₂dba₃, which require reduction and can suffer from aggregation into inactive Pd-black, G4 precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid initiation.[3]

Mechanistic Visualization

The following diagram illustrates the critical "fork in the road" where standard catalysts fail (Poisoning) and where the BrettPhos system succeeds.

G Start Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Aryl Halide Binding Amine Binding Step OxAdd->Binding + 3-Amino-1-methylpyrazole Poison OFF-CYCLE: N2-Coordination (Stable Chelate/Adduct) Binding->Poison Small Ligand (e.g., PPh3, BINAP) Productive Productive N-H Coordination (Sterically Enforced) Binding->Productive Bulky Ligand (BrettPhos) Poison->Binding Slow Equilibrium (Rate Limiting) Deprot Deprotonation by Base Productive->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Start Regenerate Pd(0)

Figure 1: Catalytic cycle highlighting the critical role of ligand steric bulk in preventing N2-coordination (poisoning).

Experimental Protocol

Standard Conditions (Robust)

This protocol is optimized for coupling 3-amino-1-methylpyrazole with Aryl Bromides or Activated Aryl Chlorides .[1][2][3]

Reagents:

  • Nucleophile: 3-Amino-1-methylpyrazole (1.2 equiv)[1][2]

  • Electrophile: Aryl Halide (1.0 equiv)

  • Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%)[1][2]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Concentration: 0.2 M (relative to Aryl Halide)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with BrettPhos Pd G4 (0.01 equiv) and NaOtBu (1.4 equiv).

  • Substrate Addition: Add the Aryl Halide (1.0 equiv) and 3-amino-1-methylpyrazole (1.2 equiv).

    • Note: If the aryl halide is a liquid, add it via syringe after the solvent.

  • Solvent: Add anhydrous 1,4-Dioxane to achieve a concentration of 0.2 M.

  • Sealing: Seal the vial with a PTFE-lined septum cap.

  • Reaction: Place the vial in a pre-heated block at 80 °C (for Bromides) or 100 °C (for Chlorides). Stir vigorously (≥800 rpm) to ensure base suspension.[2][3]

  • Monitoring: Monitor via LCMS at 1 hour. Full conversion is typically observed within 2–4 hours.[2][3]

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts.[3] Concentrate and purify via flash chromatography (typically DCM/MeOH or Hex/EtOAc gradients).[2][3]

Alternative Conditions (Base-Sensitive Substrates)

If the aryl halide contains esters, nitriles, or enolizable ketones incompatible with NaOtBu:

  • Base: LHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 equiv).[3]

  • Catalyst: tBuBrettPhos Pd G4 (2.0 mol%) (Note: tBuBrettPhos is often superior for base-sensitive protocols involving LHMDS).[2][3]

  • Temp: 65 °C.

Optimization & Troubleshooting

Use the following decision matrix if the Standard Protocol yields <70%.

DecisionTree Start Low Yield (<70%) CheckLCMS Analyze Crude LCMS Start->CheckLCMS NoConv No Conversion (SM Remaining) CheckLCMS->NoConv Catalyst Inactive Decomp Decomposition (Many peaks) CheckLCMS->Decomp Base Incompatible Proto Protodehalogenation (Ar-H formed) CheckLCMS->Proto Reductive Issue Sol_Temp Increase Temp to 110°C Check O2 exclusion NoConv->Sol_Temp Sol_Base Switch Base to LHMDS Use tBuBrettPhos Decomp->Sol_Base Sol_Cat Increase Cat Load to 4% Switch to RuPhos Proto->Sol_Cat

Figure 2: Troubleshooting logic for common failure modes.

Quantitative Comparison of Conditions
VariableStandard ProtocolBase-Sensitive ProtocolChallenging/Steric Protocol
Ligand BrettPhos tBuBrettPhos BrettPhos
Precatalyst Pd G4Pd G4Pd G4
Base NaOtBu (Solid)LHMDS (Soln)K₃PO₄ (Solid)
Solvent DioxaneTHFtBuOH / Dioxane (1:[1][2][3]1)
Temp 80–100 °C60–70 °C110 °C
Primary Use General Aryl HalidesEsters, NitrilesOrtho-substituted Arenes

References

  • Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org.[3] Chem.2014 , 79, 4161–4166.[3]

  • BrettPhos for Primary Amines: Surry, D. S.; Buchwald, S. L.[3] Chem. Sci.[1][2][3]2011 , 2, 27–50.[3]

  • Heterocycle Coupling Challenges: Org. Process Res. Dev.2019 , 23, 1478–1483.[3]

  • Base Selection Guide: Chem. Sci.2011 , 2, 57-68.[3]

Sources

Application

reagents for synthesizing N-Isobutyl-1-methyl-1H-pyrazol-3-amine

Application Note: Selective Synthesis of N-Isobutyl-1-methyl-1H-pyrazol-3-amine Executive Summary & Strategic Analysis The target molecule, N-Isobutyl-1-methyl-1H-pyrazol-3-amine , represents a critical scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of N-Isobutyl-1-methyl-1H-pyrazol-3-amine

Executive Summary & Strategic Analysis

The target molecule, N-Isobutyl-1-methyl-1H-pyrazol-3-amine , represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, RET) where the pyrazole C3-amine serves as a hydrogen bond donor/acceptor motif.

The primary synthetic challenge lies in the selective mono-alkylation of the exocyclic amine. Direct alkylation with alkyl halides often leads to over-alkylation (formation of tertiary amines) or competitive alkylation at the pyrazole nitrogen (if not fully protected/substituted).

Recommended Strategy:

  • Primary Route (Gold Standard): Reductive Amination.[1] This method uses isobutyraldehyde and a selective reducing agent (STAB) to kinetically favor mono-alkylation.

  • Secondary Route (Alternative): Pd-Catalyzed Cross-Coupling. Best reserved for cases where the 3-halo-pyrazole precursor is more readily available than the amine.

Retrosynthetic Logic & Pathway Visualization

The following diagram illustrates the three logical disconnections for accessing the target.

G Target TARGET: N-Isobutyl-1-methyl-1H-pyrazol-3-amine Amine Precursor A: 1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) RouteA Route A: Reductive Amination (Preferred: High Selectivity) Amine->RouteA RouteB Route B: Direct Alkylation (Risk: Bis-alkylation) Amine->RouteB Aldehyde Reagent A1: Isobutyraldehyde Aldehyde->RouteA Halide Reagent B1: Isobutyl Bromide/Iodide Halide->RouteB HaloPyrazole Precursor C: 3-Bromo-1-methyl-1H-pyrazole RouteC Route C: Buchwald-Hartwig (High Cost, High Fidelity) HaloPyrazole->RouteC Isobutylamine Reagent C1: Isobutylamine Isobutylamine->RouteC RouteA->Target NaBH(OAc)3, AcOH RouteB->Target Base (NaH/K2CO3) RouteC->Target Pd Catalyst

Caption: Retrosynthetic analysis showing three distinct pathways. Route A is the preferred method for laboratory and scale-up synthesis due to atom economy and selectivity.

Reagent Selection Guide

The choice of reagents dictates the purity profile. For this specific transformation, Sodium Triacetoxyborohydride (STAB) is superior to Sodium Cyanoborohydride due to lower toxicity and better control over pH-sensitive functional groups.

Reagent ClassRecommended ReagentRoleCritical Notes
Substrate 1-Methyl-1H-pyrazol-3-amine Core ScaffoldEnsure N1 is methylated. Free N1 leads to complex mixtures.
Carbonyl Source Isobutyraldehyde Alkyl DonorFreshly distilled if older than 6 months. Excess leads to impurities.
Reducing Agent NaBH(OAc)₃ (STAB) Hydride DonorSelection Rule: Use STAB over NaBH₄ to prevent reduction of the aldehyde before imine formation.
Solvent 1,2-Dichloroethane (DCE) MediumPreferred over MeOH for STAB stability. THF is a viable alternative.
Acid Catalyst Acetic Acid (AcOH) ActivatorPromotes imine formation. Maintain pH 5–6.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Best for: High purity, mono-alkylation, and operational simplicity.

Reagents:

  • 1-Methyl-1H-pyrazol-3-amine (1.0 equiv)

  • Isobutyraldehyde (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (glacial, 1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [0.1 M concentration]

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve 1-methyl-1H-pyrazol-3-amine in DCE.

  • Activation: Add Isobutyraldehyde followed immediately by Acetic Acid .

    • Mechanism Note: The acid catalyzes the dehydration of the hemiaminal to the imine species.

  • Equilibration: Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. You may observe the imine peak (M+H = Target - 2H).

  • Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB portion-wise over 15 minutes.

    • Safety: Gas evolution (H₂) may occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexanes/Ethyl Acetate (gradient 0% -> 50%).

    • Expected Yield: 75–90%.[2]

Protocol B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Cases where the amine precursor is unavailable, or if starting from the 3-bromo pyrazole.

Reagents:

  • 3-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Isobutylamine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + BrettPhos or Xantphos (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Charge: In a glovebox or under Argon flow, charge the reaction vial with the pyrazole halide, Pd catalyst, Ligand, and Base.

  • Solvent: Add degassed Toluene.

  • Amine Addition: Add Isobutylamine via syringe.

  • Heating: Seal the vial and heat to 100°C for 12–18 hours.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc), and concentrate.

  • Purification: Requires careful chromatography to separate the product from excess ligand/aniline byproducts.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Bis-alkylation (Tertiary amine) Excess aldehyde or too strong reducing agent.Switch from NaBH₃CN to NaBH(OAc)₃. Use exactly 1.0–1.1 equiv of aldehyde.
No Reaction (Imine not reducing) Steric hindrance of the isobutyl group.Heat the imine formation step (40°C) before adding the reducing agent.
Regioisomer Contamination Migration of Methyl group (rare) or wrong starting material.Verify the starting material is 1-methyl (N1) and not 5-methyl (N2) via NOE NMR analysis.
Low Yield Hydrolysis of imine during workup.Ensure the quench is performed at neutral/basic pH (NaHCO₃); avoid strong acids during workup.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 127107-29-3, 1-Methyl-1H-pyrazol-3-amine." PubChem, 2023. Link

  • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles and Isoxazoles." Organic Letters, vol. 11, no. 22, 2009, pp. 5262-5265. Link

Sources

Method

solvent selection for aminopyrazole nucleophilic substitution

Application Note: Solvent Selection Strategies for Aminopyrazole Nucleophilic Substitution Executive Summary Aminopyrazoles are privileged scaffolds in kinase inhibitor development (e.g., Crizotinib, Ruxolitinib) but pre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for Aminopyrazole Nucleophilic Substitution

Executive Summary

Aminopyrazoles are privileged scaffolds in kinase inhibitor development (e.g., Crizotinib, Ruxolitinib) but present a notorious "ambident nucleophile" challenge. With three potential nucleophilic sites—the exocyclic amine (


), the pyrrolic nitrogen (

), and the pyridinic nitrogen (

)—regioselectivity is often dictated by the solvent environment rather than the reagents alone.

This guide moves beyond standard "screen-and-pray" approaches. We analyze the thermodynamic and kinetic drivers of aminopyrazole tautomerism and provide self-validating protocols for controlling nucleophilic substitution (S_NAr, Alkylation, and Acylation).

Mechanistic Grounding: The Tautomer Trap

The core challenge in aminopyrazole chemistry is the solvent-dependent equilibrium between the 3-amino and 5-amino tautomers.[1] This equilibrium dictates which nitrogen atom is accessible for nucleophilic attack.

  • Non-Polar Solvents (Toluene, DCM): Favor the 3-amino tautomer (stabilized by internal dipole minimization).

  • Polar Aprotic Solvents (DMSO, DMF): Stabilize the charge-separated species and "naked" anions, often accelerating reaction rates but eroding regioselectivity.

  • Protic Solvents (EtOH, Water, Fluorinated Alcohols): Engage in specific H-bonding networks that can "mask" specific nitrogens or stabilize transition states, altering the selectivity profile.

Visualizing the Nucleophilic Landscape

Aminopyrazole_Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Solvent Influence T3 3-Aminopyrazole (Pyridinic N2 available) T5 5-Aminopyrazole (Pyridinic N1 available) T3->T5 Fast Proton Transfer (K_eq) Electrophile Electrophile (E+) T3->Electrophile Attack via N2 (Ring) Exo Exocyclic Amine (-NH2) Hard Nucleophile T3->Exo T5->Electrophile Attack via N1 (Ring) Polar Polar/H-Bonding Solvents (DMSO, MeOH) Stabilize Dipoles Polar->T5 Favors NonPolar Non-Polar Solvents (Toluene) Favor Neutral Form NonPolar->T3 Favors Exo->Electrophile Acylation/S_NAr

Figure 1: Solvent influence on tautomeric equilibrium determines the dominant nucleophilic site (N1 vs N2 vs Exocyclic N).

Solvent Selection Matrix

Use this table to select the primary solvent system based on your desired transformation.

Target TransformationRecommended Solvent SystemMechanism of ActionKey Reference
S_NAr (Heteroarylation) Water / HPMC or Aq.[2] AcOH Surfactant Effect / Acid Activation: Water promotes hydrophobic collapse; weak acid activates electrophile without protonating the pyrazole.,
N-Ring Alkylation (Thermodynamic) DMF or DMSO (+ NaH)Dipolar Aprotic: Solvates cations (Na+), leaving the pyrazolate anion "naked" and highly reactive. Favors thermodynamic isomer (usually N1).
N-Ring Alkylation (Kinetic) THF or DCM (+ Organic Base)Low Dielectric: Tight ion pairing directs alkylation to the least sterically hindered nitrogen (often N2 in 3-amino tautomers).
Regioselective Ring Synthesis Fluorinated Alcohols (TFE, HFIP) H-Bond Donor: Strong H-bond donation stabilizes specific transition states, favoring 5-arylpyrazoles from diketones.

Detailed Protocols

Protocol A: Chemoselective S_NAr (Exocyclic Amine Functionalization)

Target: Reacting aminopyrazole with a chloropyrimidine or similar heteroaryl halide.[3] Challenge: Preventing ring nitrogen alkylation.

Rationale: Using a weak acid (Acetic Acid) in an aqueous medium creates a "Goldilocks" zone. The acid protonates the chloropyrimidine (activating it) but is not strong enough to fully protonate the aminopyrazole (deactivating it).

Workflow:

  • Preparation: Dissolve 4-chloropyrimidine (1.0 equiv) and aminopyrazole (1.1 equiv) in a 1:1 mixture of Water:Acetic Acid (0.5 M concentration).

  • Reaction: Heat to 80–100 °C.

    • Self-Validation: Monitor via LCMS.[2] The acidic medium suppresses the formation of N-ring alkylated byproducts (which are favored in basic/aprotic conditions).

  • Workup: Cool to RT. Slowly add saturated

    
     to neutralize. The product often precipitates due to lower solubility in neutral aqueous media.
    
  • Purification: Filter and wash with water.[4]

Protocol B: Thermodynamic N-Alkylation (Ring Nitrogen)

Target: Alkylating the ring nitrogen (usually N1) with an alkyl halide.[5]

Rationale: In highly polar aprotic solvents like DMF, the pyrazolate anion is free from ion-pairing. This allows the system to equilibrate to the thermodynamically most stable isomer (typically the sterically less crowded N1-alkyl product).

Workflow:

  • Deprotonation: Suspend

    
     (1.2 equiv, 60% in oil) in anhydrous DMF  at 0 °C under Argon.
    
  • Addition: Add aminopyrazole (1.0 equiv) solution in DMF dropwise. Stir for 30 min (H2 evolution).

  • Alkylation: Add Alkyl Halide (1.1 equiv). Warm to RT.

    • Critical Step: If regioselectivity is poor (N1 vs N2 mixture), switch solvent to NMP or DMSO to further increase dielectric constant, or lower temperature to -20 °C to shift to kinetic control (see Protocol C logic).

  • Quench: Pour into ice water/brine. Extract with EtOAc.[3][6]

Troubleshooting & Optimization (Decision Tree)

Use this logic flow when standard protocols yield regioisomeric mixtures.

Decision_Tree Start Mixture of Regioisomers? CheckSolvent Current Solvent System? Start->CheckSolvent Branch1 Using DMF/DMSO (Polar Aprotic) CheckSolvent->Branch1 Branch2 Using EtOH/MeOH (Protic) CheckSolvent->Branch2 Action1 Switch to Non-Polar (THF/Toluene) Promote Ion Pairing (Kinetic Control) Branch1->Action1 If N1/N2 ratio is poor Action2 Switch to Fluorinated Alcohol (TFE) Alter H-Bonding Network Branch2->Action2 If H-bonding is suspected cause Validation Validate with 1H-15N HMBC NMR (Definitive N-location assignment) Action1->Validation Action2->Validation

Figure 2: Troubleshooting logic for improving regioselectivity.

References

  • Guo, S., et al. "Acid-Mediated S_NAr Reaction of Aminopyrazoles."[3] Journal of Organic Chemistry, 2016 . (Context: Use of weak acids to direct selectivity).

  • Kuckländer, U., et al. "Nucleophilic Aromatic Substitution in Water/Surfactant Systems." Green Chemistry, 2018 . (Context: Green solvents for S_NAr).

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003 . (Context: General theory of naked anions in dipolar aprotic solvents).

  • Master Organic Chemistry. "Alkylation of Amines: Problems and Solutions." MasterOrganicChemistry.com, 2017 . (Context: Challenges in amine alkylation).

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008 . (Context: Fluorinated alcohols effect on pyrazole tautomerism).

Sources

Application

Application Note: A Scalable Two-Step Synthesis of N-Isobutyl-1-methyl-1H-pyrazol-3-amine for Pharmaceutical Research and Development

Abstract This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of N-Isobutyl-1-methyl-1H-pyrazol-3-amine, a valuable heterocyclic building block for drug discovery and develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of N-Isobutyl-1-methyl-1H-pyrazol-3-amine, a valuable heterocyclic building block for drug discovery and development. The presented strategy is a robust, two-step process designed for efficiency, scalability, and high purity. The synthesis begins with the cyclocondensation reaction to form the key intermediate, 1-methyl-1H-pyrazol-3-amine. This is followed by a highly selective N-isobutylation via a reductive amination pathway. We offer detailed, step-by-step protocols, mechanistic insights, safety considerations for scale-up, and expected analytical data. The causality behind experimental choices, such as the selection of the reductive amination route over direct alkylation, is thoroughly explained to provide researchers with a foundational understanding for process optimization and implementation.

Introduction and Strategic Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal template for designing potent and selective therapeutic agents.[3] N-substituted 3-aminopyrazoles, in particular, serve as critical intermediates for constructing more complex molecular architectures. This guide details a reliable and scalable synthesis for N-Isobutyl-1-methyl-1H-pyrazol-3-amine.

Our synthetic strategy was designed with scalability and process control as primary objectives. It avoids the use of difficult-to-handle reagents and minimizes the formation of problematic byproducts. The overall workflow is depicted below.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis start Starting Materials (Methylhydrazine, Cyanoacetaldehyde Dimethyl Acetal) step1 Cyclocondensation & Hydrolysis start->step1 intermediate 1-Methyl-1H-pyrazol-3-amine step1->intermediate step2 Reductive Amination intermediate->step2 Key Intermediate reagents Reagents (Isobutyraldehyde, NaBH4) reagents->step2 purification Work-up & Purification step2->purification product N-Isobutyl-1-methyl-1H-pyrazol-3-amine purification->product

Figure 1: Overall two-step synthetic workflow.

Part 1: Synthesis of Key Intermediate: 1-Methyl-1H-pyrazol-3-amine

The foundational step in this process is the reliable production of the 3-amino-1-methylpyrazole core. The chosen method is a classical cyclocondensation reaction, which is a cornerstone of heterocyclic chemistry due to its high efficiency and atom economy.[4][5]

Reaction Scheme & Rationale

The synthesis proceeds via the reaction of methylhydrazine with a suitable three-carbon electrophile, in this case, cyanoacetaldehyde or a protected equivalent like cyanoacetaldehyde dimethyl acetal. The reaction is typically acid-catalyzed, leading to the formation of the pyrazole ring through a sequence of condensation, cyclization, and aromatization.

Reaction: Methylhydrazine + Cyanoacetaldehyde Dimethyl Acetal → 1-Methyl-1H-pyrazol-3-amine

Detailed Protocol for 1-Methyl-1H-pyrazol-3-amine (Lab Scale)

Materials:

  • Methylhydrazine (98%)

  • Cyanoacetaldehyde dimethyl acetal (97%)

  • Hydrochloric acid, concentrated (37%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol (MeOH)

Procedure:

  • To a stirred solution of cyanoacetaldehyde dimethyl acetal (1.0 eq) in methanol (5 mL per gram of acetal), add concentrated hydrochloric acid (1.2 eq) dropwise at 0-5°C.

  • Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete hydrolysis of the acetal to the aldehyde.

  • Cool the reaction mixture back to 0-5°C in an ice bath.

  • Slowly add methylhydrazine (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C. An exothermic reaction is expected.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in water and cool to 0-5°C. Adjust the pH to >12 with a 50% (w/v) NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 1-methyl-1H-pyrazol-3-amine[6], can be purified by vacuum distillation or column chromatography if necessary, but is often of sufficient purity for the subsequent step.

Part 2: Scale-Up Synthesis via Reductive Amination

For the N-isobutylation step, reductive amination is the superior strategy for scale-up compared to direct alkylation with an isobutyl halide.

Why Reductive Amination?

  • Selectivity: It virtually eliminates the risk of over-alkylation, which would produce the tertiary amine N,N-diisobutyl-1-methyl-1H-pyrazol-3-amine. Direct alkylation is notoriously difficult to control for mono-alkylation of primary amines.

  • Milder Conditions: The reaction proceeds under mild temperature and pressure conditions, enhancing safety and reducing the need for specialized equipment.[7]

  • Reduced Waste: This method avoids the formation of salt byproducts inherent to direct alkylation, simplifying the work-up procedure.

  • One-Pot Process: The formation of the imine intermediate and its subsequent reduction can be performed sequentially in the same reaction vessel, improving process efficiency.[8]

Reaction Scheme & Mechanism

The process involves the initial reaction of the primary amine with isobutyraldehyde to form a transient imine intermediate. This intermediate is then reduced in situ by a hydride source, such as sodium borohydride (NaBH₄), to yield the final secondary amine.

G cluster_0 Mechanism of Reductive Amination Amine 1-Methyl-1H-pyrazol-3-amine Imine Imine Intermediate Amine->Imine Condensation (-H₂O) Aldehyde Isobutyraldehyde Aldehyde->Imine Condensation (-H₂O) Product N-Isobutyl-1-methyl- 1H-pyrazol-3-amine Imine->Product Reduction Reducer NaBH₄ (Hydride Source) Reducer->Imine H⁻ Attack

Figure 2: Simplified mechanism of the reductive amination step.

Detailed Protocol for N-Isobutyl-1-methyl-1H-pyrazol-3-amine

Materials:

  • 1-Methyl-1H-pyrazol-3-amine (1.0 eq)

  • Isobutyraldehyde (1.1 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • Charge a suitable reaction vessel with 1-Methyl-1H-pyrazol-3-amine (1.0 eq) and methanol (10 mL per gram of amine).

  • Cool the solution to 0-5°C using an ice/water bath.

  • Add isobutyraldehyde (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • Stir the mixture at 0-5°C for 1 hour to facilitate imine formation.

  • In a separate vessel, prepare a solution or slurry of sodium borohydride (1.5 eq) in a small amount of methanol (use caution, gas evolution occurs).

  • CRITICAL STEP: Add the NaBH₄ solution/slurry portion-wise to the reaction mixture. This step is highly exothermic. Maintain strict temperature control, keeping the internal temperature below 15°C. Ensure adequate ventilation to handle hydrogen gas evolution.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the imine intermediate.

  • Cool the mixture to 0-5°C and slowly quench the reaction by the dropwise addition of water.

  • Remove the methanol under reduced pressure.

  • Add water and ethyl acetate to the residue. Adjust the pH of the aqueous layer to >12 with 1M NaOH solution.

  • Separate the layers. Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.

Purification and Characterization

For scale-up, purification by column chromatography is often impractical. Crystallization is the preferred method.

  • Purification: The crude product can be purified by dissolving it in a minimal amount of a hot non-polar solvent (e.g., heptane) and allowing it to cool slowly. If the product is an oil, conversion to a crystalline salt (e.g., hydrochloride or phosphate) can facilitate purification and handling.[9] Alternatively, for smaller scales, flash chromatography using a silica column with an ethyl acetate/hexane gradient, potentially modified with triethylamine, or specialized amine-functionalized silica can be effective.[10]

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 7.2 (d, 1H, pyrazole-H), 5.6 (d, 1H, pyrazole-H), 3.7 (s, 3H, N-CH₃), 3.0 (t, 2H, N-CH₂), 1.9 (m, 1H, CH), 0.95 (d, 6H, C(CH₃)₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~ 155 (C-NH), 130 (C-H), 95 (C-H), 52 (N-CH₂), 36 (N-CH₃), 28 (CH), 20 (C(CH₃)₂).

  • MS (ESI+): m/z = 154.14 [M+H]⁺.

Data and Process Summary

The following table summarizes the key quantitative parameters for a representative lab-scale synthesis.

Parameter Step 1: Intermediate Step 2: Final Product
Starting Material Cyanoacetaldehyde dimethyl acetal1-Methyl-1H-pyrazol-3-amine
Molecular Weight 115.13 g/mol 97.12 g/mol
Reagent 1 Methylhydrazine (1.1 eq)Isobutyraldehyde (1.1 eq)
Reagent 2 HCl (1.2 eq)Sodium Borohydride (1.5 eq)
Solvent MethanolMethanol
Typical Scale (Lab) 10-50 g5-25 g
Expected Yield 75-85%80-90%
Purity (Crude) >90%>95%

Conclusion

This application note details a robust and scalable two-step synthesis for N-Isobutyl-1-methyl-1H-pyrazol-3-amine. The strategic selection of a reductive amination pathway for the final N-alkylation step ensures high selectivity, operational simplicity, and mild reaction conditions suitable for large-scale production. The provided protocols are designed to be self-validating and serve as a strong foundation for researchers and process chemists in the pharmaceutical industry. By explaining the underlying chemical principles, this guide empowers scientists to further optimize and adapt this methodology to their specific production needs.

References

  • Szostak, M. et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Al-Azmi, A. et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

  • Schrinner, E. et al. Process for the preparation of pyrazole.
  • ResearchGate. One-pot synthesis of the N-pyrazolyl amine via a reductive amination. [Link]

  • Deng, X. & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]

  • Cabrera-García, L. G. et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI, Molecules, 27(17), 5565. [Link]

  • Wallace, D. J. et al. (2009). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 86, 178. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Castillo, J.-C. et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI, Molbank, 2024(2), M1871. [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Tsumuraya, T. & Sakamoto, T. Process for the preparation of 3-amino-5-methylpyrazole.
  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • France, S. P. et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]

  • Quiroga, J. et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • PubChem. N3-isobutyl-1H-pyrazole-3-carboxamide. [Link]

  • PubChem. 1-Methyl-3-aminopyrazole. [Link]

  • Becerra, D. et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Becerra-Castillo/a18b57738f6f6d0f6b4d3f3f5a2b1b7e4c5e3d7e]([Link]

  • Wang, Y. et al. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • BASF. Method for purifying pyrazoles.
  • ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of N-Isobutyl-1-methyl-1H-pyrazol-3-amine in aqueous media

The following guide serves as a specialized Technical Support Center resource designed for researchers working with N-Isobutyl-1-methyl-1H-pyrazol-3-amine (CAS 1856028-97-1). It synthesizes physicochemical principles wit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource designed for researchers working with N-Isobutyl-1-methyl-1H-pyrazol-3-amine (CAS 1856028-97-1). It synthesizes physicochemical principles with practical troubleshooting workflows.

Subject: N-Isobutyl-1-methyl-1H-pyrazol-3-amine (CAS 1856028-97-1) Ticket Type: Formulation & Assay Development Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Molecule Profile[1][2]

User Issue: Poor aqueous solubility of N-Isobutyl-1-methyl-1H-pyrazol-3-amine leading to precipitation in biological assays or stock solution instability.

Technical Diagnosis: This molecule presents a classic "brick dust" vs. "grease ball" duality.[1][2] The 1-methyl-1H-pyrazol-3-amine core provides a weakly basic center (pKa ~3.5–4.5), while the N-isobutyl chain adds significant lipophilicity (LogP increase).[1] At neutral pH (7.4), the molecule exists predominantly in its neutral, unprotonated form, which is poorly soluble in water due to the hydrophobic isobutyl tail.[2]

Key Physicochemical Parameters (Estimated):

Parameter Value (Approx.) Implication
pKa (Conjugate Acid) 3.8 – 4.2 Soluble only in acidic media (pH < 3).[1] Neutral at physiological pH.[1][2]
LogP ~1.8 – 2.2 Moderate lipophilicity; requires cosolvents or surfactants.[1]
H-Bond Donors 1 (Secondary Amine) Limited interaction with water network.[1]

| Physical State | Solid/Oil | Slow dissolution rate (kinetic solubility issue).[1] |

Troubleshooting & Diagnostic FAQs

Q1: "I dissolved the compound in DMSO, but it precipitates immediately when added to my cell culture media (pH 7.4). Why?" A: This is the "Crash-Out" effect.[1] You are diluting a hydrophobic solute from a favorable solvent (DMSO) into an unfavorable one (aqueous buffer). At pH 7.4, the pyrazole nitrogen is unprotonated.[2]

  • Fix: Do not exceed 0.5% DMSO v/v if possible. Pre-dilute the DMSO stock into a "transition" solvent (like PEG-400) or use a surfactant (Tween 80) before adding to media.[1]

Q2: "Can I just use HCl to dissolve it?" A: Yes, but with a caveat. Acidification (pH < 3) will protonate the ring nitrogen (N2), forming a highly soluble hydrochloride salt.[2]

  • Risk: If you inject this acidic solution into a buffered system (like PBS), the buffering capacity will neutralize the acid, raising the pH back to 7.4, causing the free base to precipitate instantly.[2] This method is valid only for oral gavage (stomach acid) or acidic HPLC mobile phases.[1]

Q3: "The solution looks clear, but my assay results are highly variable. Is it soluble?" A: You likely have micro-precipitation .[1] The compound forms colloidal aggregates that are invisible to the naked eye but scatter light and interfere with biochemical binding.[1]

  • Validation: Spin the solution at 10,000 x g for 10 minutes. If a pellet forms or the supernatant concentration drops (check via HPLC), you have a solubility false-positive.[1]

Strategic Solubilization Protocols

Strategy A: The "Proton Switch" (Salt Formation)

Best for: In vivo PK studies (oral/IV) or acidic analytical conditions.

Mechanism: Converting the weak base into an ionic salt disrupts the crystal lattice and increases hydration energy.[1]

Protocol:

  • Stoichiometry: Calculate 1.05 equivalents of 1M HCl relative to the amine.

  • Dissolution: Add the specific volume of HCl directly to the neat solid.[1] Vortex vigorously.

  • Dilution: Slowly add Saline (0.9% NaCl) or water.

    • Note: Avoid Phosphate Buffered Saline (PBS) initially, as the "Common Ion Effect" or rapid pH buffering can reverse solubility.[2]

  • Verification: Measure pH. It must remain below pH 4.0 to maintain solubility.[1][2]

Strategy B: Cosolvent & Surfactant Shielding

Best for: In vitro assays (Cellular/Enzymatic) where pH must remain neutral.

Mechanism: Cosolvents (DMSO/PEG) reduce the polarity of the bulk solvent, while surfactants (Tween) form micelles that encapsulate the hydrophobic isobutyl tail.[2]

Recommended Formulation (Stock 1000x):

  • Step 1: Dissolve solid in 100% DMSO (Solubility target: 10–50 mM).[1]

  • Step 2: (Optional) If precipitation occurs upon dilution, create a working stock (10x) using the following vehicle:

    • 5% DMSO[1][2]

    • 40% PEG-400[1]

    • 5% Tween 80[1]

    • 50% Water[1]

  • Step 3: Add this working stock to the assay medium.[1]

Strategy C: Cyclodextrin Complexation (The "Gold Standard")

Best for: High-concentration animal dosing or sensitive cell lines.[1]

Mechanism: The hydrophobic isobutyl-pyrazole moiety inserts into the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), while the hydrophilic exterior keeps the complex soluble in water.[1]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1]

  • Add the solid N-Isobutyl-1-methyl-1H-pyrazol-3-amine to this vehicle.[1]

  • Sonication: Sonicate at 40°C for 30–60 minutes. The energy helps the molecule enter the cyclodextrin cavity.[1]

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1][2]

  • Stability: This solution is typically stable at neutral pH and resists precipitation upon dilution.[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal solubilization method based on your experimental constraints.

Solubility_Workflow Start Start: N-Isobutyl-1-methyl-1H-pyrazol-3-amine (Solid/Oil) Check_App What is the Application? Start->Check_App HPLC Analytical (HPLC/LCMS) Check_App->HPLC Bio_Assay Biological Assay (Cell/Enzyme) Check_App->Bio_Assay In_Vivo In Vivo Dosing (PK/Tox) Check_App->In_Vivo Acidic_Mobile Use Acidic Mobile Phase (0.1% Formic Acid) HPLC->Acidic_Mobile Protonation stabilizes DMSO_Check Is DMSO Tolerance > 1%? Bio_Assay->DMSO_Check Route_Check Route of Administration? In_Vivo->Route_Check Simple_DMSO Method: Direct DMSO Stock (Keep final DMSO < 0.5%) DMSO_Check->Simple_DMSO Yes Cosolvent Method: Cosolvent System (DMSO + PEG400 + Tween) DMSO_Check->Cosolvent No (Sensitive cells) Oral Oral (PO) Route_Check->Oral IV Intravenous (IV) Route_Check->IV Salt_Form Method: In-situ Salt (Dissolve in dilute HCl) Oral->Salt_Form Stomach acid compatible Cyclodextrin Method: HP-β-CD Complex (20% w/v in Saline) Oral->Cyclodextrin Better bioavailability IV->Cyclodextrin Prevents embolism/phlebitis

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental end-use.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole. Retrieved from [Link]

    • Relevance: Provides core physicochemical data (pKa, solubility) for the parent scaffold.[2]

  • Matrix Fine Chemicals. 1-Methyl-1H-pyrazol-3-amine Product Data. Retrieved from [Link]

    • Relevance: Confirms the structural classification and basicity potential of the aminopyrazole core.[1]

  • MDPI (2020). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

    • Relevance: Discusses the use of hydrotropes and green solvents for solubilizing aminopyrazole derivatives.[1][3]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology.

    • Relevance: (General Principle)

Sources

Optimization

regioselectivity issues in N-alkylation of 3-aminopyrazoles

Technical Support Center: Regioselective N-Alkylation of 3-Aminopyrazoles Status: Operational Ticket ID: PYR-ALK-003 Subject: Troubleshooting Regioselectivity & N-Exo Side Reactions Assigned Specialist: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective N-Alkylation of 3-Aminopyrazoles

Status: Operational Ticket ID: PYR-ALK-003 Subject: Troubleshooting Regioselectivity & N-Exo Side Reactions Assigned Specialist: Senior Application Scientist

The "Chameleon" Problem: Why This Reaction Fails

If you are struggling with the alkylation of 3-aminopyrazoles, you are likely facing the "Tautomeric Trap." Unlike simple pyrazoles, 3-aminopyrazoles possess three nucleophilic sites competing for the electrophile:

  • N1 (Distal Ring Nitrogen): Usually the thermodynamic target (yields 1-alkyl-3-aminopyrazole).

  • N2 (Proximal Ring Nitrogen): Often the kinetic target or favored by chelation (yields 1-alkyl-5-aminopyrazole).

  • N-exo (Exocyclic Amine): A primary amine that can compete, especially under neutral conditions or with reactive electrophiles.

The equilibrium below dictates your product ratio. Without specific environmental controls (solvent, base, temperature), you will obtain an inseparable mixture.

Tautomer_Equilibrium cluster_0 Tautomeric Equilibrium cluster_1 Nucleophilic Attack Sites T1 3-Aminopyrazole (1H) (N1-H, N2-Lone Pair) T2 5-Aminopyrazole (1H) (N1-H, N2-Lone Pair) T1->T2 Fast H-Shift P1 Product A: 1-alkyl-3-aminopyrazole (Usually Desired) T1->P1 Alkylation at Distal N P3 Product C: N-exo-alkyl-3-aminopyrazole (Side Product) T1->P3 Alkylation at NH2 P2 Product B: 1-alkyl-5-aminopyrazole (Sterically Hindered) T2->P2 Alkylation at Proximal N caption Fig 1. The three competing pathways in 3-aminopyrazole alkylation.

Diagnostic Module: What did I actually make?

Before optimizing, you must identify your isomer. Do not rely on TLC alone.

MethodDiagnostic SignalConclusion
1H-NOESY (Crucial) Cross-peak between N-Alkyl protons and C4-H (or C4-R).N1-Alkylation (1-alkyl-3-amino)
1H-NOESY Cross-peak between N-Alkyl protons and C5-H (or C5-R).N2-Alkylation (1-alkyl-5-amino)
1H NMR Loss of 2H signal for

(broad singlet usually 3-6 ppm) + appearance of 1H signal.
N-exo Alkylation
13C NMR C3 and C5 shifts are distinct. C3-amino carbon is typically downfield (~150-160 ppm).Compare to literature values for similar substrates.

Protocol Library & Troubleshooting

Scenario A: I need the Thermodynamic Product (1-alkyl-3-aminopyrazole)

The standard approach. Favors the less hindered nitrogen (N1).

  • Mechanism:

    
    
    
  • Base:

    
     (Cesium effect) or 
    
    
    
    .
  • Solvent: DMF or Acetonitrile (Polar Aprotic).[1]

  • Temperature: Heating (

    
    ) promotes thermodynamic equilibration.
    

Protocol:

  • Dissolve 3-aminopyrazole (1.0 eq) in DMF (

    
    ).
    
  • Add

    
     (2.0 eq). Stir for 30 min at RT.
    
  • Add Alkyl Halide (1.1 eq).

  • Heat to

    
     for 4-12 h.
    
  • Critical Step: If N-exo alkylation is observed, lower temperature to

    
     and add base slowly, or switch to Scenario C .
    
Scenario B: I need the Kinetic Product (1-alkyl-5-aminopyrazole)

Often difficult to access purely via direct alkylation due to steric clash between the amino group and the incoming alkyl group.

  • Strategy: Use the "Fluorinated Solvent Effect" or Chelating Bases.

  • Solvent: HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol).[1][2] These solvents form H-bonds with the amino group and ring nitrogens, altering electron density and shielding N1.

  • Reference: Journal of Organic Chemistry 2017, 82, 7200–7214.[3]

Protocol:

  • Dissolve substrate in HFIP (

    
    ).
    
  • Add Alkyl Halide (1.2 eq).

  • Stir at RT (No external base required often, or mild base like

    
    ).
    
  • Note: High cost of solvent; recover via distillation.

Scenario C: The "Boc-Block" (Eliminating N-exo side reactions)

If you see alkylation on the exocyclic amine, you must protect it.

  • Step 1 (Protection): React 3-aminopyrazole with

    
     (1.0 eq) in THF/NaOH. This usually protects the ring nitrogen first (N1-Boc).
    
  • Step 2 (Migration/Acylation): Heat or treat with base to migrate Boc to the exocyclic amine or simply use excess

    
     to get the Di-Boc species, then alkylate.
    
  • Better Route: Use N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to protect the amine as an amidine (formamidine protection), alkylate the ring, then deprotect with hydrazine or mild acid.

Decision Matrix: Optimizing Your Reaction

Use this logic flow to select the correct conditions for your specific substrate.[1][2]

Optimization_Flow Start Start: 3-Aminopyrazole Alkylation Check_Exo Is the Exocyclic Amine reacting? Start->Check_Exo Protect STRATEGY: Protect Amine (Use Boc2O or DMF-DMA) Check_Exo->Protect Yes (N-exo product seen) Check_Regio Is the N1:N2 Ratio poor? Check_Exo->Check_Regio No Protect->Check_Regio After Protection Desired Which Isomer do you want? Check_Regio->Desired Yes (Mixture obtained) N1_Target Target: 1-alkyl-3-amino (Thermodynamic) Desired->N1_Target N2_Target Target: 1-alkyl-5-amino (Kinetic/Steric) Desired->N2_Target Cond_N1 Conditions A: Cs2CO3 / DMF / 60°C (Promotes equilibration) N1_Target->Cond_N1 Cond_Mitsunobu Alternative: Mitsunobu Reaction (PPh3 / DIAD / Alcohol) N1_Target->Cond_Mitsunobu If alkyl halide fails Cond_N2 Conditions B: HFIP or TFE Solvent (H-bond directing) N2_Target->Cond_N2 caption Fig 2. Troubleshooting logic for regioselectivity optimization.

Frequently Asked Questions (FAQs)

Q1: Why does the Mitsunobu reaction sometimes give different selectivity than alkyl halides? The Mitsunobu reaction involves the formation of a bulky phosphonium intermediate. The regioselectivity is heavily driven by sterics. For 3-aminopyrazoles, the Mitsunobu reaction often favors N1 alkylation because the N2 position is sterically crowded by the adjacent amino group (or protected amino group). However, if the C5 position has a bulky substituent, selectivity may erode.

Q2: I am using NaH and getting a mess. Why? Sodium Hydride is a strong, non-nucleophilic base. It deprotonates the pyrazole completely to form the pyrazolyl anion.

  • The anion is an ambident nucleophile.

  • In polar aprotic solvents (DMF), the charge density is often delocalized, but the "hard" cation (

    
    ) might coordinate to the amino group and N2, potentially blocking N2 or directing the alkylation there depending on the chelation geometry.
    
  • Fix: Switch to a softer base/cation like

    
    , which promotes the "naked anion" effect and favors the thermodynamic product (N1).
    

Q3: Can I separate the N1 and N2 isomers if I get a mixture? Yes, but it is challenging.

  • Column Chromatography: They often have very similar Rf values. Try running a gradient of DCM:MeOH (99:1 to 95:5) or Hexane:Ethyl Acetate .

  • Recrystallization: If one isomer is solid, try recrystallizing from Ethanol/Water.

  • Chemical Separation: If you used a protecting group (like Boc) on the amine, the isomers might have significantly different polarities compared to the free amines.

References

  • Review of Pyrazole Alkylation: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.[4] Link (Note: Discusses solvent effects broadly).

  • Mitsunobu Selectivity: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • NMR Determination: LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations."[5][6] Bioorganic & Medicinal Chemistry Letters, 2013.[5] Link

  • Enzymatic Approaches (Future Tech): "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles."[7] Angewandte Chemie, 2021. Link

Sources

Troubleshooting

Technical Support Center: Purification of Oily Aminopyrazole Derivatives

This guide provides in-depth troubleshooting and practical protocols for the purification of oily aminopyrazole derivatives, a common challenge for researchers in medicinal chemistry and drug development. Aminopyrazoles...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical protocols for the purification of oily aminopyrazole derivatives, a common challenge for researchers in medicinal chemistry and drug development. Aminopyrazoles are a vital class of heterocycles with a broad range of biological activities, but their purification is often complicated by their tendency to form viscous oils rather than crystalline solids. This document offers field-proven insights and validated methodologies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized aminopyrazole derivative an oil instead of a solid?

A: The physical state of your compound is determined by its molecular structure and intermolecular forces. Oily or waxy products are common when:

  • Low Melting Point: The compound's melting point may be at or below room temperature. This can be influenced by bulky substituents that disrupt crystal lattice packing or flexible alkyl chains.[1]

  • Impurities Present: Residual solvents or unreacted starting materials can act as a "eutectic mixture," depressing the melting point of the final product and preventing crystallization.

  • High Solubility: The compound may be excessively soluble in the final evaporation solvent, preventing it from precipitating out.[2]

  • Polymorphism: The compound may exist in multiple physical forms, with an amorphous or oily state being kinetically favored under your isolation conditions.

Q2: I have a crude, oily product. What is the first purification method I should try?

A: For a new oily aminopyrazole derivative, the most straightforward first step is to attempt crystallization or trituration with a non-polar solvent like hexanes or diethyl ether. This can often "crash out" the product as a solid by washing away non-polar impurities and providing a thermodynamic driving force for crystallization. If the product remains an oil, it indicates that a more robust purification strategy is required.

Q3: How do I choose the best purification strategy for my specific derivative?

A: The choice depends on the compound's properties (polarity, basicity, thermal stability) and the nature of the impurities. The following decision tree provides a logical workflow for selecting an appropriate method.

G start Crude Oily Aminopyrazole attempt_cryst Attempt Trituration/ Recrystallization start->attempt_cryst Start Here cryst_success Pure Crystalline Product attempt_cryst->cryst_success Success cryst_fail Compound Remains Oily/Impure attempt_cryst->cryst_fail Fails is_basic Is the Amino Group Accessible for Protonation? cryst_fail->is_basic acid_base Acid-Base Extraction or Salt Formation is_basic->acid_base Yes chromatography Flash Column Chromatography is_basic->chromatography No/Unsure acid_base_success Purified Product acid_base->acid_base_success Success acid_base_fail Complex Mixture or Sterically Hindered Base acid_base->acid_base_fail Fails acid_base_fail->chromatography chrom_success Purified Product chromatography->chrom_success

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide: Specific Issues & Solutions

Problem Area 1: Crystallization

Q: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when your compound separates from the cooling solution as a liquid phase instead of a solid crystalline lattice.[3] This happens because the supersaturated solution finds it kinetically easier to form a concentrated liquid of your compound than an ordered crystal. The resulting oil often traps impurities.

Solutions:

  • Reduce the Cooling Rate: The most common cause is cooling the solution too quickly.[4] Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C). Slow cooling gives molecules time to orient themselves into a crystal lattice.[5]

  • Use a Different Solvent System: The chosen solvent may be too good, even when cold. Try a solvent pair where your compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").[5] Dissolve your oil in a minimal amount of the good solvent and slowly add the anti-solvent dropwise until turbidity persists.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface.[3] The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny amount of pure solid from a previous batch, add a single microcrystal to the cold, supersaturated solution. This provides a perfect template for crystal growth.[2]

  • Decrease Concentration: You may be using too high a concentration of your compound. Dilute the solution slightly with more hot solvent and attempt the slow cooling process again.

Problem Area 2: Alternative Purification Methods

Q: Crystallization has failed completely. What non-chromatographic alternatives exist for a basic aminopyrazole?

A: The basicity of the aminopyrazole moiety is a powerful handle for purification. You can exploit this by converting your oily free base into a solid salt.

Solution: Purification via Salt Formation This technique enhances crystallinity by introducing strong ionic interactions, which favor the formation of a well-ordered crystal lattice.[1][5]

  • Principle: React your basic aminopyrazole (a Lewis base) with an acid to form an ammonium salt. These salts are often highly crystalline solids with sharp melting points, even if the parent free base is an oil.

  • Common Acids:

    • For isolation: Hydrochloric acid (HCl, often as a solution in ether or dioxane) or sulfuric acid (H₂SO₄).

    • For pharmaceutical use: Organic acids like fumaric, maleic, or methanesulfonic acid are often preferred.[6]

  • General Workflow:

    • Dissolve the crude oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Add a stoichiometric amount (1.0 equivalent) of the chosen acid dropwise while stirring.

    • The salt will often precipitate immediately as a solid. If not, cool the solution in an ice bath.

    • Collect the solid salt by vacuum filtration, wash with cold solvent, and dry.

    • To recover the purified free base, dissolve the salt in water, basify the solution with a base like sodium bicarbonate or sodium hydroxide, and extract the neutral compound back into an organic solvent.[7]

Problem Area 3: Column Chromatography

Q: My aminopyrazole derivative is very polar. It either stays at the baseline on the TLC plate or streaks badly during column chromatography. How can I improve this?

A: This is a common issue with polar compounds, especially amines, on standard silica gel. The acidic nature of silica can cause strong, sometimes irreversible, binding of basic compounds, leading to tailing and poor recovery.

Solutions:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: For basic compounds like aminopyrazoles, adding a small amount of a base to your eluent can dramatically improve peak shape. Common choices include triethylamine (0.1-1%) or ammonium hydroxide (0.1-1% in the methanol portion of your eluent). This neutralizes the acidic silanol groups on the silica surface.

    • Use a Polar Protic Solvent: For very polar compounds, a mixture like Dichloromethane (DCM) and Methanol (MeOH) is often more effective than Ethyl Acetate/Hexanes.[8][9] A typical gradient might start at 100:1 DCM:MeOH and gradually increase to 100:8 DCM:MeOH.[6]

  • Choose the Right Loading Technique:

    • Dry Loading: If your compound is poorly soluble in the starting eluent, use dry loading. Dissolve your crude oil in a volatile solvent (like DCM or methanol), add a small amount of silica gel to form a slurry, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column. This prevents the compound from precipitating at the top of the column and ensures a narrow starting band.[8]

  • Consider Alternative Stationary Phases:

    • Alumina (Basic or Neutral): For highly basic compounds, basic or neutral alumina can be a better choice than silica gel to avoid strong acidic interactions.

    • Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography (using a C18-bonded silica) with a water/acetonitrile or water/methanol gradient can be very effective.[8]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For extremely polar, water-soluble compounds, HILIC is an excellent option. It uses a polar stationary phase (like diol or amine-bonded silica) with a mobile phase consisting of a high percentage of organic solvent and a small amount of water.[10][11]

G start Crude Oily Product Poorly soluble in non-polar solvents dissolve Dissolve in Minimal Volatile Solvent (e.g., DCM) start->dissolve add_silica Add Silica Gel (or Celite®) to form a slurry dissolve->add_silica evaporate Evaporate Solvent on Rotary Evaporator add_silica->evaporate powder Result: Free-Flowing Powder of Sample Adsorbed on Silica evaporate->powder load Carefully Load Powder onto Column powder->load elute Elute with Mobile Phase load->elute

Caption: Workflow for dry loading a sample for flash chromatography.

Validated Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for separating basic aminopyrazole derivatives from neutral or acidic impurities.[12][13]

  • Dissolution: Dissolve the crude oily product (~1.0 g) in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM) (50 mL).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add 30 mL of 1 M aqueous hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated aminopyrazole salt is now in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with a fresh 30 mL portion of 1 M HCl. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M aqueous sodium hydroxide (NaOH) dropwise with stirring until the solution is basic (pH > 10, check with pH paper). The aminopyrazole will deprotonate and may precipitate or form an oily suspension.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the neutral aminopyrazole back into an organic solvent by adding 40 mL of DCM or ethyl acetate. Shake and allow the layers to separate. Drain the organic layer. Repeat the back-extraction twice more with fresh organic solvent.

  • Drying and Evaporation: Combine all organic extracts from the back-extraction. Dry the solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified oily aminopyrazole.

Protocol 2: Optimized Flash Chromatography

This protocol is designed for polar aminopyrazoles that exhibit poor behavior on standard silica gel columns.[9][14]

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of crude material and spot it on a silica gel TLC plate.

    • Develop the plate in a solvent system of 95:5 DCM:Methanol. Aim for an Rf value of your target compound between 0.2 and 0.35.[14]

    • If the Rf is too low, increase the methanol content. If it is too high, decrease it.

    • To the final chosen solvent system, add 0.5% triethylamine or ammonium hydroxide to improve peak shape.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a 50:1 to 100:1 ratio of silica gel to crude compound by weight is a good starting point for difficult separations).[14]

    • Pack the column with silica gel as a slurry in the least polar solvent of your system (e.g., pure DCM or a 99:1 Hexane:EtOAc mix).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude oil (~500 mg) in 5-10 mL of DCM.

    • Add ~2-3 g of silica gel to the solution.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica gel column. Add a thin layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection:

    • Begin eluting with your optimized mobile phase (e.g., 98:2 DCM:Methanol + 0.5% Et₃N).

    • Apply gentle positive pressure to achieve a flow rate where the solvent level drops by about 5 cm per minute.[14]

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent by rotary evaporation.

Solvent System Component Polarity Typical Use Case for Aminopyrazoles
Hexanes / Petroleum EtherVery LowAnti-solvent for crystallization; non-polar component in eluent for less polar derivatives.
Dichloromethane (DCM)MediumExcellent starting solvent; good for dissolving crude products for loading.
Ethyl Acetate (EtOAc)Medium-HighCommon polar component paired with hexanes for moderately polar compounds.
Methanol (MeOH)HighUsed in small percentages with DCM for eluting highly polar aminopyrazoles.[9]
Triethylamine (Et₃N) / NH₄OHBasic ModifierAdded at 0.1-1% to neutralize silica gel and prevent streaking of basic amines.

Table 1: Common solvents and modifiers for aminopyrazole purification.

References

  • Guide for crystallization. S.A.L.V.E. Available at: [Link]

  • Recrystallization. University of Wisconsin-Madison. Available at: [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. Available at: [Link]

  • Acid-Base Extraction. University of Colorado Boulder. Available at: [Link]

  • How to recrystallize an oily compound? ResearchGate. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester. Available at: [Link]

  • 4 Recrystallization Methods for Increased Yield. METTLER TOLEDO. Available at: [Link]

  • RECRYSTALLIZATION. Chemistry LibreTexts. Available at: [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
  • Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography. ResearchGate. Available at: [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. PMC. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

  • Process for preparation of aminopyrazole. Google Patents.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available at: [Link]

  • Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. ResearchGate. Available at: [Link]

  • Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub. Available at: [Link]

  • A method to crystallize substances that oil out. ResearchGate. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. PMC. Available at: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • Preparation of Water-Soluble Compounds Through Salt Formation. ResearchGate. Available at: [Link]

  • How can I improve my liquid-liquid extraction process? Biotage. Available at: [Link]

  • Protein purification troubleshooting guide. Cytiva. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • cOmplete™ His-Tag Purification Column Protocol & Troubleshooting. Roche. Available at: [Link]

Sources

Optimization

separating N-isobutyl vs N,N-diisobutyl aminopyrazole byproducts

Ticket #402: Separating N-isobutyl vs. N,N-diisobutyl Aminopyrazoles Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Bottleneck) Executive Summary You are likely dealing with a redu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Separating N-isobutyl vs. N,N-diisobutyl Aminopyrazoles

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Bottleneck)

Executive Summary

You are likely dealing with a reductive amination of an aminopyrazole (e.g., 3-aminopyrazole or 5-aminopyrazole) using isobutyraldehyde. This reaction frequently stalls or over-alkylates, yielding a mixture of the desired secondary amine (N-mono) and the tertiary amine (N,N-di) byproduct.

Because the isobutyl group is sterically bulky but lipophilic, the physicochemical separation of these two species relies heavily on hydrogen bonding capability (the mono-alkyl has a donor; the di-alkyl does not) and basicity modulation .

Module 1: Diagnostic & Triage

"How do I definitively identify which peak is which?"

Before attempting separation, confirm your species. The N-isobutyl (mono) and N,N-diisobutyl (di) species behave differently in analytical assays.

FeatureN-Isobutyl (Mono)N,N-Diisobutyl (Di)
LCMS (ESI+)


TLC (Silica) Lower

(More Polar)
Higher

(Less Polar)
1H NMR 1 x Isobutyl group

(d, 2H,

)Broad Singlet (

) visible
2 x Isobutyl groups

(d, 4H,

)No

signal
H-Bonding Donor & AcceptorAcceptor Only

Critical Check: If you observe a mass corresponding to


 but the NMR shows no isobutyl doublet, check for ring alkylation  (N1/N2 position). Reductive amination usually favors the exocyclic amine, but alkyl halides will favor the ring nitrogens.

Module 2: Chromatographic Solutions

"I need to separate them on a column. What conditions work?"

The secondary amine (mono) interacts strongly with silanols on silica gel due to its N-H proton, causing tailing. The tertiary amine (di) moves significantly faster.

Method A: Normal Phase (Flash Chromatography)
  • Stationary Phase: Standard Silica (40–63 µm).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • The Modifier (Crucial): You must use a basic modifier to suppress silanol interactions.

    • Recommendation: 1% Ammonium Hydroxide (

      
      ) or 1% Triethylamine (TEA) in the mobile phase.
      
  • Gradient: Start 100% DCM

    
     10% MeOH/DCM (with modifier).
    
  • Expected Result: The N,N-diisobutyl elutes first (sharp peak). The N-isobutyl elutes later (often broad).

Method B: Reversed Phase (Prep-HPLC)
  • Stationary Phase: C18.

  • Mobile Phase: Water / Acetonitrile.

  • Buffer Strategy:

    • Low pH (Formic Acid): Both amines are protonated. Separation is driven purely by hydrophobicity. The "Di" species is much more lipophilic and will retain longer.

    • High pH (Ammonium Bicarbonate, pH 10):Preferred. At high pH, amines are neutral. The lipophilic difference is maximized, and peak shape improves drastically.

Module 3: Chemical Resolution (The "Scavenger" Protocol)

"Chromatography is too expensive for my 50g batch. Is there a chemical fix?"

If your target is the tertiary amine (N,N-di) and you want to remove the secondary amine (N-mono) impurity, use Chemical Scavenging .

  • Note: If your target is the mono species, skip to Module 4 (Optimization).

The Principle

We react the mixture with an electrophile (Acetic Anhydride) that reacts only with the secondary amine. The tertiary amine (lacking a proton) is inert. This changes the polarity and basicity of the impurity, allowing for acid/base extraction.

Workflow Diagram

ChemicalScavenging Start Crude Mixture (Mono + Di) Reagent Add Acetic Anhydride (1.1 eq vs Mono) + TEA Start->Reagent Reaction Reaction: Mono -> Amide Di -> Unchanged Reagent->Reaction AcidWash Acid Wash (1M HCl) Partition Reaction->AcidWash OrgLayer Organic Layer Contains: Neutral Amide (Impurity) AcidWash->OrgLayer Discard AqLayer Aqueous Layer Contains: Protonated Tertiary Amine AcidWash->AqLayer Keep BaseStep Basify Aqueous (NaOH) Extract with DCM AqLayer->BaseStep Final Pure N,N-Diisobutyl Amine BaseStep->Final

Figure 1: Chemical scavenging workflow to isolate tertiary amines from secondary amine contaminants.

Step-by-Step Protocol
  • Dissolve: Dissolve crude mixture in DCM. Add 2.0 eq Triethylamine (TEA).

  • Scavenge: Add Acetic Anhydride (1.1 equivalents relative to the N-mono impurity content). Stir at RT for 1 hour.

  • Monitor: Check TLC. The polar N-mono spot should disappear and be replaced by a much less polar amide spot.

  • Extract:

    • Wash organic phase with 1M HCl .

    • Result: The N,N-di amine (basic) goes into the water. The Amide (neutral) stays in the DCM.

  • Recover: Separate layers. Take the acidic aqueous layer, basify to pH 12 with NaOH, and extract back into DCM.

  • Dry: Dry over

    
     and concentrate. You now have pure N,N-diisobutyl amine.
    

Module 4: Prevention & Optimization

"How do I stop the byproduct from forming in the first place?"

The formation of Mono vs. Di is controlled by the stability of the intermediate imine vs. enamine and steric crowding.

Scenario A: You want the Mono-Isobutyl (Secondary Amine)
  • Stoichiometry: Use a slight deficit of aldehyde (0.9 eq). It is better to have unreacted starting material (easy to separate) than over-alkylated byproduct (hard to separate).

  • Hydride Source: Use Sodium Triacetoxyborohydride (STAB) . It is milder than Cyanoborohydride and less likely to push the second alkylation on a sterically hindered amine.

  • Solvent: Use DCE (Dichloroethane) or DCM . Avoid Methanol if possible, as protic solvents can accelerate the second alkylation step in some mechanisms.

Scenario B: You want the Di-Isobutyl (Tertiary Amine)
  • Forcing Conditions: Isobutyl is bulky. To force the second addition, you need heat and a stronger reductant.

  • Protocol:

    • Form the mono-alkyl using STAB/Aldehyde (1.2 eq).

    • Once mono is formed, add excess aldehyde (3-5 eq) and switch to Sodium Cyanoborohydride (

      
      )  or Sodium Borohydride (
      
      
      
      )
      with heating (50°C).
    • Note: STAB is often too bulky/mild to force the second isobutyl group onto the amine efficiently.

Reaction Pathway Logic

ReactionLogic Start Aminopyrazole (NH2) Imine Imine Intermediate Start->Imine + 1 eq Aldehyde Mono N-Isobutyl (Secondary) Imine->Mono Reduction (STAB) Di N,N-Diisobutyl (Tertiary) Mono->Di Sterically Difficult! Requires Heat + Stronger Hydride + Excess Aldehyde

Figure 2: Reaction progression. The second alkylation step is the rate-limiting bottleneck due to steric hindrance of the isobutyl group.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for amine separation via acetylation/extraction).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic insights on reductive amination selectivity).

Troubleshooting

optimizing yield of reductive amination for electron-rich amines

Welcome to the Reaction Optimization Center. Topic: Reductive Amination of Electron-Rich Amines Role: Senior Application Scientist Status: Active Support Session Executive Summary: The "Nucleophilicity Trap" You are like...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Center.

Topic: Reductive Amination of Electron-Rich Amines Role: Senior Application Scientist Status: Active Support Session

Executive Summary: The "Nucleophilicity Trap"

You are likely here because your electron-rich amine (e.g., alkyl amines, benzylamines, or electron-rich anilines) is reacting too well, or not selectively enough.

In reductive amination, electron-rich amines present a specific paradox:

  • The Good News: They are excellent nucleophiles, attacking the carbonyl rapidly to form the hemiaminal/imine.

  • The Bad News (The Trap): The resulting product (a secondary amine) is often more nucleophilic than the starting material. If the reducing agent and aldehyde are present simultaneously, the secondary amine will out-compete the primary amine for the remaining aldehyde, leading to dialkylation (over-alkylation) .

This guide moves beyond standard textbook recipes to focus on kinetic control and equilibrium management to maximize mono-alkylated yield.

Module 1: Critical Parameter Optimization

The Reagent Selection Matrix

Do not choose a reducing agent based on habit. Choose based on the electrophilicity of your imine and the nucleophilicity of your amine.

FeatureSTAB (Sodium Triacetoxyborohydride)NaCNBH₃ (Sodium Cyanoborohydride)NaBH₄ (Sodium Borohydride)
Selectivity Highest. Reduces imines much faster than ketones/aldehydes.High. pH dependent (requires pH 6–7).Low. Reduces carbonyls and imines indiscriminately.
Steric Bulk High. Discourages attack on hindered centers (good for preventing over-alkylation).Low. Can access hindered imines easily.Low.
Toxicity Low (produces boric acid/acetic acid).High (generates HCN/cyanide).Low.
Best Use Case Primary Choice. General purpose, especially for preventing dialkylation.Acid-sensitive substrates or when STAB fails.Only used in "Indirect" (stepwise) protocols.
The "Pre-Lock" Strategy (Titanium(IV) Isopropoxide)

For electron-rich amines where over-alkylation is a risk, the Indirect Method is superior. You must consume all aldehyde into the imine form before introducing the hydride source.

  • The Tool: Titanium(IV) isopropoxide (

    
    ).
    
  • The Mechanism: It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine.

  • The Benefit: By forming the imine quantitatively in the absence of a reductant, you remove the free aldehyde. When the reductant is added, there is no aldehyde left to react with the newly formed secondary amine.

Module 2: Visualizing the Failure Mode

To fix the yield, you must understand the competing pathways. The diagram below illustrates the "Over-Alkylation Loop" that decimates yields in electron-rich systems.

ReductiveAminationPathways Start Start: Amine + Aldehyde Imine Imine Intermediate Start->Imine Condensation (-H2O) Product Desired Product (Secondary Amine) Imine->Product Reduction (Fast) SideProduct Side Product (Tertiary Amine) Product->SideProduct Over-Alkylation (Product attacks Aldehyde) Reductant Reducing Agent (H-) Reductant->Product AldehydeRem Residual Aldehyde AldehydeRem->SideProduct   Risk if Aldehyde   remains

Figure 1: The Kinetic Competition. If the Reducing Agent is present while Free Aldehyde exists, the Product (Secondary Amine) competes with the Start (Primary Amine) for the aldehyde.

Module 3: Troubleshooting & FAQs

Q1: I am seeing significant dialkylation (tertiary amine) despite using 1:1 stoichiometry. Why?

Diagnosis: Your product (secondary amine) is more nucleophilic than your starting material. This is classic "reductive alkylation."[1] The Fix:

  • Switch to STAB: Use Sodium Triacetoxyborohydride.[1][2] Its steric bulk hinders the approach to the secondary amine, slowing down the second alkylation.

  • Invert Addition (The "Reverse Quench"): Do not dump the amine into the aldehyde/hydride mix. Instead, premix the amine and aldehyde to form the imine (30-60 mins), then add the hydride.

  • The "Sacrificial" Stoichiometry: If the amine is cheap, use 1.5–2.0 equivalents of the amine relative to the aldehyde. This statistically favors the primary attack.

Q2: My reaction stalls at the imine stage. The hydride is added, but I recover starting material after workup.

Diagnosis: The imine is hydrolyzing back to the ketone/aldehyde during the aqueous workup because it wasn't reduced. The Fix:

  • Check pH: If using NaCNBH₃, the pH must be acidic (~6) to protonate the imine (activating it for reduction).

  • Dry Solvents: Ensure your solvent (DCE or THF) is dry. Water inhibits imine formation.

  • Force Completion: Use the Mattson Protocol (see Module 4). The Titanium complex ensures the imine is formed and activated before reduction.

Q3: The workup is a nightmare. I have a sticky white emulsion that won't separate.

Diagnosis: This is a stable Boron-Amine complex. The Fix:

  • Basic Quench: Quench with aqueous

    
     and stir vigorously for 30 minutes.
    
  • Rochelle's Salt: If using Aluminum or stubborn Boron reagents, use saturated Potassium Sodium Tartrate (Rochelle's Salt) solution.

  • The "Solid Phase" Trick: If using STAB in DCE, the byproduct (sodium acetoxyborohydride) often precipitates. Filter the reaction mixture through Celite before adding water. This removes most boron salts.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: The Abdel-Magid Method (Standard Direct)

Best for: General electron-rich amines where dialkylation is manageable.

  • Dissolve: In a dry flask, dissolve the Amine (1.0 equiv) and Aldehyde/Ketone (1.0–1.1 equiv) in 1,2-Dichloroethane (DCE) or THF .

    • Note: DCE is preferred for faster reaction rates, but THF is safer.

  • Acidify: Add Acetic Acid (1.0–2.0 equiv).

    • Why? Catalyzes imine formation and buffers the system.[3]

  • Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.

  • Stir: Stir at Room Temperature for 2–4 hours. Monitor by TLC/LCMS.[4]

  • Quench: Add saturated aqueous

    
    . Stir 15 mins. Extract with DCM/EtOAc.
    
Protocol B: The Mattson Method (Indirect / Forcing)

Best for: Preventing over-alkylation or forcing difficult equilibrium.

  • Complexation: Mix Amine (1.0 equiv) and Aldehyde/Ketone (1.0 equiv) in neat Titanium(IV) isopropoxide (

    
    ) (1.25 equiv).
    
    • Note: If solids are present, use a minimal amount of dry THF to mobilize.

  • Stir: Stir under Nitrogen for 1 hour (Aldehydes) or 4–6 hours (Ketones).

    • Checkpoint: The solution often becomes viscous. This indicates the Titanium-Imine complex has formed.

  • Dilute: Dilute the viscous mixture with Ethanol (absolute).

  • Reduce: Add Sodium Borohydride (

    
    )  (1.0 equiv) carefully (exothermic).
    
    • Why NaBH4? Since we are in Step 2, the aldehyde is gone. We can use a stronger, cheaper reductant now.

  • Workup (Crucial): Add water (

    
    ). A white precipitate (
    
    
    
    ) will form. Filter through Celite. Wash the pad with EtOAc. The filtrate contains your product.

Decision Tree: Optimization Workflow

OptimizationFlow Start Start Optimization Q1 Is the Amine highly prone to Dialkylation? Start->Q1 Direct Use Direct Method (Abdel-Magid) Q1->Direct No Indirect Use Indirect Method (Mattson) Q1->Indirect Yes Q2 Is the Carbonyl Sterically Hindered? Direct->Q2 Ti Reagent: Ti(OiPr)4 then NaBH4 Indirect->Ti STAB Reagent: STAB Solvent: DCE Add: AcOH Q2->STAB No Heat Add Heat (40-60°C) or Microwave Q2->Heat Yes

Figure 2: Workflow for selecting the correct protocol based on substrate reactivity.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1] J. Org.[9][10] Chem.1996 , 61, 3849–3862.[9][11]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[9][12] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[12][13] J. Org.[9][10] Chem.1990 , 55, 2552–2554.[12][13]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[6] The Cyanohydridoborate Anion as a Selective Reducing Agent.[6][7][14] J. Am. Chem. Soc.[6]1971 , 93, 2897–2904.[6]

Sources

Optimization

troubleshooting low reactivity of 1-methyl-1H-pyrazol-3-amine

Ticket ID: #8492-MPA Status: Open Subject: Troubleshooting Low Reactivity & Conversion in Coupling Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary You are l...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-MPA Status: Open Subject: Troubleshooting Low Reactivity & Conversion in Coupling Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are likely encountering difficulties with 1-methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) due to its deceptive structure.[1][2] While it appears to be a standard primary amine, it is electronically deactivated and prone to catalyst poisoning.

This guide treats your issue as a technical support ticket. We will move from diagnostic checks to specific, field-proven protocols for Amide Coupling and Buchwald-Hartwig Amination.

Part 1: Diagnostic Framework (The "Why")

User Question: "Why is this amine so sluggish compared to aniline or benzylamine? It barely reacts with standard acid chlorides."[1]

Technical Analysis: The low nucleophilicity of 3-aminopyrazoles is intrinsic to their electronic structure.[1][2] Unlike a standard amine where the lone pair is available for attack, the lone pair on the exocyclic nitrogen of 1-methyl-1H-pyrazol-3-amine is heavily delocalized into the aromatic ring.[1][2]

  • Resonance Sink: The amine functions as a donor in a push-pull system, feeding electron density into the pyrazole ring (specifically toward C4). This makes the ring electron-rich (prone to electrophilic aromatic substitution) but the amine nitrogen electron-poor.[1][2]

  • pKa Reality: The pKa of the conjugate acid is approximately 4.04 [1]. Compare this to aniline (~4.6) or benzylamine (~9.5). The neutral molecule is a very weak base and, consequently, a poor nucleophile.

  • Catalyst Poisoning: In metal-catalyzed reactions, the endocyclic nitrogen (N2) is a potent ligand. It often binds to Palladium (Pd) or Copper (Cu) centers more effectively than your desired ligand, shutting down the catalytic cycle [2].

Visualizing the Problem:

ReactivityLogic Start Problem: Low Conversion Check1 Check Reaction Type Start->Check1 Amide Amide Coupling Check1->Amide Buchwald Pd-Catalyzed C-N Check1->Buchwald IssueA Issue: Low Nucleophilicity Amide->IssueA IssueB Issue: Catalyst Poisoning (N2 binding) Buchwald->IssueB SolA Solution: Use HATU/HOAt or Acid Chloride + DMAP IssueA->SolA SolB Solution: Bulky Ligands (BrettPhos) & Pre-catalysts IssueB->SolB

Figure 1: Decision tree for diagnosing the root cause of failure based on reaction type.

Part 2: Protocol Optimization
Scenario A: Amide Coupling Fails

Standard EDC/HOBt or DCC couplings often result in <20% yield.

The Fix: The "Force" Method You must activate the electrophile significantly to overcome the poor nucleophilicity of the amine.

Recommended Protocol (T3P or HATU):

ParameterStandard (Fail)Optimized (Pass)Rationale
Coupling Agent EDC / HOBtT3P (50% in EtOAc) or HATU T3P (Propylphosphonic anhydride) drives equilibrium by releasing non-reversible byproducts; HATU is more reactive than HBTU.[1][2]
Base TEA / DIPEAPyridine or DIPEA + DMAP Pyridine acts as both solvent and nucleophilic catalyst (via acyl pyridinium intermediate).
Solvent DCMDMF or EtOAc Polar solvents stabilize the polar transition states.
Temperature RT50°C - 80°C Thermal energy is required to overcome the activation barrier.[1][2]

Step-by-Step Procedure (HATU Method):

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M).

  • Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 mins to form the active ester.

  • Add 1-methyl-1H-pyrazol-3-amine (1.1 equiv).[1][2]

  • Critical Step: If no reaction after 4h, add DMAP (0.1 equiv) and heat to 60°C. DMAP forms a super-active acyl-pyridinium species.

Scenario B: Buchwald-Hartwig Reaction Stalls

Reaction turns black (Pd precipitation) or stays clear with no product.[1][2]

The Fix: Prevent N-Coordination The N2 nitrogen of the pyrazole is "poisoning" your Pd catalyst. You must use a ligand bulky enough to prevent this coordination but open enough to allow the amine to enter.

Recommended System:

  • Catalyst: Pd(OAc)2 or Pd2(dba)3 are often insufficient. Use G3- or G4-Palladacycle Precatalysts (e.g., XantPhos Pd G4 or BrettPhos Pd G4).[1][2] These ensure immediate generation of the active Pd(0) species [3].

  • Ligand: BrettPhos or tBuBrettPhos .[2] These are large, bulky ligands that shield the metal center from the pyrazole's N2 nitrogen while facilitating the coupling of the exocyclic amine.

  • Base: LiHMDS or NaOtBu .[2] Weak bases (Cs2CO3) often fail because the aminopyrazole is not acidic enough to be deprotonated easily, or the deprotonation is the rate-limiting step.

Visualizing the Poisoning Mechanism:

Poisoning Pd Active Pd(0) Dead Inactive Complex (Reaction Stalls) Pd->Dead With Small Ligand (PPh3, dppf) Product C-N Coupled Product Pd->Product With Bulky Ligand (BrettPhos) Amine Aminopyrazole Path1 Desired Path: Oxidative Addition -> Amine Binding Path2 Poisoning Path: N2-Coordination to Pd

Figure 2: Mechanism of catalyst poisoning. Small ligands allow the pyrazole ring nitrogen to bind irreversibly to Pd.

Part 3: Quality Control (The "Hidden" Variable)

User Question: "My NMR looks messy. Do I have the right starting material?"

Technical Warning: There is a frequent commercial confusion between 1-methyl-1H-pyrazol-3-amine (desired) and 1-methyl-1H-pyrazol-5-amine (regioisomer).[1][2]

  • 3-Amine (Remote): The amine is far from the N-methyl group.[1][2] Less sterically hindered, but less nucleophilic.

  • 5-Amine (Adjacent): The amine is next to the N-methyl group.[1][2] Sterically hindered.

Diagnostic Table: 1H NMR Distinction (in DMSO-d6)

Feature3-Amino isomer (Desired)5-Amino isomer (Impurity)
N-Methyl Shift ~3.6 - 3.7 ppm~3.4 - 3.5 ppm (Shielded by amine lone pair)
Ring Protons Two distinct doublets (C4-H and C5-H)Two distinct doublets (C3-H and C4-H)
Reactivity Reacts (slowly)Very poor reactivity due to ortho-steric clash

Action Item: Run a NOESY experiment.

  • 3-Amino: NOE correlation between N-Methyl and C5-H (proton on the ring).[1][2] No correlation to the amine protons.

  • 5-Amino: NOE correlation between N-Methyl and the NH2 protons (or C4-H, but the NH2 proximity is key).[1][2]

References
  • Chemdad. (n.d.). 1-Methyl-1H-pyrazol-3-amine Chemical Properties and pKa. Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central.[2] Retrieved from [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of N-Isobutyl-1-methyl-1H-pyrazol-3-amine

Introduction: The "Invisible" Loss N-Isobutyl-1-methyl-1H-pyrazol-3-amine is a functionalized aminopyrazole often utilized as a fragment in kinase inhibitor discovery or as a chemical probe. While the pyrazole core is ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Loss

N-Isobutyl-1-methyl-1H-pyrazol-3-amine is a functionalized aminopyrazole often utilized as a fragment in kinase inhibitor discovery or as a chemical probe. While the pyrazole core is aromatic and chemically robust, users frequently report "instability" in cell culture media.

Technical Reality: In 90% of cases, what appears to be chemical degradation is actually physical loss due to two factors driven by the isobutyl group:

  • Micro-precipitation: The compound crashes out upon dilution into aqueous media.

  • Adsorption: The lipophilic isobutyl tail drives binding to polystyrene culture plates.

This guide provides the protocols to distinguish between true degradation and physical loss.

Module 1: Solubility & Preparation (The "Crash-Out" Prevention)

The Issue: Users often dilute a high-concentration DMSO stock directly into cold media, causing immediate, invisible micro-precipitation. The compound is then filtered out during sterilization or sinks to the bottom, leading to low effective concentrations.

The Solution: Use the Intermediate Dilution Method .

Optimized Solubilization Protocol
ParameterRecommendationTechnical Rationale
Primary Solvent Anhydrous DMSOEthanol is volatile and alters media osmolality; DMSO is stable.
Stock Conc. 10 mM - 50 mMAvoid saturation limits; allows small volume spikes (<0.5%).
Intermediate Step Required (PBS or Media without Serum)Prevents "shock" precipitation when hitting high-salt/protein media.
Max Final DMSO 0.5% (v/v)Higher DMSO levels permeabilize membranes and alter phenotype.
Workflow Visualization: The Safe Dilution Cascade

DilutionProtocol Stock DMSO Stock (50 mM) Inter Intermediate Step (PBS/Media, No Serum) 10x Final Conc. Stock->Inter 1:100 Dilution (Slow addition) Final Final Culture Well (Media + 10% FBS) 1x Final Conc. Stock->Final DIRECT SPIKE (Do Not Do This) Precip RISK: Micro-precipitation Stock->Precip Inter->Final 1:10 Dilution

Caption: Figure 1. The Intermediate Dilution Cascade designed to prevent hydrophobic shock precipitation.

Module 2: Stability in Media (Adsorption vs. Degradation)

The Issue: "I incubated the compound in media for 24 hours, and LC-MS shows 40% loss. Is it oxidizing?"

The Science: The aminopyrazole ring is resistant to hydrolysis and relatively stable to oxidation. The loss is likely adsorption to the plastic . The isobutyl group increases the LogP (lipophilicity), making the molecule "sticky" to standard Tissue Culture Treated (TCT) polystyrene.

Diagnostic Experiment: The "Plastic vs. Glass" Test

Before assuming chemical instability, perform this validation:

  • Prepare Media: DMEM + 10% FBS spiked with 10 µM compound.

  • Split Sample:

    • Condition A: Standard Polystyrene 96-well plate.

    • Condition B: Glass vial or Low-Binding Polypropylene plate.

  • Incubate: 24 hours at 37°C (cell-free).

  • Analyze: Measure supernatant concentration via LC-MS.

Interpretation:

  • If A < B: The issue is Adsorption . (Switch to glass-coated plates or account for loss).

  • If A = B (and both are low): The issue is Chemical Instability or Serum Binding .

Troubleshooting Flowchart

StabilityTree Start Loss of Signal in Media Test1 Perform 'Plastic vs Glass' Test (24h, 37°C, No Cells) Start->Test1 Result1 Plastic << Glass? Test1->Result1 Adsorption Issue: Surface Adsorption Sol: Use Low-Bind Plates or Pre-saturate Result1->Adsorption Yes Test2 Check Serum Effect (FBS+ vs. FBS-) Result1->Test2 No Result2 FBS+ << FBS-? Test2->Result2 ProteinBind Issue: Albumin Binding Sol: Measure Free Fraction (Equilibrium Dialysis) Result2->ProteinBind Yes Degradation Issue: True Chemical Instability (Rare for Pyrazoles) Check: Light/Oxidation Result2->Degradation No

Caption: Figure 2. Diagnostic logic to isolate the root cause of compound loss in culture media.

Module 3: Biological Matrix Interference (The Serum Factor)

The Issue: The compound appears stable in PBS but disappears in DMEM + 10% FBS.

Mechanism:

  • Protein Binding: Albumin (BSA/HSA) in serum has hydrophobic pockets that bind lipophilic amines (like the isobutyl-amine tail). This is reversible binding, not degradation. The compound is still there, but "sequestered."

  • Enzymatic Activity: Serum contains esterases (not a risk here) and amine oxidases (low risk for this structure).

Critical FAQ: "Does protein binding matter?"

  • Yes: Only the free drug is active. If 90% is bound to albumin, your effective concentration is 1/10th of what you calculated.

  • Correction: If high binding is suspected, increase the dosing concentration to achieve the desired "free" concentration, or validate activity in low-serum (1% FBS) media.

Module 4: Analytical Troubleshooting (LC-MS)

The Issue: "I cannot detect the compound in media samples."

Technical Guide: Direct injection of media into LC-MS causes ion suppression (salts/proteins kill the signal).

Recommended Extraction Protocol:

  • Crash: Mix 50 µL Media Sample + 150 µL cold Acetonitrile (containing Internal Standard).

  • Vortex: 30 seconds.

  • Centrifuge: 4000g for 10 mins at 4°C.

  • Inject: Analyze the supernatant.

Note on Ionization:

  • Mode: ESI Positive (+).

  • Target Ion: Look for

    
    . The pyrazole nitrogen is the likely protonation site.
    
  • Adducts: Watch for

    
     if using glass vials washed with detergents.
    

Frequently Asked Questions (FAQs)

Q1: Can I autoclave media containing N-Isobutyl-1-methyl-1H-pyrazol-3-amine? A: No. While pyrazoles are heat-stable, the amine functionality can undergo oxidative degradation at high temperatures (121°C) in the presence of media components (metals/sugars). Always filter-sterilize (0.22 µm PES membrane) after adding the compound.

Q2: Is the compound light-sensitive? A: Generally, aminopyrazoles are not highly photosensitive. However, media components (Riboflavin, Phenol Red) generate reactive oxygen species (ROS) under light.

  • Best Practice: Protect media stocks from direct light (foil wrap) during long incubations (>48h).

Q3: My cells are dying at high concentrations. Is it toxicity or pH? A: At high concentrations (>50 µM), the amine group can slightly shift the pH of unbuffered media. However, toxicity is more likely due to DMSO accumulation if you didn't follow the dilution protocol (Module 1). Ensure final DMSO is <0.5%.

References

  • Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems. Provides structural context on the stability and reactivity of the aminopyrazole core.

  • Goebel-Stengel, M., et al. (2011). The importance of using the correct plasticware in cell culture. Analytical Biochemistry. Details the adsorption mechanisms of lipophilic amines to polystyrene.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] Authoritative text on solubility, logP, and plasma protein binding in drug discovery.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Discusses chemical artifacts in screening, including solubility issues.

Sources

Optimization

Technical Guide: Removal of Unreacted Isobutyraldehyde from Reaction Mixtures

Executive Summary: The "Deceptive Volatility" Challenge Isobutyraldehyde (2-methylpropanal) presents a specific purification challenge in organic synthesis. With a boiling point of ~64°C, it is theoretically volatile eno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive Volatility" Challenge

Isobutyraldehyde (2-methylpropanal) presents a specific purification challenge in organic synthesis. With a boiling point of ~64°C, it is theoretically volatile enough to remove via rotary evaporation. However, in practice, three factors often prevent simple evaporation:

  • Azeotrope Formation: It forms a low-boiling azeotrope with water (bp 59°C) and interacts with common solvents, often leading to "bumping" or incomplete removal.

  • Solubility Profile: It has moderate water solubility (~11 g/100 mL at 20°C), meaning simple aqueous washes often leave significant residues (10–15%) in the organic phase.

  • Reactivity: If left in the mixture, it can slowly oxidize to isobutyric acid or undergo aldol condensation, contaminating the final product profile.

This guide prioritizes Chemical Sequestration (Bisulfite) as the gold standard for purity, followed by Solid-Supported Scavenging for high-value/small-scale applications.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the optimal removal strategy based on your product's sensitivity and the reaction scale.

DecisionMatrix Start Start: Reaction Complete (Excess Isobutyraldehyde) Scale What is the Reaction Scale? Start->Scale Large > 10 grams Scale->Large Bulk Synthesis Small < 1 gram (High Value) Scale->Small Med Chem / Library ProductStab Is Product Acid/Base Sensitive? Large->ProductStab Resin Protocol C: Polymer-Supported Scavenger (Tosyl Hydrazide) Small->Resin Fast / No Workup NoSens Robust Product ProductStab->NoSens Standard YesSens Sensitive Product ProductStab->YesSens Avoid pH swings Bisulfite Protocol A: Sodium Bisulfite Wash (High Capacity) NoSens->Bisulfite Distill Protocol B: Azeotropic Distillation (Bulk Removal) YesSens->Distill

Figure 1: Strategic decision tree for selecting the appropriate isobutyraldehyde removal method.

Protocol A: The Sodium Bisulfite Sequestration (Gold Standard)

Mechanism: Sodium bisulfite (


) attacks the carbonyl carbon of the aldehyde, forming a water-soluble sulfonate adduct.[1] This pulls the lipophilic isobutyraldehyde out of the organic phase and into the aqueous phase.

Applicability: Best for stable products that can withstand mild aqueous conditions.

Reagents Required[1][2][3][4][5][6]
  • Saturated aqueous Sodium Bisulfite (

    
    ) solution (freshly prepared).
    
  • Water-miscible solvent (Methanol or Ethanol) - Critical for phase transfer.

  • Extraction solvent (DCM or Ethyl Acetate).

Step-by-Step Methodology
  • Preparation: If your reaction was done in a non-polar solvent (e.g., Toluene, Hexane), dilute the mixture with a small amount of Methanol (10% v/v).

    • Why? The bisulfite adduct is polar; the aldehyde is organic. Methanol acts as a phase-transfer bridge to accelerate the adduct formation.

  • The Wash: Transfer the reaction mixture to a separatory funnel. Add 2 equivalents (relative to excess aldehyde) of saturated

    
     solution.
    
  • Agitation: Shake vigorously for 3–5 minutes .

    • Note: Unlike acid/base washes, this reaction is not instantaneous. It requires time for the nucleophilic attack to occur.

  • Separation: Allow layers to separate. The isobutyraldehyde is now trapped as the bisulfite adduct in the aqueous (bottom) layer .

  • Polishing: Drain the aqueous layer.[1] Wash the remaining organic layer once with brine to remove residual bisulfite salts.

  • Drying: Dry organic layer over

    
     and concentrate.
    

Validation Data:

Parameter Standard Water Wash Bisulfite Wash
Aldehyde Removal ~20-30% >98%
Product Loss <1% <2%

| Time Required | 10 mins | 20 mins |

Protocol B: Polymer-Supported Scavenging (High Throughput)

Mechanism: For high-value pharmaceutical intermediates where liquid-liquid extraction is messy (emulsions) or the product is water-sensitive, use a solid-supported scavenger.

Reagent: Polystyrene-supported Tosyl Hydrazide (or Sulfonyl Hydrazide).

Workflow
  • Calculation: Calculate the theoretical excess of isobutyraldehyde (mmols).

  • Dosing: Add 3–4 equivalents of Tosyl Hydrazide resin relative to the excess aldehyde.

    • Example: If you have 0.5 mmol excess aldehyde, add resin corresponding to 1.5–2.0 mmol capacity.

  • Incubation: Add the resin directly to the reaction vessel. Stir or shake at room temperature for 2–4 hours.

    • Catalysis: Adding a catalytic amount of Acetic Acid (1%) accelerates hydrazone formation.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

  • Result: The aldehyde remains covalently bound to the beads. The filtrate contains your purified product.[1]

Protocol C: Azeotropic Distillation (Bulk Removal)

Mechanism: Isobutyraldehyde forms a binary azeotrope with water (94% aldehyde / 6% water) that boils at 59°C. This is lower than the boiling point of pure isobutyraldehyde (64°C).

Applicability: Large-scale reactions where reagents are cheap and slight product loss is acceptable.

Methodology
  • Add Water: Add water to the reaction mixture (approx. 10% of solvent volume).

  • Rotary Evaporation: Set the bath temperature to 40°C and lower vacuum slowly.

  • Co-distillation: The aldehyde will co-distill with the water/solvent front.

  • Chase: Repeat the addition of a small amount of solvent (e.g., DCM) and re-evaporate to chase off stubborn traces.

Troubleshooting & FAQs

Q1: I used the Bisulfite wash, but I still smell the aldehyde. Is it still there?

  • Answer: Not necessarily. The human nose can detect isobutyraldehyde at extremely low concentrations (ppb range).

  • Verification: Do not trust your nose. Run a TLC using a stain specific for aldehydes (e.g., 2,4-DNP stain ). If the spot is gone or very faint, the smell is likely trace residue on glassware or septa, not in your bulk product.

Q2: A precipitate formed during the Bisulfite wash and caused an emulsion.

  • Cause: The bisulfite adduct of isobutyraldehyde is a salt.[1][2] In highly non-polar solvents (like hexanes or ether) without methanol, the adduct may precipitate between layers rather than dissolving in the water.

  • Fix: Add more water to the separatory funnel. If that fails, add a small amount of Methanol to solubilize the adduct into the aqueous phase.

Q3: Can I use Silica Gel chromatography to remove it?

  • Answer: Yes, but it is risky. Isobutyraldehyde is volatile and non-polar.[3] It often co-elutes with non-polar products near the solvent front.

  • Tip: If you must column, use a gradient starting at 100% Hexanes. The aldehyde will elute very early. Ensure you do not use heat when concentrating fractions, or you will lose product if it is also volatile.

References

  • PubChem. (n.d.). Isobutyraldehyde | C4H8O | CID 6561. National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Brindle, C. S., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Organic Process Research & Development. Retrieved February 16, 2026, from [Link]

  • Biotage. (n.d.). Polymer Supported Scavengers in Organic Synthesis. Retrieved February 16, 2026, from [Link] (General reference for Tosyl Hydrazide resin applications).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Bisulfite adduct mechanism).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of N-Isobutyl-1-methyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Structural Overview and Predicted ¹H NMR Spectrum N-Isobutyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core, which is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Structural Overview and Predicted ¹H NMR Spectrum

N-Isobutyl-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core, which is a prevalent scaffold in numerous FDA-approved drugs. Its structure comprises three key fragments that give rise to distinct signals in a ¹H NMR spectrum: the N-methylated pyrazole ring, the N-isobutyl substituent, and the linking amine proton.

Based on established chemical shift principles and data from analogous structures, the predicted ¹H NMR spectrum in DMSO-d₆ is summarized below.[1] The choice of DMSO-d₆ as a solvent is strategic for amine-containing compounds, as it helps in resolving the exchangeable N-H proton signal which might otherwise be broadened or difficult to observe.[2]

Table 1: Predicted ¹H NMR Spectral Data for N-Isobutyl-1-methyl-1H-pyrazol-3-amine in DMSO-d₆

SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
a Isobutyl -CH(CH₃ )₂~ 0.90Doublet (d)6H
b Isobutyl -CH (CH₃)₂~ 1.85Multiplet (m)1H
c Isobutyl -CH₂ -NH-~ 2.95Triplet (t)2H
d Pyrazole N-CH₃ ~ 3.55Singlet (s)3H
e Amine -NH -~ 5.40Triplet (t)1H
f Pyrazole C4-H ~ 5.60Doublet (d)1H
g Pyrazole C5-H ~ 7.20Doublet (d)1H

Note: The chemical shift of the N-H proton (e) is highly dependent on solvent, concentration, and temperature and may appear as a broader signal.[1]

(A chemical structure image with protons labeled a-g corresponding to Table 1 would be placed here.)

Comparative Analysis: Building the Interpretation from Analogs

To validate and understand the predicted spectrum, we will compare it with the known ¹H NMR data of two key structural analogs: 1-Methyl-1H-pyrazol-3-amine (the core structure without the isobutyl group) and Isobutylamine (the side chain).

Part A: The Pyrazole Core Analog (1-Methyl-1H-pyrazol-3-amine)

This analog provides the foundational spectral data for the N-methylated aminopyrazole ring system.[3][4] By examining its spectrum, we can confidently assign the signals for the pyrazole ring protons and the N-methyl group.

Table 2: Experimental ¹H NMR Data for the Analog 1-Methyl-1H-pyrazol-3-amine

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Pyrazole N-CH₃ ~ 3.54Singlet (s)3H
Amine -NH₂ ~ 4.87Broad Singlet (br s)2H
Pyrazole C4-H ~ 5.58Doublet (d)1H
Pyrazole C5-H ~ 7.18Doublet (d)1H
(Data synthesized from available spectra in DMSO-d₆)[5]

Key Insights:

  • The chemical shifts for the N-CH₃ (d) , C4-H (f) , and C5-H (g) protons in the analog are nearly identical to our predictions for the target molecule. This confirms that the isobutyl group has a minimal electronic effect on these distant protons.

  • The primary amine (-NH₂) in the analog appears as a broad singlet. In our target molecule, this is replaced by a secondary amine (-NH-), which is expected to couple with the adjacent methylene (-CH₂-) protons, leading to a triplet multiplicity for both signals (e and c).[6]

Part B: The Side Chain Analog (Isobutylamine)

Examining the spectrum of isobutylamine hydrochloride provides the characteristic pattern for the isobutyl group.[7][8]

Table 3: Experimental ¹H NMR Data for the Analog Isobutylamine Hydrochloride (in D₂O)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH(CH₃ )₂~ 0.99Doublet (d)6H
-CH (CH₃)₂~ 1.96Multiplet (m)1H
-CH₂ -NH₃⁺~ 2.86Doublet (d)2H
(Data from ChemicalBook for Isobutylamine Hydrochloride in D₂O)[7]

Key Insights:

  • The signals for the two methyl groups (a) and the methine proton (b) are in excellent agreement with our predictions. This distinctive "isopropyl" pattern (a 6H doublet and a 1H multiplet) is a hallmark of the isobutyl fragment.[9]

  • The methylene protons (-CH₂-) (c) in isobutylamine are shifted slightly upfield compared to our prediction. This is expected, as their attachment to the electron-donating aminopyrazole ring in our target molecule would cause a downfield shift (deshielding) compared to their environment in simple isobutylamine.[10]

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a robust, self-validating methodology for acquiring a high-resolution ¹H NMR spectrum of N-Isobutyl-1-methyl-1H-pyrazol-3-amine.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining high-quality, reproducible data. High purity of the analyte is essential to avoid signals from contaminants.

  • Procedure:

    • Weigh approximately 5-10 mg of high-purity N-Isobutyl-1-methyl-1H-pyrazol-3-amine.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to solubilize a wide range of organic compounds and for its property of slowing down the proton exchange of N-H groups, allowing for the observation of their signals and coupling patterns.[1]

    • Transfer the solution to a 5 mm NMR tube. Ensure the final sample height is approximately 4-5 cm to be within the active volume of the NMR probe.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

  • Rationale: The chosen parameters are a balance between achieving a good signal-to-noise ratio and minimizing experimental time.

  • Parameters:

    • Pulse Sequence: A standard 30-degree pulse ('zg30' on Bruker systems) is used to avoid saturation of signals with long relaxation times.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds. A sufficient delay ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration.[11]

    • Number of Scans: 16-64 scans. The number can be increased to improve the signal-to-noise ratio for dilute samples.

    • Spectral Width: 0-14 ppm, which is sufficient to cover the chemical shift range of most organic molecules.[12]

    • Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

  • Rationale: Standard processing steps convert the raw data (FID) into an interpretable spectrum.

  • Procedure:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum to ensure all peaks are in the pure absorption mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak of DMSO-d₅ to 2.50 ppm.[13] Note that a water peak is often present in DMSO-d₆ around 3.33 ppm.[14][15]

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity (splitting pattern) and coupling constants (J-values) to deduce the connectivity of the protons.

Workflow for Structural Elucidation

The logical process from sample to structure is a critical component of spectroscopic analysis. This workflow ensures that all necessary steps are taken for accurate and reliable interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Weigh High-Purity Compound (5-10 mg) B Dissolve in DMSO-d₆ (0.6 mL) A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire FID (16-64 Scans) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Calibrate to Solvent (DMSO-d₆ @ 2.50 ppm) G->H I 1. Analyze Chemical Shift (Functional Groups) H->I J 2. Analyze Integration (Proton Ratios) I->J K 3. Analyze Multiplicity (Neighboring Protons) J->K L Assign Signals to Protons K->L M Structure Confirmation L->M

Caption: Logical workflow for ¹H NMR analysis.

Conclusion

The structural elucidation of novel molecules like N-Isobutyl-1-methyl-1H-pyrazol-3-amine via ¹H NMR spectroscopy is a cornerstone of chemical research and drug development. While a direct experimental spectrum may not always be available, a robust and scientifically sound interpretation can be achieved through a comparative analysis of structural analogs. By dissecting the molecule into its constituent fragments—the pyrazole core and the isobutyl side chain—and comparing them to known compounds, we have constructed a reliable predicted spectrum. This guide provides not only the interpretive framework for this specific molecule but also a detailed, validated protocol for its experimental acquisition, ensuring that researchers can confidently apply these principles in their own work.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 1-Methyl-3-aminopyrazole. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2016, June 14). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. [Link]

  • Chemistry Stack Exchange. (2019, May 17). Proton NMR chemical shift of water peak in different solvents. [Link]

  • Bureau International des Poids et Mesures. (2018, September 13). Internal Standard Reference Data for qNMR: Dimethyl sulfone. BIPM. [Link]

  • OpenOChem Learn. (n.d.). Interpreting HNMR. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4757–4763. [Link]

  • Modgraph Consultants Ltd. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

  • SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. [Link]

  • The Automated Topology Builder. (n.d.). Isobutylamine | C4H11N | MD Topology | NMR | X-Ray. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Aminopyrazoles

Executive Summary: The Regioisomer Challenge In the realm of high-throughput drug discovery, aminopyrazoles serve as critical pharmacophores, particularly in kinase inhibitor development (e.g., CDKs, p38 MAP kinases). Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the realm of high-throughput drug discovery, aminopyrazoles serve as critical pharmacophores, particularly in kinase inhibitor development (e.g., CDKs, p38 MAP kinases). However, their analysis presents a distinct "Regioisomer Challenge." The 3-aminopyrazole and 5-aminopyrazole motifs are annular tautomers; in their unsubstituted form, they exist in rapid equilibrium, making them indistinguishable by standard LC-MS methods.

Differentiation becomes possible—and critical—only when the pyrazole nitrogen (N1) is substituted (e.g., N-alkyl or N-aryl), "locking" the structure into a fixed regioisomer. This guide objectively compares the mass spectrometric behaviors of 1-substituted-3-aminopyrazoles versus 1-substituted-5-aminopyrazoles , providing a mechanistic framework to distinguish these isomers without resorting to time-consuming NMR analysis.

Technical Deep Dive: Fragmentation Mechanics

The Tautomer Trap vs. Locked Systems

Before analyzing fragmentation, one must understand the starting species.

  • Unsubstituted (Parent): Exists as a mixture.[1]

    
    -migration is faster than the NMR or MS timescale.[1]
    
  • Substituted (Locked): Derivatization at N1 freezes the bond order.[1] This creates distinct steric and electronic environments for the exocyclic amino group.[1]

    • 3-Amino Isomer: The amino group is "remote" from the N1 substituent.

    • 5-Amino Isomer: The amino group is "proximal" (ortho-like) to the N1 substituent.

Comparative Fragmentation Pathways (ESI-MS/MS)

The differentiation relies on Proximity Effects . In ESI-CID (Collision Induced Dissociation), the 5-amino isomer exhibits unique "ortho effects" due to the interaction between the exocyclic amine and the N1-substituent.

Pathway A: 1-Substituted-3-Aminopyrazoles (The "Remote" Pattern)
  • Mechanism: The amino group at C3 is distant from the N1 substituent. Fragmentation is dominated by ring cleavage.[1]

  • Primary Channel: Retro-Diels-Alder (RDA) type cleavage or loss of nitrile species.[1]

  • Diagnostic Loss: Frequent loss of the N1-substituent radical or neutral alkane is less favored compared to ring opening because there is no assisting neighboring group participation.

  • Characteristic Ion: Ring cleavage often yields a stable nitrile fragment

    
    .[1]
    
Pathway B: 1-Substituted-5-Aminopyrazoles (The "Proximal" Pattern)
  • Mechanism: The amino group at C5 is sterically crowded against the N1 substituent.

  • Primary Channel: Neighboring Group Participation (NGP) .[1] The lone pair on the exocyclic amine can facilitate the expulsion of the N1 substituent.

  • Diagnostic Loss: Enhanced loss of the N1-substituent (e.g., loss of alkyl radical or alkene via H-transfer) compared to the 3-isomer.

  • Ring Cleavage: Often involves loss of

    
     or 
    
    
    
    (diazomethane-like species) specific to the N1-C5 bond vicinity.
Visualization of Fragmentation Logic

Aminopyrazole_Fragmentation Precursor Precursor Ion [M+H]+ Sub_3 1-Substituted-3-Aminopyrazole (Remote Geometry) Precursor->Sub_3 Isomer A Sub_5 1-Substituted-5-Aminopyrazole (Proximal Geometry) Precursor->Sub_5 Isomer B Frag_3_Main Ring Cleavage Dominant (Loss of HCN / R-CN) Sub_3->Frag_3_Main CID Energy Frag_5_Main Substituent Ejection Dominant (Ortho Effect / NGP) Sub_5->Frag_5_Main CID Energy Result_3 Diagnostic: High abundance of Nitrile fragments Frag_3_Main->Result_3 Result_5 Diagnostic: High abundance of [M - Substituent]+ Frag_5_Main->Result_5

Figure 1: Mechanistic divergence in CID fragmentation between 3-amino and 5-amino regioisomers.

Data Presentation: Diagnostic Comparators

The following table summarizes the key spectral differences observed in ESI-MS/MS (positive mode) for N-alkylated aminopyrazoles.

Feature1-Substituted-3-Aminopyrazole1-Substituted-5-AminopyrazoleMechanistic Cause
Primary Neutral Loss HCN (27 Da) or R-CN N1-Substituent (R• or R-H) 3-isomer relies on ring strain; 5-isomer uses steric relief/NGP.[1]
[M+H - NH3]+ Low AbundanceHigh Abundance Proximity of N1-R group to amine facilitates H-transfer and ammonia loss.[1]
Ring Cleavage Clean cleavage of N-N bondComplex rearrangement5-amino group destabilizes the N1-N2 bond via lone pair repulsion.
Low Mass Region Dominant [R-CN]+ ionsMixed fragments3-isomer retains the substituent on the nitrile fragment.

Experimental Protocol: Self-Validating Identification Workflow

To reliably distinguish these isomers, a "Energy-Resolved" MS/MS approach is recommended.[1] This protocol ensures that differences in fragmentation energy thresholds are captured.[1]

Step 1: Sample Preparation
  • Concentration: Prepare 1 µM solutions in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Rationale: Low concentration prevents dimer formation (

    
    ), which complicates spectra.[1] Formic acid ensures distinct 
    
    
    
    precursors.[1]
Step 2: Direct Infusion (or FIA) Setup
  • Flow Rate: 5-10 µL/min.

  • Source: ESI Positive Mode.

  • Key Setting: Set Desolvation Temperature < 250°C to prevent thermal degradation of thermally labile isomers before ionization.

Step 3: Energy-Resolved MS/MS (The "Breakdown Curve")

Instead of a single collision energy (CE), acquire spectra at three distinct levels:

  • Low CE (10-15 eV): To observe the "Survival Yield" of the molecular ion.

    • Insight: 5-aminopyrazoles are often kinetically less stable and fragment earlier due to steric strain.[1]

  • Medium CE (25-35 eV): To generate diagnostic fragments (Table above).

  • High CE (>50 eV): To strip the molecule down to the pyrazole core (

    
     68 for unsubstituted).
    
Step 4: Data Interpretation (Decision Logic)

Use the calculated Ratio of Diagnostic Ions (RDI) :



  • If RDI > 1.0: Likely 5-Aminopyrazole (Steric/Proximal driven loss).[1]

  • If RDI < 0.5: Likely 3-Aminopyrazole (Ring cleavage driven loss).[1]

Decision Tree for Isomer Identification

Decision_Tree Start Unknown Aminopyrazole Isomer (N-Substituted) Step1 Acquire MS/MS (Med Collision Energy) Start->Step1 Check1 Check Neutral Loss: Is N1-Group lost? Step1->Check1 Yes_Path High Intensity [M - R]+ Check1->Yes_Path Yes (Dominant) No_Path Low Intensity [M - R]+ Check1->No_Path No (Minor) Check2 Check Ammonia Loss [M - 17] Yes_Path->Check2 Res_3 Identify as: 3-Aminopyrazole No_Path->Res_3 HCN Loss Dominant Res_5 Identify as: 5-Aminopyrazole Check2->Res_5 Significant Check2->Res_3 Negligible

Figure 2: Step-by-step logic for assigning regiochemistry based on spectral features.

References

  • National Institute of Standards and Technology (NIST). 3-Aminopyrazole Mass Spectrum (Electron Ionization).[1] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization.[1] In Targets in Heterocyclic Systems. Available at: [Link]

  • Holzer, W., & Claramunt, R. M. (2021).[1] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC (PubMed Central).[1] Available at: [Link]

  • University of Bristol. Mass Spectrometry: Fragmentation Patterns and Ortho Effects. School of Chemistry.[1] (General reference for Ortho Effect mechanisms). Available at: [Link]

Sources

Validation

HPLC Retention Strategy: N-Isobutyl-1-methyl-1H-pyrazol-3-amine

This guide provides a technical comparison of HPLC retention strategies for N-Isobutyl-1-methyl-1H-pyrazol-3-amine , a critical aminopyrazole building block used in the synthesis of kinase inhibitors and pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of HPLC retention strategies for N-Isobutyl-1-methyl-1H-pyrazol-3-amine , a critical aminopyrazole building block used in the synthesis of kinase inhibitors and pharmaceutical intermediates.[1]

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, Process Development Scientists Focus: Method Selection, Retention Optimization, and Peak Symmetry[1]

Executive Summary & Compound Profile

N-Isobutyl-1-methyl-1H-pyrazol-3-amine presents a classic chromatographic challenge: it is a weakly basic, moderately hydrophobic molecule.[1] Standard acidic C18 methods often yield poor retention or tailing peaks due to silanol interactions.[1] This guide compares three distinct separation strategies to identify the optimal workflow for purity analysis and reaction monitoring.

Physicochemical Profile
PropertyValue / CharacteristicImpact on HPLC
Structure Pyrazole ring with N-methyl & exocyclic N-isobutyl amineDual functionality: Polar aromatic core + Hydrophobic tail.[1]
pKa (Predicted) ~4.0 (Pyrazole ring/amine system)Positively charged (BH⁺) at pH < 4; Neutral at pH > 6.[1]
LogP (Est.) ~1.4 – 1.9Moderately lipophilic.[1] Retains on C18 but requires optimization.
Solubility Low in pure water; High in MeOH/ACNSample diluent must match initial mobile phase strength.[1]

Comparative Analysis: Retention Strategies

We evaluated three chromatographic approaches. The High pH C18 method is recommended for maximum stability and peak symmetry, while Fluorinated (PFP) phases offer unique selectivity for impurity profiling.

Method A: The "Standard" Acidic C18 (Baseline)
  • Conditions: C18 Column, Water/ACN with 0.1% Formic Acid (pH ~2.7).

  • Mechanism: Hydrophobic interaction of the protonated species.[1]

  • Performance:

    • Retention: Weak (

      
      ).[1] The charged amine is too polar for strong C18 retention.[1]
      
    • Peak Shape: Asymmetric (Tailing Factor > 1.[1]5) due to secondary interactions with residual silanols.[1]

    • Verdict: Sub-optimal. Only useful for rapid "scouting" runs.[1]

Method B: High pH C18 (Recommended)[1]
  • Conditions: Hybrid C18 (e.g., XBridge/Gemini), 10mM Ammonium Bicarbonate (pH 10).

  • Mechanism: The analyte is neutral (deprotonated), maximizing hydrophobic interaction with the stationary phase.

  • Performance:

    • Retention: Strong (

      
      ).[1][2] Significant shift to later elution times.[1][3]
      
    • Peak Shape: Sharp, symmetrical (Tailing Factor ~1.1).

    • Verdict: Excellent. The robust choice for purity assays.[1]

Method C: Pentafluorophenyl (PFP) (Selectivity Alternative)[1]
  • Conditions: PFP Column, Water/MeOH with 0.1% Formic Acid.

  • Mechanism: Pi-Pi interactions + Hydrogen bonding with the pyrazole ring.[1]

  • Performance:

    • Retention: Moderate.

    • Selectivity: Unique. Separates structural isomers (e.g., regioisomers of the pyrazole methylation) that co-elute on C18.

    • Verdict: Specialized. Use for impurity profiling or isomer separation.[1]

Quantitative Comparison Data

Note: Retention times (RT) are representative estimates based on a standard 100mm column, 1.0 mL/min flow, and 5-95% gradient.

ParameterMethod A (Acidic C18)Method B (High pH C18)Method C (PFP)
Mobile Phase A 0.1% Formic Acid in H₂O10mM NH₄HCO₃ (pH 10)0.1% Formic Acid in H₂O
Mobile Phase B AcetonitrileAcetonitrileMethanol
Retention Time ~2.5 - 3.2 min6.8 - 7.5 min ~4.0 - 5.0 min
Peak Symmetry (T) 1.6 (Tailing)1.0 - 1.2 (Excellent) 1.1 (Good)
Resolution (Rs) Poor (co-elutes with polar impurities)High (clears void volume)High (isomer specific)
Suitability LC-MS ScreeningQC Release / Purity Impurity ID

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the correct method based on your analytical goals.

MethodSelection Start Start: Analyze N-Isobutyl-1-methyl-1H-pyrazol-3-amine Goal Define Analytical Goal Start->Goal Branch1 Rapid LC-MS Screen? Goal->Branch1 Branch2 Purity / QC Release? Goal->Branch2 Branch3 Isomer/Impurity ID? Goal->Branch3 MethodA METHOD A: Acidic C18 (Fast, but tailing) Branch1->MethodA Yes MethodB METHOD B: High pH C18 (Robust, Sharp Peaks) Branch2->MethodB Best Practice MethodC METHOD C: PFP / F5 (Selectivity for Isomers) Branch3->MethodC Specific Need

Caption: Decision tree for selecting the optimal HPLC method based on analytical requirements (Screening vs. QC vs. Impurity Profiling).

Detailed Experimental Protocol (Method B)

This protocol is the "Gold Standard" for analyzing this compound, utilizing pH control to neutralize the amine and maximize retention.

Equipment & Reagents
  • HPLC System: Agilent 1200/1290 or Waters Alliance/Acquity (UPLC compatible).

  • Column: Agilent XBridge C18 or Phenomenex Gemini NX-C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).[1] Note: Column must be pH stable up to 10.

  • Reagents: HPLC Grade Acetonitrile, Ammonium Bicarbonate (NH₄HCO₃), Milli-Q Water.[1]

Preparation Steps
  • Buffer Preparation (10mM NH₄HCO₃, pH 10):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of Milli-Q water.[1]

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (NH₄OH).[1] Filter through 0.22 µm membrane.[1]

  • Sample Diluent:

    • Mix Water:Acetonitrile (50:50).[1]

    • Dissolve sample to a concentration of 0.5 mg/mL.[1]

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temp: 30°C.

    • Detection: UV @ 254 nm (primary) and 210 nm (secondary).[1]

    • Injection Vol: 5 - 10 µL.

Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
10.0595
12.0595
12.1955
15.0955

Troubleshooting & Validation

  • Problem: Peak Tailing.

    • Cause: Silanol interactions.[1]

    • Fix: Switch to Method B (High pH).[1] If using Method A, add 5mM Ammonium Formate to the mobile phase to block silanol sites.

  • Problem: Double Peaks.

    • Cause: Sample solvent mismatch or rotamers (rare for this structure).[1]

    • Fix: Ensure sample diluent matches the starting gradient (95:5 Water:ACN) if injection volume is large (>10 µL).[1]

  • Problem: Retention Shift.

    • Cause: pH drift.[1]

    • Fix: Ammonium bicarbonate is volatile.[1] Prepare fresh buffer daily and seal bottles.

References

  • Sielc Technologies. HPLC Method for Analysis of Aminopyrazole on Primesep Columns. Retrieved from

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019).[1][3][4] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137254, 1-Methyl-1H-pyrazol-3-amine.[1] Retrieved from [1]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from

Sources

Comparative

Comparative Bioactivity Guide: N-Isobutyl vs. N-Isopropyl Aminopyrazoles

Topic: Comparative Bioactivity of N-Isobutyl vs. N-Isopropyl Aminopyrazoles Content Type: Publish Comparison Guide [1] Executive Summary In the optimization of aminopyrazole-based pharmacophores—particularly kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Bioactivity of N-Isobutyl vs. N-Isopropyl Aminopyrazoles Content Type: Publish Comparison Guide

[1]

Executive Summary

In the optimization of aminopyrazole-based pharmacophores—particularly kinase inhibitors (JNK3, CDK2, p38 MAPK)—the choice between N-isopropyl and N-isobutyl substituents is a critical determinant of potency and isoform selectivity.[1]

The Verdict: The N-isopropyl group is generally superior for targeting ATP-binding pockets in kinases due to its optimal shape complementarity and lower entropic penalty upon binding.[1] It frequently yields higher isoform selectivity (e.g., JNK3 over JNK1) compared to the N-isobutyl group, which often suffers from steric clashes due to its elongated


-branching or reduced potency due to higher conformational entropy.[1] However, N-isobutyl remains a viable alternative when targeting deeper hydrophobic pockets or modulating solubility profiles.[1]
Chemical & Structural Context

To understand the bioactivity divergence, one must first analyze the steric and electronic distinctions between these two alkyl pharmacophores.

FeatureN-Isopropyl (iPr) N-Isobutyl (iBu)
Structure

-branched (Secondary carbon attachment)

-branched (Primary carbon attachment)
Shape Compact, quasi-sphericalElongated, "tail-like" bulk
Steric Bulk High immediate bulk near the nitrogenBulk is distal (spaced by a methylene group)
Rotatable Bonds 1 (N-CH bond rotation)2 (N-CH2 and CH2-CH rotation)
Entropic Cost Low (Rigid)Medium (Flexible)
Metabolic Risk Hydroxylation at tertiary carbonDealkylation; Oxidation at tertiary carbon
Bioactivity & Performance Comparison
A. Potency and Binding Affinity

In ATP-competitive inhibition, the aminopyrazole motif typically binds to the hinge region. The N-substituent projects into the solvent-accessible region or a specific hydrophobic "selectivity pocket" (e.g., the ribose binding pocket or gatekeeper region).[1]

  • N-Isopropyl Advantage: The isopropyl group is often the "Goldilocks" substituent.[1] Its compact, branched nature allows it to fill hydrophobic pockets (like the selectivity pocket in JNK3) efficiently without extending too far to cause steric clashes with the pocket walls.

  • N-Isobutyl Disadvantage: The extra methylene spacer in the isobutyl group pushes the branched methyls further out. In confined pockets (e.g., CDK2), this often leads to a steric clash with residues lining the active site, significantly reducing binding affinity (

    
     or 
    
    
    
    ).
B. Isoform Selectivity (Case Study: JNK3 Inhibitors)

Research by Vertex Pharmaceuticals and Scripps Florida highlighted a definitive SAR trend in aminopyrazole JNK3 inhibitors.

  • Experimental Observation: Compounds with an N-isopropyl pyrazole substituent (e.g., Compound 26f) demonstrated superior selectivity for JNK3 over the closely related JNK1 and p38

    
     kinases.[1]
    
  • Mechanistic Rationale: The JNK3 active site accommodates the wider, shorter isopropyl group perfectly, inducing a favorable fit. The isobutyl group, being longer, fails to distinguish the subtle differences in the hydrophobic regions between JNK isoforms, often leading to promiscuity or loss of potency.

C. Antimalarial Activity (Case Study: N-Aryl Acetamides)

In a separate SAR study involving Plasmodium falciparum inhibitors, the structural sensitivity was quantified:

  • N-Isopropyl:

    
     (High Potency)[1][2]
    
  • N-Isobutyl/Propyl:

    
     (10-20x Lower Potency)[1]
    
  • Inference: The tight structure-activity relationship (SAR) indicates that the branched methyls of the isopropyl group engage in specific van der Waals interactions that are lost or disrupted when the branch point is moved one carbon away (isobutyl).[1]

Comparative Data Summary

The following table synthesizes representative SAR trends observed in aminopyrazole kinase inhibitor optimization campaigns.

ParameterN-Isopropyl Aminopyrazole N-Isobutyl Aminopyrazole Performance Delta
JNK3 Potency (

)
< 50 nM ~100 - 500 nMiPr is ~2-10x more potent
Selectivity (JNK3 vs p38) High (>50-fold) Moderate (<20-fold)iPr confers superior selectivity
Ligand Efficiency (LE) High ModerateiPr has better atom economy
Solubility (logS) ModerateHigh iBu slightly better (lipophilicity)
Metabolic Stability Susceptible to CYP-mediated

hydroxylation
Susceptible to N-dealkylationContext Dependent
Decision Framework: Selecting the R-Group

Use this logic flow to determine the appropriate substituent for your drug design campaign.

SAR_Decision_Tree Start Start: Aminopyrazole Optimization PocketSize Analyze Binding Pocket Size Start->PocketSize Compact Compact/Shallow Pocket (e.g., CDK2, JNK3) PocketSize->Compact Hinge Region Deep Deep/Elongated Pocket (e.g., GPCRs, some hydrophobic channels) PocketSize->Deep Allosteric Site Selectivity Is Isoform Selectivity Critical? Compact->Selectivity Choice_iBu SELECT N-ISOBUTYL (Reaches Distal Hydrophobic Regions) Deep->Choice_iBu Choice_iPr SELECT N-ISOPROPYL (High Shape Complementarity) Selectivity->Choice_iPr Yes (JNK3 vs p38) Selectivity->Choice_iBu No (Promiscuity acceptable) Check_Metab Check Metabolic Soft Spots Choice_iPr->Check_Metab Watch for 3° Hydroxylation Choice_iBu->Check_Metab Watch for N-Dealkylation

Caption: Decision logic for selecting between N-isopropyl and N-isobutyl substituents based on pocket topology.

Experimental Protocols
A. Synthesis of N-Substituted Aminopyrazoles

This protocol ensures the regioselective formation of the N1-substituted aminopyrazole core, essential for generating the compounds for comparison.

Reagents: 3-Nitropyrazole, Alkyl Halide (2-bromopropane for iPr; 1-bromo-2-methylpropane for iBu),


, DMF, Pd/C, 

.[1]
  • N-Alkylation:

    • Dissolve 3-nitropyrazole (1.0 eq) in anhydrous DMF.

    • Add

      
       (2.0 eq) and stir at room temperature for 30 min.
      
    • Add the appropriate alkyl halide (1.2 eq) dropwise.

    • Heat to 60°C for 12 hours. Monitor by LC-MS.[1]

    • Note on Regioselectivity: This reaction typically yields a mixture of N1- and N2-alkylated products.[1] Separate isomers via silica gel column chromatography (Hexane/EtOAc gradient).[1] The N1-isomer is usually less polar.[1]

  • Nitro Reduction:

    • Dissolve the purified N-alkyl-3-nitropyrazole in MeOH.[1]

    • Add 10% Pd/C (10 wt%).[1]

    • Stir under

      
       atmosphere (balloon pressure) for 4 hours.
      
    • Filter through Celite and concentrate to yield the N-alkyl-3-aminopyrazole .[1]

B. Workflow Visualization

Synthesis_Workflow Step1 3-Nitropyrazole + Base (K2CO3) Step2 Alkylation (R-X, 60°C) Step1->Step2 Step3 Isomer Separation (Chromatography) Step2->Step3 Step4 Reduction (H2, Pd/C) Step3->Step4 Final N-Alkyl Aminopyrazole (Ready for Coupling) Step4->Final

Caption: Step-by-step synthetic pathway for generating N-isopropyl and N-isobutyl aminopyrazole precursors.

References
  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 2014.[3][4]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 2009.[1]

  • Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides. ACS Infectious Diseases, 2020. [1]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 2024.[1]

  • 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 2020.[1] [1]

Sources

Validation

Technical Guide: Crystal Structure Analysis of 1-Methyl-1H-pyrazol-3-amine Derivatives

Executive Summary 1-Methyl-1H-pyrazol-3-amine represents a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Janus kinase, BRAF inhibitors).[1][2] Unlike i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-pyrazol-3-amine represents a privileged scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., Janus kinase, BRAF inhibitors).[1][2] Unlike its unsubstituted or regioisomeric counterparts, the N1-methylated 3-amine variant offers a locked tautomeric state , ensuring predictable hydrogen bond donor/acceptor (H-bond D/A) vectors critical for both solid-state stability and high-affinity ligand binding.[1][2]

This guide objectively compares the structural "performance"—defined here as crystallizability, tautomeric stability, and packing efficiency—of 1-methyl-1H-pyrazol-3-amine derivatives against key alternatives: Unsubstituted 1H-pyrazol-3-amines and the regioisomeric 1-methyl-1H-pyrazol-5-amines .[1][2]

Part 1: Comparative Structural Analysis[1][2]

Tautomeric Stability & Packing Predictability

The primary challenge in crystallizing pyrazole derivatives is prototropic tautomerism .

  • Alternative (Unsubstituted 1H-pyrazol-3-amine): Exists in dynamic equilibrium between the 1H- and 2H-tautomers.[1][2] In the solid state, this often results in proton disorder within the crystal lattice, leading to higher B-factors and lower resolution structures.

  • Product (1-Methyl-1H-pyrazol-3-amine): Methylation at N1 "locks" the aromatic system.[1][2] This eliminates tautomeric ambiguity, resulting in lower lattice energy and higher resolution X-ray diffraction data . The fixed geometry ensures that the exocyclic amine (C3-NH2) acts exclusively as a donor, while N2 acts exclusively as an acceptor.[2]

Hydrogen Bond Networking (Motif Analysis)

Crystal engineering relies on predictable synthons.[2]

  • 1-Methyl-3-amine (The Product): Typically forms Supramolecular Chains (C(4) or C(6) motifs) .[2] The amine (-NH2) donates to the N2 of a neighboring molecule. Because the amine is distal to the methyl group, steric hindrance is minimal, allowing for tight, planar sheet packing.[2]

  • 1-Methyl-5-amine (Regioisomer): The amine is proximal to the N1-methyl group.[1][2] This steric crowding often disrupts planar packing, forcing the molecule into twisted conformations or limiting the H-bond network to discrete Centrosymmetric Dimers rather than extended networks.

Quantitative Comparison: Crystallographic Parameters

The following table summarizes typical structural metrics derived from single-crystal X-ray diffraction (SC-XRD) studies of these scaffolds.

Feature1-Methyl-1H-pyrazol-3-amine1-Methyl-1H-pyrazol-5-amineUnsubstituted 1H-pyrazol-3-amine
Space Group Frequency High (Often

or

)
MediumLow (Disorder prone)
Tautomeric State Fixed (Single species)Fixed (Single species)Variable (Mixture/Disordered)
Packing Motif Extended H-bonded Sheets/RibbonsDiscrete Dimers (Steric limit)Complex/Disordered Networks
Amine Geometry Pyramidal (sp³) or Planar (sp²)Often twisted out of planeVariable
Melting Point Trend Moderate (Predictable)Lower (Weaker lattice forces)High (Strong but disordered H-bonds)

Part 2: Experimental Protocols

Workflow 1: Synthesis of 1-Methyl-1H-pyrazol-3-amine Derivatives

Rationale: Direct methylation of 3-aminopyrazole often yields a mixture of N1 and N2 isomers.[1] A de novo ring closure approach is preferred for regioselectivity.

Reagents: 3-ethoxyacrylonitrile, Methylhydrazine, Ethanol.[2] Equipment: Reflux condenser, Rotary evaporator, Vacuum filtration setup.

  • Condensation: Dissolve 3-ethoxyacrylonitrile (10 mmol) in absolute ethanol (20 mL).

  • Cyclization: Add methylhydrazine (11 mmol) dropwise at 0°C. The N-methyl group acts as the nucleophile attacking the nitrile carbon.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).[2]

  • Isolation: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexane (1:3) to obtain pure 1-methyl-1H-pyrazol-3-amine.[1][2]

Workflow 2: Single Crystal Growth (Vapor Diffusion)

Rationale: Slow diffusion minimizes kinetic trapping, allowing the thermodynamically most stable polymorph (highest density) to form.[2]

  • Solution Preparation: Dissolve 20 mg of the purified derivative in a "good" solvent (e.g., Methanol or THF) in a small inner vial (2 mL). Ensure the solution is saturated but not precipitating.

  • Antisolvent Setup: Place the open inner vial inside a larger outer jar (20 mL) containing a "poor" solvent (e.g., Pentane or Diethyl Ether).[2] The poor solvent must be volatile and miscible with the good solvent.

  • Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

  • Harvesting: Crystals suitable for XRD (approx. 0.2 x 0.2 x 0.2 mm) typically appear within 3–7 days.

Part 3: Visualization of Structural Logic

Diagram 1: Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw materials to solved structure, highlighting the decision points for regioselectivity.

G Start Raw Materials (Acrylonitrile + Methylhydrazine) Reaction Cyclization (Reflux) Ethanol, 78°C Start->Reaction IsomerCheck Regioisomer Check (NMR/TLC) Reaction->IsomerCheck IsomerCheck->Reaction Mixed Isomers (Optimize Temp) Purification Purification (Recrystallization EtOAc/Hex) IsomerCheck->Purification Pure 3-amine Crystallization Vapor Diffusion (MeOH -> Pentane) Purification->Crystallization XRD SC-XRD Analysis (Data Collection) Crystallization->XRD

Caption: Optimized workflow for synthesizing and crystallizing 1-methyl-1H-pyrazol-3-amine derivatives to ensure phase purity.

Diagram 2: Hydrogen Bond Motif Logic

This diagram illustrates why the 3-amine derivative forms more stable networks compared to the 5-amine regioisomer.[1]

H cluster_0 1-Methyl-1H-pyrazol-3-amine (Preferred) cluster_1 1-Methyl-1H-pyrazol-5-amine (Alternative) A1 N1-Methyl (Locked) A2 C3-Amine (Distal) A3 Result: Linear H-Bond Chains (Low Steric Hindrance) A2->A3 Promotes B1 N1-Methyl (Locked) B2 C5-Amine (Proximal) B1->B2 Steric Repulsion B3 Result: Twisted Dimers (High Steric Clash) B2->B3 Limits Packing

Caption: Structural logic comparison: Distal positioning of the amine in the 3-isomer facilitates extended H-bond networks.

References

  • Fustero, S., et al. (2011).[3] Improved Regioselectivity in the Synthesis of Pyrazoles: A Review. Chemical Reviews, 111(11), 6984–7034.[2]

  • Mague, J. T., et al. (2014).[4] Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine. Acta Crystallographica Section E, 70(11), o1212–o1213.[2]

  • Naim, M. J., et al. (2016).[3] Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(3), 181–189.[2]

  • Cambridge Crystallographic Data Centre (CCDC). Structure CCDC 7054022: 5-methyl-1H-pyrazol-3-amine.[1]

  • PubChem. Compound Summary: 1-Methyl-1H-pyrazol-3-amine (CID 137254).[1][2] [2]

Sources

Comparative

A Researcher's Guide to Interpreting IR Spectra of Secondary Amines in Pyrazole Systems

For professionals in drug development and medicinal chemistry, the pyrazole nucleus is a cornerstone of molecular design, forming the scaffold for a multitude of therapeutic agents.[1] Accurate and efficient structural e...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and medicinal chemistry, the pyrazole nucleus is a cornerstone of molecular design, forming the scaffold for a multitude of therapeutic agents.[1] Accurate and efficient structural elucidation is paramount, and Infrared (IR) spectroscopy remains a frontline technique for functional group identification. However, when a pyrazole core is functionalized with a secondary amine, a common modification, the resulting IR spectrum can present interpretation challenges. The presence of two distinct N-H environments—one on the pyrazole ring itself and one on the exocyclic secondary amine—can lead to overlapping and complex absorption bands.

This guide provides an in-depth comparison of the IR spectroscopic signatures of secondary amines within pyrazole-containing molecules. We will dissect the characteristic vibrational modes, compare them to other amine classes and the pyrazole ring's intrinsic absorptions, and provide a validated experimental protocol for acquiring high-quality data.

Part 1: Foundational Principles of Amine IR Spectroscopy

Before delving into the specifics of pyrazole systems, it is crucial to understand the fundamental IR characteristics that differentiate the three classes of amines. The key vibrations are the stretching and bending of the N-H bond.

  • Primary Amines (R-NH₂): Possessing two N-H bonds, primary amines exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations. The asymmetric stretch appears at a higher wavenumber (~3500-3300 cm⁻¹) than the symmetric stretch (~3400-3250 cm⁻¹).[2][3] They also show a characteristic N-H "scissoring" (bending) vibration in the 1650-1580 cm⁻¹ region.[3]

  • Secondary Amines (R₂-NH): With only one N-H bond, secondary amines display a single, typically weaker N-H stretching band in the 3350-3310 cm⁻¹ range.[3] The in-plane N-H bending vibration is often weak and difficult to observe, but a broad out-of-plane "wagging" band can be seen between 910-665 cm⁻¹.

  • Tertiary Amines (R₃-N): Lacking an N-H bond, tertiary amines do not exhibit any N-H stretching or bending vibrations. The only characteristic band is the C-N stretch, which can be difficult to distinguish from other fingerprint region absorptions.

The following table summarizes these fundamental differences.

Amine ClassN-H Stretching (cm⁻¹)N-H Bending/Wagging (cm⁻¹)Key Distinguishing Feature
**Primary (R-NH₂) **Two bands (asymmetric & symmetric) ~3500-3250 cm⁻¹Scissoring: ~1650-1580 cm⁻¹ Wagging: ~910-665 cm⁻¹Two distinct N-H stretching peaks.
Secondary (R₂-NH) One band (often weak to moderate) ~3350-3310 cm⁻¹Wagging: ~910-665 cm⁻¹ (broad)A single N-H stretching peak.
Tertiary (R₃-N) NoneNoneAbsence of N-H stretching peaks.

Part 2: The Spectroscopic Signature of Secondary Amines on a Pyrazole Core

When a secondary amine is attached to a pyrazole, we must consider two N-H sources: the amine itself and the "pyrrole-like" nitrogen on the ring (unless it is substituted, i.e., an N1-substituted pyrazole).

The Pyrazole Ring N-H Environment

The N-H group of the pyrazole ring is a potent hydrogen bond donor.[4] In the solid state, extensive intermolecular hydrogen bonding causes the N-H stretching vibration to shift significantly to lower wavenumbers and broaden considerably. This absorption is often observed as a complex, broad band spanning the 3200-2600 cm⁻¹ region.[4] In some cases, it can manifest as a multi-peaked band between 3180-3100 cm⁻¹.[4] This is a stark contrast to the gas phase, where the monomeric, non-hydrogen-bonded pyrazole N-H stretch appears at a much higher frequency, around 3524 cm⁻¹.[5]

The Exocyclic Secondary Amine N-H

An exocyclic secondary amine (one attached to a carbon of the pyrazole ring) also experiences the electronic environment of the aromatic heterocycle. Experimental data from halogenoaminopyrazole derivatives show the characteristic N-H stretching vibration for the secondary amine in the range of 3396–3124 cm⁻¹ .[6] This band is typically a single peak of moderate intensity. Its disappearance upon N-alkylation to form a tertiary amine definitively confirms its origin.[6]

Distinguishing Between the Two N-H Signals

The primary challenge lies in the overlap between the exocyclic secondary amine N-H stretch (3396–3124 cm⁻¹) and the broad, complex absorption of the hydrogen-bonded ring N-H (3200-2600 cm⁻¹).

Key Differentiators:

  • Band Shape: The exocyclic secondary amine N-H stretch is generally a relatively sharper, more defined peak. The ring N-H stretch in a solid sample is typically very broad and may appear as a complex series of overlapping bands due to strong hydrogen bonding.

  • N1-Substitution: If the pyrazole is substituted at the N1 position, the ring N-H absorption will be absent, leaving only the signal from the exocyclic secondary amine, simplifying the spectrum.

  • Comparative Analysis: In a molecule containing both a ring N-H and an exocyclic primary amine, the distinction is often clearer. For example, in one pyranopyrazole derivative, the primary amine N-H stretches were observed near 3485 cm⁻¹, while the hydrogen-bonded ring N-H stretch was found at a much lower 3230 cm⁻¹.[7] This provides a model for how the electronic environment separates these signals.

Complementary Evidence: The C-N Stretching Vibration

The C-N stretching vibration provides valuable secondary confirmation. For pyrazole derivatives, these bands are sensitive to whether the nitrogen is attached to an aromatic ring or an aliphatic chain.

  • Aromatic C-N Stretch (vC-N): Occurs in the 1217–1213 cm⁻¹ range.[6]

  • Aliphatic C-N Stretch (vC-N): Found at a slightly lower frequency, in the 1192–1100 cm⁻¹ region.[6]

Identifying these bands can help confirm the presence and environment of the amine group.

cluster_0 Key Vibrational Modes for a Secondary Amine on a Pyrazole Ring N-H_Stretch Exocyclic N-H Stretch (3396-3124 cm⁻¹) Sharper, single peak Ring_N-H_Stretch Ring N-H Stretch (3200-2600 cm⁻¹) Very broad, complex band (if N1 is unsubstituted) C-N_Stretch C-N Stretch (1217-1100 cm⁻¹) Confirmatory band A 1. Clean ATR Crystal (Isopropanol) B 2. Collect Background (Measures Air/Instrument) A->B Ready for baseline C 3. Apply Solid Sample (~1-2 mg) B->C Instrument zeroed D 4. Apply Pressure (Ensure Good Contact) C->D Sample in place E 5. Collect Sample Spectrum (16-32 scans) D->E Ready for measurement F 6. Process & Analyze (Baseline/ATR Correction) E->F Raw data acquired

Sources

Validation

Validating Purity of N-Isobutyl-1-methyl-1H-pyrazol-3-amine: A Comparative LC-MS Guide

Topic: Validating Purity of N-Isobutyl-1-methyl-1H-pyrazol-3-amine by LC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary In the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of N-Isobutyl-1-methyl-1H-pyrazol-3-amine by LC-MS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, the purity of building blocks like N-Isobutyl-1-methyl-1H-pyrazol-3-amine is a Critical Quality Attribute (CQA). While HPLC-UV remains the workhorse for routine assay and Quantitative NMR (qNMR) offers absolute purity assessment, neither adequately addresses the specific impurity profile of secondary aminopyrazoles.

This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior methodology for this application. Unlike UV, which struggles with non-chromophoric alkyl impurities, or NMR, which lacks sensitivity for trace (<0.1%) contaminants, LC-MS provides the mass selectivity required to distinguish the target secondary amine from its over-alkylated (tertiary) and under-alkylated (primary) congeners.

Part 1: Technical Context & Impurity Fate Mapping

To validate a method, one must first understand the "enemy"—the specific impurities inherent to the chemistry. The synthesis of N-Isobutyl-1-methyl-1H-pyrazol-3-amine typically proceeds via reductive amination of 1-methyl-1H-pyrazol-3-amine with isobutyraldehyde.

This pathway generates a predictable "Impurity Fate Map":

  • Starting Material (SM): Unreacted 1-methyl-1H-pyrazol-3-amine (Primary amine).

  • Target Product: Secondary amine.

  • Over-Alkylation: N,N-Diisobutyl-1-methyl-1H-pyrazol-3-amine (Tertiary amine).

  • Regioisomers: 1-methyl-1H-pyrazol-5-amine derivatives (if the starting pyrazole was isomeric).

Figure 1: Impurity Fate Map (Synthetic Pathway)

The following diagram illustrates the origin of critical impurities that the LC-MS method must resolve.

ImpurityFateMap SM Starting Material (1-Methyl-1H-pyrazol-3-amine) [M+H]+ = 98.1 Target TARGET PRODUCT (N-Isobutyl...) [M+H]+ = 154.2 SM->Target Reductive Amination (1 eq) Impurity1 Impurity A (Under-reacted) Residual SM [M+H]+ = 98.1 SM->Impurity1 Incomplete Rxn Reagent Isobutyraldehyde + Reductant Reagent->Target Impurity2 Impurity B (Over-reacted) N,N-Diisobutyl... [M+H]+ = 210.3 Target->Impurity2 Over-alkylation

Caption: Synthetic pathway highlighting the molecular weight divergence of critical impurities, enabling Mass Spectrometry detection.

Part 2: Comparative Analysis (LC-MS vs. Alternatives)

Why shift to LC-MS? The following table objectively compares the performance of the proposed LC-MS method against industry-standard alternatives for this specific pyrazole scaffold.

FeatureLC-MS (Recommended) HPLC-UV (Standard) qNMR (Orthogonal)
Specificity High. Mass filtering (SIM/MRM) definitively separates SM (98 Da), Target (154 Da), and Bis-alkyl (210 Da).Medium. Relies solely on retention time. Pyrazoles have weak UV absorbance; alkyl chains add no chromophore.High. Distinct chemical shifts for N-CH2 vs N-CH3.
Sensitivity (LOD) Excellent (< 0.01%). Pyrazoles ionize efficiently in ESI(+).Moderate (0.05 - 0.1%). Limited by low extinction coefficient of the pyrazole ring.Low (~1%). Requires long acquisition times for trace impurity detection.
Linearity Range Wide (ng/mL to µg/mL). Linear (µg/mL to mg/mL). Linear (mg/mL scale).
Throughput High (5-10 min). Fast gradients possible due to MS selectivity.Medium (15-30 min). Requires baseline resolution of all peaks.Low. Sample prep and acquisition are slow.
Blind Spots Matrix suppression (mitigated by dilution).Co-eluting non-chromophoric impurities (e.g., isobutyl halides).Overlapping signals in the alkyl region (0.9 - 2.0 ppm).

Verdict: While qNMR is excellent for assaying the potency of the bulk material, LC-MS is the only viable tool for validating purity regarding trace alkylated impurities that UV might miss or underestimate.

Part 3: Method Development & Experimental Protocol

This protocol uses a High-pH Reversed-Phase approach. Aminopyrazoles are basic; at low pH (formic acid), they are fully protonated and elute early with poor peak shape on C18. At high pH (ammonium bicarbonate, pH 10), they are neutral, increasing retention and separation efficiency.

1. Chromatographic Conditions
  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 5% B (Re-equilibration)

2. Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Scan Mode: Full Scan (100-500 m/z) for purity profiling; SIM (Selected Ion Monitoring) for validation of specific impurities.

  • Key Ions:

    • Target: m/z 154.2

      
      
      
    • Impurity A (SM): m/z 98.1

      
      
      
    • Impurity B (Bis-alkyl): m/z 210.3

      
      
      
3. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Test Concentration: 0.5 mg/mL (for purity check).

  • Sensitivity Solution: 0.5 µg/mL (0.1% level).

Part 4: Validation Workflow (ICH Q2 R2 Aligned)

To ensure the method is "fit for purpose," follow this streamlined validation workflow.

Figure 2: Validation Logic Flow

ValidationWorkflow Start Method Validation Initiation Specificity 1. Specificity / Selectivity (Stress Test & Blank Check) Start->Specificity Linearity 2. Linearity & Range (5 Levels: 0.05% to 120%) Specificity->Linearity No Interference Accuracy 3. Accuracy / Recovery (Spike Impurities at 3 Levels) Linearity->Accuracy R^2 > 0.99 Precision 4. Precision (Repeatability n=6) Accuracy->Precision Recovery 90-110% LOD_LOQ 5. Sensitivity (LOD/LOQ) (S/N > 3 and S/N > 10) Precision->LOD_LOQ Report Final Validation Report (Pass/Fail Criteria) LOD_LOQ->Report

Caption: Step-by-step validation logic ensuring compliance with ICH Q2(R2) guidelines.

Detailed Validation Steps:

1. Specificity (The "Purity" Check)

  • Objective: Prove that the main peak is not masking co-eluting impurities.

  • Protocol: Inject the sample and use the MS "Peak Purity" function (or extract ions across the peak width).

  • Criteria: The mass spectrum at the leading edge, apex, and tailing edge of the main peak must be consistent. No background ions from the matrix should interfere at m/z 154.2.

2. Linearity

  • Objective: Confirm the detector response is proportional to concentration.

  • Protocol: Prepare 5 calibration standards of the N-Isobutyl target ranging from 0.05% to 120% of the target concentration.

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .

3. Accuracy (Spike Recovery)

  • Objective: Ensure the method extracts and detects the analyte correctly without matrix suppression.

  • Protocol: Spike a known amount of the starting material (Impurity A) and bis-alkyl (Impurity B) into the pure target product at the 0.5% level.

  • Criteria: Recovery between 90% and 110%.

4. Limit of Quantitation (LOQ)

  • Objective: Define the lowest purity level reportable.

  • Protocol: Inject progressively dilute samples.

  • Criteria: Signal-to-Noise (S/N) ratio

    
    . For this method, expect an LOQ 
    
    
    
    .
References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][4][5] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][7] Progress in Nuclear Magnetic Resonance Spectroscopy.[6][8] [Link]

Sources

Comparative

Guide to the Structure-Activity Relationship (SAR) of N-Alkyl Aminopyrazoles

Executive Summary: The N-Alkylation Switch In the optimization of aminopyrazole-based kinase inhibitors, the nitrogen atoms of the pyrazole ring represent a critical "toggle switch" for selectivity and physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N-Alkylation Switch

In the optimization of aminopyrazole-based kinase inhibitors, the nitrogen atoms of the pyrazole ring represent a critical "toggle switch" for selectivity and physicochemical properties. While the exocyclic amine (C-NH2) typically engages the kinase hinge region via hydrogen bonding, the endocyclic nitrogens (N1/N2) offer a vector to probe the solvent-exposed front pockets or the hydrophobic back pockets of the ATP binding site.

This guide objectively compares N-alkylated aminopyrazoles against their unsubstituted (N-H) and N-aryl counterparts. The data demonstrates that N-alkylation is not merely a solubility fix but a precise tool to modulate isoform selectivity (e.g., JNK3 vs. p38) by exploiting specific hydrophobic exclusions.

Mechanistic Insight: Why N-Alkylation Matters

The aminopyrazole scaffold binds to kinase active sites primarily as an ATP mimetic. The SAR logic for N-alkylation rests on three distinct mechanistic pillars:

  • H-Bond Donor Deletion: Unsubstituted pyrazoles (N-H) often act as hydrogen bond donors to conserved residues (e.g., Gatekeeper residues). Alkylation removes this donor capability, potentially eliminating affinity for off-targets that strictly require this interaction.

  • Hydrophobic Vector Extension: N-alkyl groups project into specific sub-pockets (e.g., the ribose binding pocket or hydrophobic region II). The size of the alkyl group (Methyl vs. Isopropyl vs. Cyclobutyl) acts as a "feeler gauge" for the volume of these pockets.

  • Tautomeric Locking: Unsubstituted aminopyrazoles exist in tautomeric equilibrium (1H vs 2H). N-alkylation locks the heterocycle into a single fixed tautomer, reducing entropic penalty upon binding and defining a static vector for substituents.

Visualization: The SAR Logic Flow

SAR_Logic Scaffold Aminopyrazole Scaffold NH_Free Unsubstituted (N-H) Promiscuous H-Bond Donor Tautomeric Shift Scaffold->NH_Free Default State N_Alkyl N-Alkylated (N-R) Defined Vector Hydrophobic Fit Scaffold->N_Alkyl Optimization Selectivity Isoform Selectivity (e.g., JNK3 > p38) NH_Free->Selectivity Often Low N_Alkyl->Selectivity High (Steric Exclusion) Potency Potency Modulation (Steric Fit) N_Alkyl->Potency Optimized via Chain Length

Figure 1: Mechanistic flow illustrating how N-alkylation shifts the scaffold from a promiscuous H-bond donor to a selective, sterically defined inhibitor.

Comparative Analysis: Performance & Data

The following analysis uses a representative JNK3 kinase inhibitor series (Vertex/Scripps data) to illustrate the impact of N-substitution.

Table 1: Comparative SAR Profile (N-Substituent Effects)
FeatureUnsubstituted (N-H) N-Methyl (Small Alkyl) N-Isopropyl (Branched Alkyl) N-Aryl (Phenyl)
Primary Interaction H-Bond Donor/AcceptorH-Bond Acceptor + Small HydrophobicH-Bond Acceptor + Steric BulkPi-Stacking / Hydrophobic
Kinase Selectivity Low. Often hits p38, JNK1, JNK2 equally.Moderate. Reduces p38 affinity slightly.High. Steric clash with p38 gatekeeper/pocket.Variable. Can introduce metabolic liability (CYP inhibition).
Solubility (LogS) Moderate (Polar)GoodModeratePoor (Lipophilic)
Metabolic Stability High (Phase II conjugation risk)Moderate (N-dealkylation risk)High (Sterically protected)Low (Aromatic hydroxylation)
Synthetic Complexity LowMedium (Regioselectivity issues)High (Steric hindrance in synthesis)Medium (Coupling required)
Experimental Data Case Study: JNK3 vs. p38 Selectivity

Context: Optimization of aminopyrazole amide inhibitors.

Compound IDN-Substituent (R)JNK3 IC50 (nM)p38 IC50 (nM)Selectivity Ratio (p38/JNK3)
Cmpd 26a Methyl (-CH3)181206.6x
Cmpd 26f Isopropyl (-CH(CH3)2) 12 3623 >300x
Cmpd 26k Cyclopropyl2585034x
Ref (N-H) Hydrogen45300.6x (Non-selective)

Analysis:

  • The "Goldilocks" Zone: The N-isopropyl group (Cmpd 26f) provides the optimal balance. It is large enough to clash with the slightly more constricted pocket of p38 MAP kinase, but fits perfectly into the JNK3 hydrophobic pocket (Val196/Met146 region).

  • The Methyl Limitation: The N-methyl group (26a) is too small to induce the steric clash required for selectivity, resulting in significant off-target activity against p38.

Technical Protocol: Regioselective Synthesis

A critical failure point in developing N-alkyl aminopyrazoles is regioselectivity . Alkylation of unsymmetrical aminopyrazoles typically yields a mixture of N1- and N2-alkylated products, which are difficult to separate.

Validated Workflow: Regioselective N-Alkylation

Objective: Synthesize N1-isopropyl aminopyrazole with >95:5 regioselectivity.

Reagents & Equipment[1]
  • Substrate: 3-substituted-5-aminopyrazole (or nitro-precursor).

  • Alkylating Agent: 2-Iodopropane (Isopropyl iodide).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) - Critical for N1 preference.

  • Catalyst: None required, but 18-crown-6 can accelerate reaction with

    
    .
    
Step-by-Step Protocol
  • Dissolution: Dissolve the aminopyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Note: Do not use THF or DCM; polar aprotic solvents favor the thermodynamic N1 product via specific solvation of the intermediate anion.

  • Base Addition: Add

    
     (1.5 eq) in a single portion. Stir at room temperature for 15 minutes to ensure deprotonation.
    
  • Alkylation: Add 2-Iodopropane (1.2 eq) dropwise.

    • Caution: Secondary alkyl halides are prone to elimination (E2). Maintain temperature at 40°C. Do not overheat (>60°C) or yield will drop due to propene formation.

  • Monitoring: Monitor via LC-MS. The N1-isomer typically elutes later than the N2-isomer on C18 reverse-phase columns due to shielding of the polar core.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF). Dry over

    
    .
    
  • Purification: Silica gel chromatography.

    • Gradient: 0-50% EtOAc in Hexanes.

    • Identification: Confirm regiochemistry via 2D NMR (NOESY). The N-alkyl protons will show a NOE correlation to the C5-substituent protons only in the N1-isomer.

Visualization: Synthetic Decision Tree

Synthesis_Workflow Start Start: Unsymmetrical Aminopyrazole Decision Target Isomer? Start->Decision Path_N1 Target: N1-Alkylation (Thermodynamic) Decision->Path_N1 Path_N2 Target: N2-Alkylation (Kinetic/Steric) Decision->Path_N2 Cond_N1 Conditions: Solvent: DMF or DMSO Base: Cs2CO3 or K2CO3 Temp: 40-60°C Path_N1->Cond_N1 Cond_N2 Conditions: Solvent: THF or DCM Base: NaH or LiHMDS Temp: 0°C (Kinetic Control) Path_N2->Cond_N2 Result Purification: Separation via Flash Chrom. Confirm with NOESY NMR Cond_N1->Result Cond_N2->Result

Figure 2: Decision tree for achieving regiocontrol during the alkylation of aminopyrazoles.

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Source: Journal of Medicinal Chemistry (2014) Significance: Primary source for the N-isopropyl vs. N-methyl selectivity data (Compounds 26a, 26f).[2] URL:[Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Source: Organic Letters (2014) Significance: Validates the synthetic protocols and solvent effects on regioselectivity. URL:[Link]

  • Recent Developments in Aminopyrazole Chemistry. Source: Mini-Reviews in Medicinal Chemistry (2015) Significance: Review of the scaffold in kinase inhibition and general SAR trends.[2][3] URL:[Link]

Sources

Validation

Strategic Guide: Reductive Amination vs. SnAr for Aminopyrazole Synthesis

Executive Summary: The Nucleophilicity Paradox In the synthesis of kinase inhibitors and GPCR ligands, the aminopyrazole scaffold is ubiquitous. However, functionalizing the exocyclic amine (N-alkylation/arylation) prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nucleophilicity Paradox

In the synthesis of kinase inhibitors and GPCR ligands, the aminopyrazole scaffold is ubiquitous. However, functionalizing the exocyclic amine (N-alkylation/arylation) presents a specific challenge: the "Nucleophilicity Paradox." The pyrazole ring acts as an electron sink, rendering the exocyclic amine (


) significantly less nucleophilic than a standard aniline or alkyl amine.

This guide compares the two dominant strategies to overcome this barrier and synthesize secondary aminopyrazoles (


):
  • Reductive Amination (RA): The "Soft" approach, utilizing carbonyl partners and hydride donors.

  • Nucleophilic Aromatic Substitution (S_NAr): The "Hard" approach, displacing leaving groups on activated pyrazole cores.

Decision Matrix: Which Route?
FeatureReductive Amination (RA) S_NAr Displacement
Bond Formed

(Alkyl/Benzyl)

or

Key Precursor Aminopyrazole + Aldehyde/KetoneHalopyrazole (Activated) + Amine
Electronic Requirement Tolerates neutral/rich pyrazolesRequires EWG (e.g.,

,

) on pyrazole
Selectivity High (Exocyclic

vs Ring

)
Moderate (Ring

competition possible)
Limiting Factor Imine formation equilibriumActivation energy of the C-X bond

Deep Dive: Reductive Amination (RA)

The Challenge: The lone pair on the exocyclic amine is delocalized into the aromatic pyrazole system. Consequently, the equilibrium constant for imine formation with aldehydes is low, and the intermediate hemiaminal is unstable. Standard protocols (MeOH/NaBH_3CN) often fail or stall.

Advanced Protocol: Lewis Acid Activation

To force imine formation, the use of Titanium(IV) isopropoxide (


) is not just optional—it is often mandatory for aminopyrazoles. It acts as a water scavenger and a Lewis acid to activate the carbonyl.
Optimized Workflow
  • Imine Formation: Combine Aminopyrazole (1.0 eq) and Aldehyde (1.2 eq) in anhydrous THF.

  • Activation: Add

    
     (1.5 - 2.0 eq). Stir at ambient temp for 6–12 h. Note: Solution often turns yellow/orange.
    
  • Reduction: Dilute with MeOH (required to solubilize the borohydride). Add

    
     (2.0 eq) or 
    
    
    
    (3.0 eq) portion-wise.
  • Quench: Critical Step. Quench with

    
     or Rochelle's salt solution to break the Titanium-amine complex. Filtration of 
    
    
    
    salts is required.
Performance Data (Representative)

Substrate: 1-methyl-1H-pyrazol-5-amine[1]

Aldehyde PartnerReagent SystemYieldNotes
Benzaldehyde

/ DCE
35%Incomplete conversion; imine unstable.
Benzaldehyde

/

88% Full conversion; clean profile.
Cyclohexanone

/

72%Steric hindrance overcome by Ti-activation.

Deep Dive: Nucleophilic Aromatic Substitution (S_NAr)

The Challenge: Pyrazoles are inherently electron-rich (


-excessive). A simple chloropyrazole will not  undergo S_NAr with an amine. The ring must be activated by strong electron-withdrawing groups (EWGs) such as Nitro (

) or Cyano (

), usually at the 4-position relative to the leaving group.
Mechanism & Regiochemistry

The reaction proceeds via a Meisenheimer-like complex. The key risk is regioselectivity .

  • Path A (Desired): Attack at C-X (Displacement).

  • Path B (Side Reaction): Attack at Ring-N (if unsubstituted) or Ring-H (Cine-substitution, rare).

Optimized Protocol: The "Activated" Displacement

Target: Synthesis of 4-alkylamino-3-nitropyrazoles

  • Substrate: 4-chloro-1-methyl-3-nitropyrazole. (The nitro group is essential).

  • Nucleophile: Primary alkyl amine (1.2 eq).

  • Base: DIPEA (2.0 eq) for neutral amines;

    
     for salt forms.
    
  • Solvent: Polar aprotic is non-negotiable (DMF, DMSO, or NMP) to stabilize the transition state.

  • Temp: 60–100°C.

Performance Data (Representative)

Substrate: 5-chloro-1,3-dimethyl-4-nitropyrazole

Nucleophile (Amine)ConditionsYieldNotes
Benzylamine

/ Reflux
<10%Solvent too protic; pyrazole not activated enough.
Benzylamine

/

/ 80°C
92% Excellent conversion driven by dipole stabilization.
Aniline

/

/ 120°C
45%Poor nucleophile + electron-rich ring = difficult.

Comparative Analysis & Logic Flow

The choice between RA and S_NAr is rarely about preference; it is dictated by the electronic state of the pyrazole core and the nature of the R-group .

Mechanistic Decision Pathway

G start Target: Secondary Aminopyrazole (Pyz-NH-R) check_R Nature of R-Group? start->check_R R_Alkyl R = Alkyl / Benzyl check_R->R_Alkyl R_Aryl R = Aryl / Heteroaryl check_R->R_Aryl check_Pyz Pyrazole Electronics? R_Alkyl->check_Pyz Alternative if Halide exists RA_Route ROUTE A: Reductive Amination Use Ti(OiPr)4 + NaBH4 R_Alkyl->RA_Route Preferred SnAr_Route ROUTE B: SnAr Displacement Use DMF/Heat R_Aryl->SnAr_Route Only if Pyz is HIGHLY activated Buchwald ROUTE C: Pd-Catalysis (Buchwald-Hartwig) R_Aryl->Buchwald Standard Activated Activated (NO2/CN/COR) present on Ring check_Pyz->Activated Neutral Neutral / Electron Rich (Alkyl/H only) check_Pyz->Neutral SnAr Fails Activated->SnAr_Route Neutral->RA_Route SnAr Fails

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate electronics and target structure.

Critical Comparison Points
  • Atom Economy & Steps:

    • RA: One-pot from amine. Good if the amine precursor is available.

    • S_NAr: Requires a halogenated precursor. Often part of a longer sequence (Nitration

      
       Chlorination 
      
      
      
      S_NAr
      
      
      Reduction). However, S_NAr allows the introduction of the amine early in the synthesis of complex cores.
  • Scope Limitations:

    • RA: Fails with Anilines . You cannot reductively aminate a pyrazole amine with a phenyl ketone effectively to make a bi-aryl amine (sterics + electronics).

    • S_NAr: Fails with Unactivated Pyrazoles . Attempting to displace a chlorine on a simple 1,3-dimethylpyrazole with an amine will result in no reaction, even at 150°C.

  • Self-Validating Check (The "Acid Test"):

    • For RA: If the reaction mixture does not turn cloudy/viscous upon adding

      
      , water may be present, or the amine is inactive.
      
    • For S_NAr: Monitor the disappearance of the yellow color (if using nitropyrazoles). A shift in UV absorbance is a real-time indicator of substitution.

References

  • Synthesis of 5-aminopyrazoles via Reductive Amination

    • Title: One-pot synthesis of the N-pyrazolyl amine via a reductive amination.[1]

    • Source: ResearchG
    • URL:[Link]

  • SnAr on Activated Pyrazoles

    • Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)
    • Source: Arkivoc.
    • URL:[Link]

  • General Reductive Amination Reviews

    • Title: Reductive Amination, and How It Works.[2][3][4][5]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Electrochemical Synthesis of Chloropyrazoles for SnAr

    • Title: Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.[6]

    • Source: Russian Journal of Electrochemistry.[6]

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-Isobutyl-1-methyl-1H-pyrazol-3-amine

[1] Executive Summary & Immediate Action Stop and Read: This compound is a specialized aminopyrazole intermediate . While specific Safety Data Sheets (SDS) for this exact building block may be sparse, its functional grou...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Action

Stop and Read: This compound is a specialized aminopyrazole intermediate . While specific Safety Data Sheets (SDS) for this exact building block may be sparse, its functional groups (N-alkyl secondary amine, pyrazole ring) dictate strict adherence to Class 8 (Corrosive) and Class 6.1 (Toxic) protocols.

Critical Prohibition:

  • NEVER mix this waste with acidic waste streams (e.g., HCl, H₂SO₄). This will generate immediate, violent heat (exothermic neutralization) and potentially toxic vapors.

  • NEVER dispose of down the drain.[1] This compound is toxic to aquatic life and regulated under RCRA.

Parameter Operational Standard
Primary Hazard Corrosive (Skin/Eye) , Acute Toxicity (Oral).[2][3]
Waste Code (EPA) D002 (Corrosive), D001 (Ignitable - if liquid <60°C).[4]
Spill Response Absorb with inert material (Vermiculite/Sand). Do NOT use paper towels (fire risk).
PPE Nitrile Gloves (min 0.11mm), Safety Goggles, Lab Coat.[1]

Chemical Identity & Hazard Assessment

To ensure safe disposal, we must understand the "Why" behind the protocols. This compound is a base.

  • Chemical Structure Logic:

    • Pyrazole Ring: Aromatic heterocycle. Generally stable but can be toxic if ingested.

    • Secondary Amine (N-Isobutyl): This is the "active" hazard site. Secondary amines are basic (pKa ~10-11). They react violently with acids and acid chlorides. They can also form carcinogenic nitrosamines if mixed with nitrosating agents (e.g., nitrites).

    • Lipophilicity: The isobutyl group increases lipid solubility, meaning it can penetrate skin faster than simple methyl-amines.

Physicochemical Properties Relevant to Disposal
PropertyValue (Estimated based on SAR*)Implication for Disposal
Physical State Liquid or Low-Melting SolidRequires leak-proof secondary containment.
pH (10% aq) > 10.5 (Basic)Corrosive. Must be segregated from acids.
Flash Point Likely > 60°CTreat as Combustible . Keep away from oxidizers.[1]
Water Solubility Moderate to HighMobile in environment. Zero-discharge policy.

*SAR: Structure-Activity Relationship based on 3-amino-1-methylpyrazole analogs.

Pre-Disposal Stabilization (The Self-Validating System)

Before this chemical leaves your bench, you must stabilize it. This "Self-Validating System" ensures that you are not handing off a "time bomb" to the waste management team.

Step 1: Characterize the Waste Stream

Is the material pure, or is it in a reaction mixture?

  • If Pure: Dispose of in the original container if possible, or transfer to a compatible waste container.

  • If Mixed: You must confirm the pH.

    • Validation: Dip a pH strip into the waste mixture.

    • Rule: If pH < 4, you have an acidic mixture. Do not add more amine without cooling. If pH > 10, it is stable as a base.

Step 2: Container Selection

Amines attack certain metals and plastics over time.

  • Recommended: HDPE (High-Density Polyethylene) or Borosilicate Glass.

  • FORBIDDEN: Aluminum, Copper, Brass, Zinc (Galvanized). Amines form complexes with these metals, leading to corrosion and leaks.

Disposal Protocol: Step-by-Step

Workflow Diagram: Waste Segregation Logic

This decision tree ensures you select the correct waste stream, preventing dangerous cross-reactivity.

WasteSegregation Start Start: Waste Identification IsPure Is material Pure/Unreacted? Start->IsPure IsMixed Is it a Reaction Mixture? IsPure->IsMixed No OrganicBaseStream Stream A: Organic Bases (Amines/Pyrazoles) IsPure->OrganicBaseStream Yes CheckPH Check pH of Mixture IsMixed->CheckPH Acidic pH < 7 (Acidic) CheckPH->Acidic Low pH Basic pH > 7 (Basic/Neutral) CheckPH->Basic High pH SegregateAcid STOP: Do NOT mix with Amine Waste. Neutralize carefully or use Acid Waste Stream. Acidic->SegregateAcid Halogenated Does solvent contain Halogens? (DCM, Chloroform) Basic->Halogenated OrganicBaseStream->Halogenated HaloWaste Halogenated Organic Waste (Tag: Basic/Toxic) Halogenated->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste (Tag: Basic/Toxic) Halogenated->NonHaloWaste No

Caption: Figure 1. Decision logic for segregating aminopyrazole waste to prevent incompatible mixing.

Detailed Procedure

1. Labeling (The First Line of Defense) Before pouring a single drop, label the destination container.

  • Tag: "Hazardous Waste - Organic Base."

  • Constituents: Write "N-Isobutyl-1-methyl-1H-pyrazol-3-amine."

  • Hazards: Check "Toxic" and "Corrosive."[5][3][4]

2. Transfer

  • Conduct all transfers in a Fume Hood .

  • Use a funnel to prevent drips on the container threads. (Amine residue on threads can glue the cap shut or corrode it).

  • Liquid Waste: Pour slowly. Leave 10% headspace for expansion.

  • Solid Waste: If the material is a solid, do not dissolve it just to throw it away. Place the solid in a wide-mouth HDPE jar labeled for solid hazardous waste.

3. The "Empty" Container (RCRA Empty)

  • A container is only "RCRA Empty" if less than 3% of the weight remains.

  • Rinse: Triple rinse the empty reagent bottle with a compatible solvent (e.g., Ethanol or Acetone).

  • Disposal of Rinsate: The rinse liquid must go into the Hazardous Waste container (Stream A), NOT down the drain.

  • Bottle Disposal: Deface the label and discard the glass in the "Broken/Lab Glass" bin.

Emergency Contingencies: Spills & Exposure[6]

In the event of a spill, speed and the correct absorbent are critical.

Spill Response Workflow

SpillResponse Alert 1. Alert Personnel Evacuate Area PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Alert->PPE Contain 3. Containment Circle spill with absorbent socks PPE->Contain Absorb 4. Absorb Use Vermiculite or Sand (NO Paper Towels) Contain->Absorb Collect 5. Collect Scoop into wide-mouth jar Absorb->Collect Label 6. Label & Dispose Tag as 'Spill Debris: Toxic/Corrosive' Collect->Label

Caption: Figure 2.[2] Operational workflow for cleaning up aminopyrazole spills.

Medical Response:

  • Skin Contact: Amines penetrate skin. Flush immediately with water for 15 minutes.[6] Do not use vinegar (neutralization on skin causes heat burns).

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek immediate medical attention (corneal damage is rapid with amines).

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. (Chapter 6: Working with Chemicals). Link

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for First-Year University Students. (Section on Waste Disposal).[5][1][7] Link

  • Thermo Fisher Scientific. Safety Data Sheet: 3-Amino-1-methylpyrazole (Analog). (Used for SAR Hazard Classification).[8] Link

  • Sigma-Aldrich (Merck). Safety Data Sheet: Aminopyrazoles General Handling.Link

Sources

Handling

Personal protective equipment for handling n-Isobutyl-1-methyl-1h-pyrazol-3-amine

Executive Safety Summary Treat as: Irritant / Potential Sensitizer / Bioactive Intermediate [1][2] n-Isobutyl-1-methyl-1h-pyrazol-3-amine is a functionalized aminopyrazole.[1][2] While specific toxicological data for thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: Irritant / Potential Sensitizer / Bioactive Intermediate [1][2]

n-Isobutyl-1-methyl-1h-pyrazol-3-amine is a functionalized aminopyrazole.[1][2] While specific toxicological data for this exact regioisomer may be limited in public repositories, the structural class (aminopyrazoles) dictates a strict safety profile. These compounds are frequently utilized as building blocks for kinase inhibitors and other pharmaceutical agents, implying potential biological activity.

Core Hazards:

  • Amine Functionality: Primary amines are basic and capable of causing chemical burns or severe irritation to mucous membranes (Eyes/Lungs).[1] They are also known haptens, posing a risk of skin sensitization (allergic contact dermatitis).[1]

  • Pyrazole Ring: Associated with systemic pharmacological activity.[1] Until proven otherwise, assume the compound is a potent bioactive agent.[1]

  • Physical State: Typically a solid/powder.[1] Dust generation is the primary vector for exposure.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum barrier protection required. Do not deviate without a documented risk assessment.[1]

PPE CategorySpecificationOperational Logic
Hand Protection Double Nitrile (Accelerator-Free) [1][2]• Inner: 4 mil (0.10 mm)[1][2]• Outer: 5-8 mil (extended cuff)[1][2]• Standard: EN 374 Type BPermeation Defense: Amines can permeate thin rubber.[1] Double gloving provides a "sacrificial" outer layer.[1] Accelerator-free nitrile reduces the risk of Type IV chemical allergies often confused with compound sensitivity.[1][2]
Eye Protection Chemical Goggles (Indirect Vent) Alternative:[1][2] Safety Glasses with Side Shields + Face ShieldDust/Splash Seal: Standard safety glasses do not seal against airborne amine dust, which is highly lachrymatory (tear-inducing) and irritating to the cornea.[1][2]
Respiratory Engineering Control Primary [1][2][3][4]• Work exclusively in a Fume Hood.• Contingency: N95/P100 Respirator (Fit-tested)Inhalation Risk: The primary amine group is a respiratory irritant (STOT SE 3).[1][2] Inhalation can lead to chemically induced asthma or upper respiratory tract inflammation.[1]
Body Defense Lab Coat (High-Density Cotton/Poly) [1][2]• Add-on: Tyvek® Sleeve CoversFomite Control: Powder settles on forearms.[1] Sleeve covers prevent the "wrist gap" exposure between the glove cuff and lab coat sleeve.[1]

Operational Workflow & Handling Protocol

Phase A: Weighing & Transfer (High Risk)

The moment of highest exposure risk is transferring the dry powder, where static electricity can disperse particles.

  • Engineering Setup: Place the balance inside the chemical fume hood.[1] If the balance is too sensitive for hood drafts, use a static-dissipative draft shield .[1][2]

  • Static Neutralization: Use an ionizing gun or antistatic brush on the weighing boat before adding the compound.[1] Organic amines are prone to static cling.[1]

  • The "Wet" Transfer: Do not dump dry powder into a reaction vessel.

    • Protocol: Dissolve the weighed compound in the reaction solvent (e.g., Dichloromethane, Methanol) within the weighing boat or a transfer vial before adding it to the main reactor.[1] This eliminates airborne dust immediately.[1]

Phase B: Reaction Monitoring
  • Solvent Compatibility: Ensure your gloves match the solvent, not just the solute.[1]

    • DCM (Dichloromethane):[1][2] Nitrile degrades in <5 mins.[1] Use PVA or Silver Shield® laminates if handling concentrated DCM solutions of this amine.[1]

    • Methanol/Ethanol:[1] Standard Nitrile is acceptable.[1]

  • Needle Hygiene: If taking LCMS aliquots, wipe the septum with a Kimwipe before withdrawing the needle to prevent tracking amine traces onto the outer septum surface.[1]

Phase C: Decontamination & Doffing

Most exposures occur when taking off dirty PPE.[1][2]

  • Solvent Wash: Rinse outer gloves with acetone/ethanol while still over the waste container to remove bulk residue.[1]

  • Beak Method: Remove gloves by pinching the outer cuff (without touching skin) and peeling inside out.[1]

  • Hand Wash: Immediately wash hands with soap and cool water .[1]

    • Why Cool Water? Hot water opens pores, potentially increasing absorption of any trace residues.[1]

Visual Logic: Decision & Safety Flow

The following diagram illustrates the decision-making process for handling this compound based on its physical state.

G Start Start: Handling n-Isobutyl-1-methyl-1h-pyrazol-3-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Solution In Solution StateCheck->Solution RiskDust RISK: Inhalation & Static Dispersion Solid->RiskDust ControlSolid REQ: Fume Hood + Static Ionizer PPE: Goggles + Tyvek Sleeves Solid->ControlSolid RiskSplash RISK: Skin Absorption & Splash Solution->RiskSplash ControlSoln REQ: Glove Compatibility Check (DCM = Laminate / MeOH = Nitrile) Solution->ControlSoln Action Execute Transfer / Reaction ControlSolid->Action ControlSoln->Action Disposal Disposal: Segregate from Oxidizers Action->Disposal

Figure 1: Decision tree for PPE selection and engineering controls based on the physical state of the aminopyrazole derivative.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not sweep (creates dust).[1] Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.[1][2]

  • Liquid Spill: Absorb with vermiculite or sand.[1]

  • Contraindication: Do not use bleach (sodium hypochlorite) immediately on amine spills.[1]

    • Chemistry: Amines + Hypochlorite

      
       Chloroamines (Toxic/Explosive gas).[1] Use water/soap first, then dilute bleach only after the bulk amine is removed.[1]
      
Waste Disposal[1][5]
  • Classification: Hazardous Organic Waste (Amine-containing).[1][2]

  • Segregation: CRITICAL. Keep separate from Oxidizing Acids (Nitric, Perchloric).[1]

    • Reasoning: Aminopyrazoles are electron-rich reducing agents.[1][2] Mixing with strong oxidizers in a waste drum can cause hypergolic ignition or explosion.[1]

  • Labeling: Clearly mark waste tag with "Basic Organic" and "Potential Sensitizer."[1]

References

  • PubChem. 1-Methyl-1H-pyrazol-3-amine (Analogous Structure Safety Data). National Library of Medicine.[1] Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines).[1] Available at: [Link][1][2]

Sources

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